2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLBKDUXJRKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-19-6 | |
| Record name | 1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the structural underpinnings of its basicity, its synthesis and characterization, and its reactivity, providing field-proven insights to inform its application in research and drug development.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine bicyclic system, a privileged scaffold in modern drug discovery.[1] These heterocycles are integral components of a wide array of biologically active molecules, demonstrating therapeutic potential across various disease areas.[2] The specific isomer, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, presents a unique combination of a saturated pyrrolidine ring fused to a pyridine moiety. This structural arrangement, particularly when protonated as the hydrochloride salt, offers a valuable building block for creating complex molecular architectures with tailored physicochemical and pharmacological profiles. Understanding the fundamental basic properties of this core is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The core characteristics of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂ | [3] |
| Molecular Weight | 120.15 g/mol | [3] |
| CAS Number | 23596-28-3 | [3] |
| Hydrochloride Salt Molecular Formula | C₇H₉ClN₂ | - |
| Hydrochloride Salt Molecular Weight | 156.61 g/mol | - |
| Hydrochloride Salt CAS Number | 5912-19-6 | [4] |
The Essence of Basicity: A Tale of Two Nitrogens
The defining basic property of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine stems from the presence of two nitrogen atoms within its bicyclic framework. A critical analysis of their electronic environments reveals a distinct difference in their ability to accept a proton.
The Primary Site of Protonation
The lone pair of electrons on the pyridine nitrogen (N5) resides in an sp² hybridized orbital, oriented in the plane of the aromatic ring. This lone pair is not involved in the aromatic sextet and is therefore readily available for protonation. In contrast, the nitrogen of the dihydropyrrole ring (N1) is an sp³ hybridized secondary amine. While aliphatic amines are typically strong bases, in this fused system, the electronic influence of the adjacent aromatic pyridine ring must be considered.
Upon protonation, the positive charge is preferentially localized on the pyridine nitrogen. This is because protonation of the pyrrolidine nitrogen would disrupt the electronic character of the fused ring system to a greater extent. The resulting pyridinium ion is stabilized by the overall aromatic character of the pyridine ring.
References
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS 5912-19-6 data
An In-Depth Technical Guide to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (CAS 5912-19-6)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS 5912-19-6), a heterocyclic building block with significant potential in medicinal chemistry and drug development. The pyrrolopyridine scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This document delves into the physicochemical properties, synthesis, analytical characterization, biological activity, and safety protocols associated with this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs. A particular focus is placed on the emerging role of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents targeting tubulin polymerization.[3]
Introduction: The Pyrrolopyridine Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmacology. Among these, fused ring systems like pyrrolopyridines (also known as azaindoles) are of paramount interest due to their structural resemblance to endogenous purines and their ability to form key interactions with a wide array of biological targets.[2][4] The pyrrolo[3,2-c]pyridine core, in particular, has been identified as a versatile scaffold for developing inhibitors of kinases, antiproliferative agents, and other potential therapeutics.[2][3] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow for high-affinity binding to enzyme active sites. This guide focuses specifically on the dihydro-hydrochloride salt form, which offers improved solubility and handling characteristics for research applications.
Physicochemical and Structural Data
This compound is typically supplied as a solid powder. Its key properties are summarized below, compiled from chemical databases and supplier information. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical factor for biological assays and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 5912-19-6 | [5] |
| Molecular Formula | C₇H₈N₂ · HCl (or C₇H₉ClN₂) | [6] |
| Molecular Weight | 156.61 g/mol | [6][7] |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | [8] |
| Appearance | Solid | |
| Purity | Typically ≥95-98% | [7] |
| Solubility | Soluble in Chloroform:Methanol mixtures | [9] |
| Storage | Store at room temperature, sealed in a dry environment |
Synthesis and Characterization
The synthesis of functionalized pyrrolo[3,2-c]pyridine cores is a critical step in drug discovery. While multiple routes exist for the broader class of azaindoles, a common modern approach for creating diverse derivatives involves metal-catalyzed cross-coupling reactions on a halogenated scaffold.[2][4]
Generalized Synthetic Workflow
A representative synthetic strategy for producing functionalized 1H-pyrrolo[3,2-c]pyridine derivatives involves a Suzuki cross-coupling reaction.[3] This method offers a robust and versatile way to introduce various aryl groups at specific positions on the heterocyclic core, enabling the exploration of structure-activity relationships (SAR).
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 5912-19-6|this compound|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 71012-19-6 | CAS DataBase [m.chemicalbook.com]
Navigating the Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a key heterocyclic scaffold known as 4-azaindoline hydrochloride. This compound is of significant interest to researchers and professionals in drug development due to its presence in a variety of biologically active molecules. This document details two robust synthetic strategies for the preparation of the 1H-pyrrolo[3,2-c]pyridine (4-azaindole) core, followed by a well-established method for its subsequent reduction to the desired 2,3-dihydro- derivative and final conversion to the hydrochloride salt. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure scientific integrity and practical applicability.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold, a member of the azaindole family, is a privileged structure in medicinal chemistry.[1] Its dihydro- derivative, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, often referred to as 4-azaindoline, serves as a crucial building block in the synthesis of a range of therapeutic agents, including kinase inhibitors for oncology.[2] The introduction of the nitrogen atom into the indole ring system can modulate the physicochemical properties of the molecule, such as solubility and basicity, which can be advantageous for drug design.[2] This guide delineates two effective synthetic routes to access the 4-azaindole core, followed by its conversion to the title compound, providing researchers with a practical and in-depth understanding of its synthesis.
Synthetic Pathways to the 1H-pyrrolo[3,2-c]pyridine Core
Two primary strategies for the synthesis of the 1H-pyrrolo[3,2-c]pyridine (4-azaindole) core are presented: a modern multi-step synthesis starting from a substituted pyridine and the classical Bartoli indole synthesis.
Pathway 1: Multi-Step Synthesis from 2-Bromo-5-methylpyridine
This contemporary approach offers a well-defined route to a functionalized 4-azaindole, specifically 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be a versatile intermediate for further derivatization.[3][4] The synthesis commences with commercially available 2-bromo-5-methylpyridine and proceeds through oxidation, nitration, and a key cyclization step.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [3][4]
-
Step 1: Oxidation of 2-bromo-5-methylpyridine. To a solution of 2-bromo-5-methylpyridine, m-chloroperbenzoic acid (m-CPBA) is added, and the reaction mixture is stirred to yield 2-bromo-5-methylpyridine-1-oxide.
-
Step 2: Nitration of 2-bromo-5-methylpyridine-1-oxide. The oxide from the previous step is treated with fuming nitric acid in sulfuric acid to introduce a nitro group, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Step 3: Formation of the enamine intermediate. The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to produce the key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.
-
Step 4: Reductive Cyclization. To a reaction vessel containing the enamine intermediate in acetic acid, iron powder is added. The mixture is heated to 100 °C for 5 hours.[3] Following filtration and concentration, the pH is adjusted to 8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]
Pathway 2: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a classical and powerful method for the formation of indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5] This reaction has been successfully adapted for the synthesis of azaindoles, providing a direct route to the 4-azaindole core from readily available nitropyridines.[5][6] The presence of a substituent ortho to the nitro group is often crucial for the success of this reaction.[5]
Experimental Protocol: General Procedure for the Bartoli Synthesis of 4-Azaindoles [6]
-
Reaction Setup: The starting ortho-substituted 3-nitropyridine is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) and cooled to -78 °C.
-
Grignard Addition: An excess of vinylmagnesium bromide (typically 3 equivalents) is added dropwise to the cooled solution.
-
Reaction Progression: The reaction mixture is allowed to warm to -20 °C and stirred for several hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated to yield the crude 4-azaindole, which is then purified by column chromatography.
Reduction of 1H-pyrrolo[3,2-c]pyridine to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
The conversion of the aromatic 1H-pyrrolo[3,2-c]pyridine (4-azaindole) to the corresponding 2,3-dihydro- derivative (4-azaindoline) is a critical step. This is typically achieved through catalytic hydrogenation. The use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, in a protic solvent like glacial acetic acid is an effective method for the hydrogenation of substituted pyridines.[3][5][7]
Experimental Protocol: Catalytic Hydrogenation of 1H-pyrrolo[3,2-c]pyridine [3][7]
-
Reaction Setup: A solution of 1H-pyrrolo[3,2-c]pyridine in glacial acetic acid is treated with a catalytic amount of PtO2 (typically 5 mol%).
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas pressure (typically 50-70 bar) in a suitable pressure vessel.
-
Reaction Monitoring: The reaction is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Workup: Upon completion, the reaction mixture is carefully quenched with a base such as sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The solution is then filtered through celite to remove the catalyst, and the organic layer is dried and concentrated to afford 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Formation of this compound
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product. This is a standard acid-base reaction.[1][8][9]
Experimental Protocol: Hydrochloride Salt Formation [8][9]
-
Procedure: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dissolved in a suitable dry organic solvent, such as diethyl ether, isopropanol, or dioxane.
-
Acidification: A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in dioxane or isopropanolic HCl) is added dropwise with stirring. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.[1][9]
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.
Data Presentation
| Pathway | Starting Material | Key Intermediate | Final Product of Core Synthesis | Typical Reagents | Key Reaction Type |
| Pathway 1 | 2-Bromo-5-methylpyridine | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | m-CPBA, HNO3/H2SO4, DMF-DMA, Fe/AcOH | Oxidation, Nitration, Reductive Cyclization |
| Pathway 2 | ortho-substituted 3-nitropyridine | Not isolated | Substituted 1H-pyrrolo[3,2-c]pyridine | Vinylmagnesium bromide, THF | Bartoli Indole Synthesis |
| Transformation | Starting Material | Product | Catalyst/Reagent | Solvent | Key Conditions |
| Reduction | 1H-pyrrolo[3,2-c]pyridine | 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | PtO2 | Glacial Acetic Acid | H2 pressure (50-70 bar), Room Temperature |
| Salt Formation | 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | This compound | HCl (in organic solvent or gas) | Diethyl ether, Dioxane, or Isopropanol | Anhydrous conditions |
Visualizing the Synthesis
Figure 1: Overview of synthetic pathways to this compound.
Conclusion
This technical guide has detailed two reliable and distinct synthetic pathways for the preparation of the 1H-pyrrolo[3,2-c]pyridine core, a crucial precursor to the title compound. Furthermore, a robust protocol for the catalytic hydrogenation to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its subsequent conversion to the hydrochloride salt has been provided. The choice between the multi-step synthesis and the Bartoli approach will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The methodologies and data presented herein are intended to provide a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold.
References
- 1. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride structural analogs and derivatives
An In-Depth Technical Guide to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride: Structural Analogs and Derivatives in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold, its hydrochloride salt, and its burgeoning role in modern medicinal chemistry. We will delve into the synthesis, structural diversity, and pharmacological applications of its analogs and derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Pyrrolopyridine Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing systems being particularly prominent. Among these, the pyrrolopyridines, bicyclic structures containing a fused pyrrole and pyridine ring, have garnered significant attention.[1][2] Also known as azaindoles, they exist in six isomeric forms, each offering a unique three-dimensional arrangement of atoms and hydrogen bonding capabilities, making them versatile pharmacophores.[3][4]
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, a specific isomer of the partially saturated azaindoles, presents a privileged scaffold in drug design. Its structural rigidity, combined with the presence of multiple sites for chemical modification, allows for the fine-tuning of physicochemical properties and biological activity. This guide will focus specifically on this core, its hydrochloride form which enhances solubility and stability, and the diverse therapeutic potential unlocked through its structural analogs and derivatives.
Synthesis of the Core Scaffold and Key Derivatives
The synthetic route to the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core and its derivatives is a critical aspect of its development. The choice of synthetic strategy is often dictated by the desired substitution pattern and the starting materials available.
General Synthetic Strategy: A Representative Pathway
A common approach to constructing the pyrrolo[3,2-c]pyridine ring system involves the rearrangement of a related isomer. For instance, a multi-step synthesis starting from the more accessible 7-azaindole (pyrrolo[2,3-b]pyridine) can be employed to yield 4-substituted pyrrolo[3,2-c]pyridine derivatives.[5]
The following workflow outlines a validated pathway for the synthesis of 4-benzamidopyrrolo[3,2-c]pyridine derivatives, which have shown potent biological activity.[5]
Experimental Protocol: Synthesis of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives
-
N-Oxidation: Pyrrolo[2,3-b]pyridine is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide salt. This step activates the pyridine ring for subsequent reactions.
-
Chlorination: The N-oxide is then heated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position, yielding 4-chloropyrrolo[2,3-b]pyridine. The causality here is the conversion of the hydroxyl group of the N-oxide tautomer into a good leaving group.
-
Ring Rearrangement and Amination: The 4-chloro intermediate is fused with an appropriate nitroaniline. This step is crucial as it results in a ring rearrangement to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.
-
Amidation: Finally, the resulting amine is treated with benzoyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to yield the target 4-benzamido analog. This is a standard Schotten-Baumann reaction to form the amide bond.
-
Hydrochloride Salt Formation: To produce the hydrochloride salt, the final compound is typically dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The salt then precipitates and can be collected by filtration.
This self-validating protocol ensures purity at each step through standard chromatographic and spectroscopic analysis, confirming the structure of the intermediates and the final product.
Synthetic Workflow Visualization
The diagram below illustrates the key transformations in the synthesis of 4-substituted pyrrolo[3,2-c]pyridine derivatives.
Caption: A generalized workflow for the synthesis of pyrrolo[3,2-c]pyridine derivatives.
Structural Analogs and Derivatives: A Landscape of Possibilities
The therapeutic utility of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is realized through the synthesis of its various analogs and derivatives. These modifications are strategically designed to optimize potency, selectivity, and pharmacokinetic properties.
The primary points for derivatization on the pyrrolo[3,2-c]pyridine core are:
-
N-1 Position: The pyrrole nitrogen can be substituted with various groups to modulate lipophilicity and target engagement.
-
C-4 Position: This position is often targeted for introducing substituents that can interact with specific pockets in target proteins.
-
C-6 Position: Modifications at this site can influence the electronic properties of the ring system and provide additional interaction points.
The table below summarizes key classes of derivatives that have been explored in the literature.
| Derivative Class | Key Structural Feature | Example Substituents | Therapeutic Target(s) |
| Diarylamides | Amide linkage, often at C-4 | Benzoyl groups | FMS Kinase |
| Diarylureas | Urea linkage, often at C-4 | Phenylurea moieties | FMS Kinase |
| 1-Aryl Derivatives | Aromatic ring at N-1 | 3,4,5-trimethoxyphenyl group | Tubulin (Colchicine site) |
| 6-Aryl Derivatives | Aromatic ring at C-6 | Phenyl, indolyl, methoxyphenyl groups | Tubulin (Colchicine site) |
Pharmacological Activities and Therapeutic Potential
Derivatives of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and immunology.
Anticancer Activity
The pyrrolopyridine scaffold is a highly effective framework for the development of anticancer agents.[4][6]
-
FMS Kinase Inhibition: The colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a key target in cancer and inflammatory diseases.[5] A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors. For example, compound 1r from one study demonstrated an IC₅₀ of 30 nM against FMS kinase, proving to be more than three times as potent as the lead compound.[5] This compound also showed selective antiproliferative activity against various cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[5]
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics and leading to cancer cell death.[6] Compound 10t , featuring an indolyl group, was particularly potent, with IC₅₀ values of 0.12 µM against HeLa cells, 0.15 µM against SGC-7901 cells, and 0.21 µM against MCF-7 cells.[6]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is often dysregulated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1, 2, and 3, suggesting that the broader pyrrolopyridine class is a viable starting point for developing FGFR inhibitors.[7]
Anti-inflammatory and Immunomodulatory Potential
The role of FMS kinase in regulating macrophage proliferation and survival also positions its inhibitors as potential treatments for inflammatory disorders like rheumatoid arthritis.[5] By inhibiting FMS, pyrrolo[3,2-c]pyridine derivatives can modulate the immune response, reducing inflammation.
Furthermore, while a specific patent for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors focuses on the pyrrolo[3,4-c]pyridin-1-one isomer, it highlights the potential of the broader pyrrolopyridine family in cancer immunotherapy by targeting key signaling nodes in immune cells.[8]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the pyrrolo[3,2-c]pyridine scaffold, several key SAR insights have been established.
-
For FMS Kinase Inhibition:
-
The nature of the substituent at the C-4 position is critical. Both diarylamide and diarylurea motifs have proven effective.
-
The specific substitution pattern on the aryl rings of these moieties significantly impacts potency.
-
-
For Tubulin Inhibition:
-
A 3,4,5-trimethoxyphenyl group at the N-1 position, mimicking the A-ring of combretastatin A-4, is crucial for high potency.
-
The B-ring at the C-6 position influences activity, with heterocyclic groups like indole (as in compound 10t ) often conferring superior activity compared to simple phenyl rings.[6]
-
The following diagram summarizes the key SAR findings for this scaffold.
Caption: Key structure-activity relationships for the pyrrolo[3,2-c]pyridine scaffold.
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a highly promising area for drug discovery. The demonstrated success in targeting key proteins in oncology and inflammation provides a solid foundation for further development.
Future research should focus on:
-
Exploring New Chemical Space: Synthesizing novel derivatives with diverse substituents to identify new biological targets and improve existing activities.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
Expansion into Other Therapeutic Areas: Given the versatility of the pyrrolopyridine class, investigating the potential of [3,2-c] derivatives against viral, bacterial, or neurodegenerative diseases is a logical next step.[3][4]
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Biological Activity of Azaindole Isomers: A Technical Guide for Drug Discovery Professionals
Abstract
The azaindole scaffold, a bioisosteric analog of indole, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. The strategic placement of a nitrogen atom within the benzene ring of the indole core gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly subtle structural alteration profoundly influences the physicochemical properties of the molecule, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability. Consequently, each isomer exhibits a unique pharmacological profile, offering a versatile toolkit for the design of novel therapeutics. This in-depth technical guide provides a comparative analysis of the biological activities of these four isomers, with a particular focus on their roles as kinase inhibitors in oncology and other disease areas. We will delve into the structural basis of their activity, explore key signaling pathways they modulate, and provide detailed experimental protocols for their evaluation.
Introduction: The Azaindole Scaffold - A Privileged Motif in Medicinal Chemistry
Azaindoles, also known as pyrrolopyridines, are bicyclic aromatic heterocycles that have garnered significant attention in drug discovery.[1] Their structural similarity to the endogenous indole nucleus, a common feature in many biologically active natural products and pharmaceuticals, allows them to act as effective bioisosteres.[2] The introduction of a nitrogen atom into the six-membered ring can fine-tune a molecule's properties to overcome challenges in drug development, such as improving solubility, modulating lipophilicity, and enhancing target binding affinity.[3]
The four positional isomers of azaindole each present a unique electronic and steric profile, leading to differential interactions with biological targets. While all four isomers have been investigated, 7-azaindole is the most extensively studied, particularly in the realm of kinase inhibition, followed by 6-azaindole.[1] This guide will systematically explore the biological landscape of each isomer, providing a framework for the rational design of next-generation therapeutics.
Comparative Biological Activities of Azaindole Isomers
The biological activity of an azaindole derivative is intricately linked to the position of the nitrogen atom in the pyridine ring. This positioning dictates the molecule's ability to form crucial hydrogen bonds and other non-covalent interactions within the active site of a biological target.
Kinase Inhibition: A Dominant Therapeutic Application
Azaindoles have proven to be particularly fruitful scaffolds for the development of kinase inhibitors.[4] Their structural resemblance to the adenine core of ATP allows them to effectively compete for the ATP-binding site of kinases, a family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3][5] The nitrogen atom of the azaindole ring can act as a hydrogen bond acceptor, mimicking the interactions of the adenine N1 and N3 atoms with the kinase hinge region.[5]
The 7-azaindole isomer is a well-established and highly effective hinge-binding motif for a multitude of protein kinases.[6] The N7 atom is ideally positioned to form a crucial hydrogen bond with the backbone NH of the kinase hinge region, while the pyrrole NH can act as a hydrogen bond donor. This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.
A prime example of the success of the 7-azaindole scaffold is Vemurafenib (PLX4032) , an FDA-approved inhibitor of the B-RAF V600E mutant kinase for the treatment of melanoma.[2]
Other notable kinases targeted by 7-azaindole derivatives include:
-
Aurora Kinases: Involved in mitosis, making them attractive targets for cancer therapy.
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in certain types of cancer.
-
p21-Activated Kinase 1 (PAK1): A key regulator of cell motility and morphology.[7]
-
Phosphoinositide 3-kinase (PI3K): Central to cell growth, proliferation, and survival signaling.[8]
-
Extracellular signal-regulated kinase 5 (Erk5): A component of the MAPK signaling pathway.[9]
While less explored than the 7-azaindole isomer, the 4-azaindole scaffold has demonstrated significant potential in the development of kinase inhibitors. For instance, N-nitrobenzenesulfonyl-4-azaindole derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and migration.[10] Furthermore, 4-azaindole-containing compounds have been developed as inhibitors of p21-activated kinase-1 (PAK1), demonstrating improved physicochemical properties compared to their indole counterparts.[11]
Beyond kinase inhibition, 4-azaindole derivatives have shown promise as:
-
Anti-inflammatory agents: By targeting kinases such as p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines.[12]
-
Anticonvulsants: Through the inhibition of the Nav1.2 voltage-gated sodium channel.[8]
The 5-azaindole isomer has shown particular promise in the development of inhibitors for kinases that regulate the cell cycle. A notable example is the inhibition of Cell division cycle 7 (Cdc7) kinase, where 5-azaindole derivatives exhibited greater potency and selectivity compared to the other three isomers.[2][13] This suggests that the specific geometry and electronic distribution of the 5-azaindole core are optimal for interaction with the active site of Cdc7.
The 6-azaindole scaffold has been incorporated into inhibitors of various kinases, highlighting its versatility. For example, a 6-azaindole derivative was found to be a potent inhibitor of FMS-like tyrosine kinase 3 (FLT-3), a key target in acute myeloid leukemia.[10][13] Additionally, 6-azaindole derivatives have been developed as inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and diabetes.[5]
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of azaindole derivatives are not limited to their kinase inhibitory activity. Some azaindole-based compounds have been shown to exert their effects through other mechanisms, such as the inhibition of microtubule dynamics.[14][15] By disrupting the formation of the mitotic spindle, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[14][15]
Furthermore, 7-azaindole derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[16] PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[16]
Other Biological Activities
The therapeutic potential of azaindole isomers extends to a range of other disease areas:
-
Neurodegenerative Diseases: 7-azaindole derivatives have been explored as potential treatments for Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides.[17]
-
Infectious Diseases: A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs exhibited better efficacy than the parent indole compound.[2]
Data Presentation: A Comparative Look at Inhibitory Potency
To provide a clearer understanding of the structure-activity relationships among the azaindole isomers, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various azaindole derivatives against a selection of protein kinases. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical assay conditions.
| Isomer | Derivative/Compound | Target Kinase | IC50 (nM) | Reference |
| 4-Azaindole | N-nitrobenzenesulfonyl derivative | c-Met | 20 | [10] |
| Aminopyrazole derivative | PAK1 | <10 (Ki) | ||
| 5-Azaindole | 3-substituted derivative | Cdc7 | Potent Inhibition | [2] |
| 5-cyano analog | DYRK1A | 37 | [13] | |
| 6-Azaindole | Maleimide derivative | FLT-3 | 18 | [10][13] |
| GNF2133 | DYRK1A | Potent Inhibition | [5] | |
| 7-Azaindole | Vemurafenib (PLX4032) | B-RAF V600E | 31 | [2] |
| Isoindolinone-based derivative | PI3Kγ | 40 (cellular) | [8] | |
| C-2 NH-benzyl imidazolone | Cdc7 | 20 | [13] | |
| Erk5 inhibitor (compound 5j) | Erk5 | 4.56 (µg/mL) | [9] | |
| 2,5-disubstituted analog | Abl | 1.4 | [18] | |
| 2,5-disubstituted analog | Src | 3.4 | [18] |
Signaling Pathways Modulated by Azaindole Isomers
The therapeutic effects of azaindole derivatives are a direct consequence of their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the potential efficacy and side effects of a given compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[16][19] Dysregulation of the EGFR pathway is a common feature of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of azaindole derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1][3][20] Inhibition of VEGFR-2 signaling is a validated strategy for the treatment of cancer, as it can starve tumors of the blood supply they need to grow and metastasize.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Pyrrolopyridines: A Technical Guide to Key Molecular Targets
The pyrrolopyridine scaffold, a fused heterocyclic system comprising a pyrrole and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to mimic the purine ring of ATP allows for effective targeting of ATP-binding sites in a variety of enzymes, most notably kinases.[1] This structural feature, combined with the versatility for chemical modification, has propelled the development of numerous pyrrolopyridine derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets of pyrrolopyridine compounds, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the vast therapeutic landscape of this remarkable class of molecules.
Kinase Inhibition: A Dominant Paradigm in Pyrrolopyridine Drug Discovery
The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer. Pyrrolopyridine-based kinase inhibitors have demonstrated significant promise, with several compounds entering clinical trials and receiving regulatory approval.[2] The core mechanism of action for many of these inhibitors is their ability to compete with ATP for binding to the kinase active site.[1]
Targeting Receptor Tyrosine Kinases (RTKs) in Oncology
RTKs are crucial mediators of cellular signaling, and their aberrant activation can drive tumor growth, proliferation, and metastasis. Pyrrolopyridine derivatives have been successfully developed to target several key RTKs.
FLT3 is a receptor tyrosine kinase primarily expressed in hematopoietic progenitor cells. Activating mutations in FLT3 are found in a significant proportion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. Pyrrolopyridine compounds have been investigated as potent FLT3 inhibitors.
Signaling Pathway:
Upon binding its ligand (FLT3 ligand), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways promote cell survival, proliferation, and differentiation.
Caption: FLT3 Signaling Pathway and Inhibition.
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell motility, invasion, and morphogenesis. Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of various solid tumors.
Signaling Pathway:
HGF binding to c-Met induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2 and GAB1. This leads to the activation of downstream pathways including the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion.
Caption: c-Met Signaling Pathway and Inhibition.
Targeting Non-Receptor Tyrosine Kinases
Non-receptor tyrosine kinases are critical components of intracellular signaling cascades. Pyrrolopyridine compounds have shown efficacy in targeting these kinases, particularly in the context of inflammatory diseases and cancer.
Syk is a key mediator of signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors. It plays a central role in allergic responses and autoimmune diseases.
Signaling Pathway:
Activation of immune receptors leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), which then recruit and activate Syk. Activated Syk phosphorylates downstream targets, including PLCγ and Vav, leading to calcium mobilization, activation of transcription factors like NF-κB, and the release of inflammatory mediators.
Caption: Syk Signaling Pathway and Inhibition.
Structure-Activity Relationship (SAR) of Pyrrolopyridine Kinase Inhibitors
The potency and selectivity of pyrrolopyridine kinase inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core.
| Compound | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| 1 | Cdc7 | 7 | Thiazolone ring and benzylamino group at position 2. | [3] |
| 2 | FMS | 30 | Pyrrolo[3,2-c]pyridine core with specific amide linkage. | |
| 3 | Mer/Axl | 2 (Mer), 16 (Axl) | 7-aryl-2-anilino-pyrrolopyrimidine scaffold. | |
| 4 | CDK2 | 240 | Pyridine derivative with thiophene and naphthalene moieties. | [4] |
Expert Insights on SAR: The data consistently show that modifications at the C2 and C7 positions of the pyrrolopyrimidine scaffold significantly impact kinase inhibitory activity and selectivity. The addition of aryl or heteroaryl groups can enhance interactions with the hydrophobic regions of the kinase active site, while the incorporation of polar groups can improve solubility and pharmacokinetic properties. The choice of the specific pyrrolopyridine isomer is also crucial in dictating the orientation of the molecule within the ATP-binding pocket.
Experimental Protocols for Evaluating Kinase Inhibitors
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the pyrrolopyridine test compound at various concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Caption: Biochemical Kinase Inhibition Assay Workflow.
This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line to 70-80% confluency. Treat the cells with various concentrations of the pyrrolopyridine compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the extent of phosphorylation inhibition.[5]
Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a key contributor to various diseases, including arthritis and cancer. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Several pyrrolopyridine derivatives have been identified as potent and selective COX-2 inhibitors.
Mechanism of COX-2 Inhibition
Pyrrolopyridine-based COX-2 inhibitors typically act by blocking the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Structure-Activity Relationship of Pyrrolopyridine COX-2 Inhibitors
The selectivity of pyrrolopyridine compounds for COX-2 over the constitutively expressed COX-1 isoform is a critical factor in minimizing gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Key Structural Features | Reference |
| A | 0.15 | 0.08 | 1.88 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | [6] |
| B | 0.22 | 0.09 | 2.44 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | [6] |
| C | 0.25 | 0.18 | 1.39 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | [6] |
| D | 0.12 | 0.15 | 0.80 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | [6] |
Expert Insights on SAR: The nature of the N-substituent on the pyrrolopyridine core plays a significant role in determining both the potency and selectivity of COX-2 inhibition. The presence of specific functional groups can facilitate interactions with the side pocket of the COX-2 active site, which is larger than that of COX-1, thereby conferring selectivity.
Experimental Protocol for COX-2 Inhibition Assay
Methodology:
-
Reagent Preparation: Prepare reaction buffer, heme, COX-2 enzyme, and the pyrrolopyridine test compound at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Add the test compound and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: After a specified incubation time, add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme to produce a colored product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Neurodegenerative Diseases: Targeting Pathological Protein Aggregation and Kinase Activity
Pyrrolopyridine compounds are emerging as promising therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's diseases, primarily by targeting key enzymes and pathological protein aggregation.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition in Alzheimer's Disease
GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.
Signaling Pathway:
In a healthy state, the Wnt signaling pathway inhibits GSK-3β, leading to the stabilization of β-catenin, which promotes neuronal survival. In Alzheimer's disease, dysregulation of this pathway leads to overactive GSK-3β, resulting in tau hyperphosphorylation and neurotoxicity.
Caption: GSK-3β Signaling in Alzheimer's Disease.
Structure-Activity Relationship of Pyrrolopyridine GSK-3β Inhibitors
| Compound | GSK-3β IC50 (nM) | Key Structural Features | Reference |
| S01 | 0.35 | Novel pyrrolo[2,3-b]pyridine-based compound | [7] |
| B10 | 66 | ATP-competitive pyrrolo[2,3-b]pyridine-based inhibitor | [7] |
Expert Insights on SAR: The high potency of these compounds is attributed to their ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of GSK-3β. The specific substitution pattern on the pyrrolopyridine ring is critical for achieving high affinity and selectivity.
A biochemical kinase inhibition assay, such as the ADP-Glo™ assay described in section 1.4.1, can be adapted to measure GSK-3β activity using a specific GSK-3β substrate peptide.
Inhibition of α-Synuclein Aggregation in Parkinson's Disease
The aggregation of the α-synuclein protein into Lewy bodies is a pathological hallmark of Parkinson's disease. Small molecules that can inhibit this aggregation process are of great therapeutic interest. While specific pyrrolopyridine inhibitors of α-synuclein aggregation are still in early stages of development, the assays to evaluate such compounds are well-established.
This assay monitors the formation of amyloid fibrils in real-time.
Methodology:
-
Reagent Preparation: Prepare a solution of α-synuclein monomer, Thioflavin T (a fluorescent dye that binds to amyloid fibrils), and the pyrrolopyridine test compound at various concentrations in a suitable buffer (e.g., PBS).
-
Assay Setup: In a 96-well plate, combine the α-synuclein monomer, ThT, and the test compound.
-
Incubation and Monitoring: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to assess the inhibitory effect of the compound.[8]
This assay evaluates the effect of a compound on α-synuclein aggregation within a cellular environment.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., SH-SY5Y) and transfect them with a plasmid encoding fluorescently-tagged α-synuclein (e.g., α-synuclein-GFP).[8]
-
Compound Treatment: Treat the transfected cells with various concentrations of the pyrrolopyridine compound.
-
Induction of Aggregation (Optional): Aggregation can be induced by stressors such as staurosporine.[9]
-
Imaging and Analysis: After a suitable incubation period (e.g., 24-72 hours), acquire images of the cells using a fluorescence microscope. Quantify the number and size of fluorescent α-synuclein aggregates per cell.[8][9]
Antiviral Activity: A Broad-Spectrum Potential
Pyrrolopyridine derivatives have demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and rotavirus.[10][11][12]
Mechanisms of Antiviral Action
The antiviral mechanisms of pyrrolopyridines are diverse and can involve the inhibition of various viral and host cell targets essential for the viral life cycle. These include:
-
Viral Polymerase Inhibition: Some compounds can directly inhibit the activity of viral RNA or DNA polymerases, preventing viral genome replication.[11]
-
Inhibition of Viral Entry and Maturation: Pyrrolopyridines can interfere with the processes of viral attachment to host cells, membrane fusion, or the final maturation of viral particles.[13]
-
Modulation of Host Cell Kinases: Some viruses hijack host cell kinases for their replication. Pyrrolopyridine-based kinase inhibitors can indirectly exert antiviral effects by targeting these host factors.[13]
Experimental Protocol for Evaluating Antiviral Activity
This assay is a gold standard for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the pyrrolopyridine compound.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control to determine the EC50 value.[14]
Conclusion
The pyrrolopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics against a wide range of diseases. Their proven success as kinase inhibitors in oncology continues to drive significant research efforts. Furthermore, the expanding exploration of their potential in inflammatory diseases, neurodegenerative disorders, and infectious diseases highlights the broad therapeutic applicability of this chemical class. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full potential of pyrrolopyridine compounds in the pursuit of innovative medicines.
References
- 1. criver.com [criver.com]
- 2. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibtbioservices.com [ibtbioservices.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. innoprot.com [innoprot.com]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. While the specific molecule, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, is not extensively characterized in publicly available literature, its structural relationship to a broader class of potent bioactive agents allows for the formulation of a compelling mechanism of action hypothesis. This guide synthesizes the available evidence on related pyrrolopyridine derivatives to propose a primary and secondary mechanistic hypothesis for the title compound. We postulate that this compound likely functions as a modulator of intracellular signaling cascades, with a primary hypothesized role as a kinase inhibitor and a secondary, plausible role as a microtubule dynamics disruptor. This document will delve into the rationale behind this hypothesis, explore the implicated signaling pathways, and propose a comprehensive experimental framework for its validation.
Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Core
The pyrrolo[3,2-c]pyridine core, a fusion of a pyrrole and a pyridine ring, represents a versatile scaffold in drug discovery. Derivatives of this core structure have been shown to exhibit a broad spectrum of pharmacological activities, including potent anti-proliferative, anti-inflammatory, and anti-viral properties.[1][2][3] The inherent physicochemical properties of this nitrogen-containing heterocycle, such as its ability to participate in hydrogen bonding and its potential for diverse substitutions, make it an attractive starting point for the design of targeted therapeutics. Notably, various substituted 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of key cellular targets, including protein kinases and components of the cytoskeleton.[4][5][6]
The subject of this guide, this compound, is a saturated analog of the parent pyrrolo[3,2-c]pyridine. The introduction of a dihydro- feature in the pyrrole ring introduces a three-dimensional character to the otherwise planar aromatic system. This structural modification is anticipated to significantly influence its binding affinity and selectivity for biological targets compared to its aromatic counterparts.
Primary Hypothesis: Kinase Inhibition
A substantial body of evidence points towards kinase inhibition as a prominent mechanism of action for pyrrolo[3,2-c]pyridine derivatives.[5] Kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Hypothesized Target: FMS Kinase (CSF-1R)
One of the most compelling hypothesized targets for this compound is the FMS kinase, also known as the colony-stimulating factor-1 receptor (CSF-1R).[5] FMS is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of monocytes and macrophages. Overexpression and/or hyperactivity of FMS have been implicated in the pathogenesis of various cancers and inflammatory diseases.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been reported as potent FMS kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5] These compounds typically feature aryl amide or urea moieties, which are thought to interact with the ATP-binding pocket of the kinase. While this compound lacks these specific substitutions, the core scaffold itself is a critical component for target engagement. The dihydro- modification may alter the conformational flexibility of the molecule, potentially allowing for a unique binding mode within the FMS active site.
Implicated Signaling Pathway: The FMS Signaling Cascade
The binding of CSF-1 to FMS kinase induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, initiates a downstream signaling cascade involving key pathways such as the Ras-Raf-MEK-ERK and the PI3K-Akt pathways, ultimately leading to cell proliferation and survival. Inhibition of FMS kinase by a compound like this compound would be expected to block these downstream signals.
Caption: Hypothesized inhibition of the FMS signaling pathway.
Secondary Hypothesis: Disruption of Microtubule Dynamics
An alternative, yet plausible, mechanism of action for this compound is the disruption of microtubule dynamics through interaction with tubulin. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape.
Hypothesized Target: Colchicine-Binding Site of Tubulin
Recent studies have identified certain 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, acting through the colchicine-binding site.[4] These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells. The binding of these small molecules to the colchicine site on β-tubulin prevents the assembly of α/β-tubulin heterodimers into microtubules, thereby disrupting the mitotic spindle and leading to cell death.
The structural features of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, particularly its size and potential for hydrogen bonding, are consistent with those of other known colchicine-site binders. The non-planar nature of the dihydro-pyrrole ring could offer a unique conformational advantage for fitting into the hydrophobic colchicine-binding pocket.
Implicated Cellular Process: Mitotic Arrest and Apoptosis
By inhibiting tubulin polymerization, this compound would be expected to disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This would lead to an arrest of the cell cycle at the G2/M transition, and if the damage is irreparable, the cell would undergo programmed cell death, or apoptosis.
Caption: Hypothesized disruption of microtubule dynamics.
Experimental Validation Framework
To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is required. The following protocols outline key experiments to investigate the interaction of this compound with its hypothesized targets.
Kinase Inhibition Assays
Objective: To determine if this compound inhibits the activity of FMS kinase and to assess its selectivity.
Protocol: In Vitro FMS Kinase Activity Assay
-
Reagents and Materials: Recombinant human FMS kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate, stop solution, and this compound.
-
Procedure: a. Coat a 96-well plate with the poly(Glu, Tyr) substrate. b. Prepare serial dilutions of this compound. c. In each well, add the kinase buffer, recombinant FMS kinase, and the test compound at various concentrations. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and wash the wells. g. Add the anti-phosphotyrosine primary antibody, followed by the HRP-conjugated secondary antibody. h. Add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Protocol: Kinase Selectivity Profiling
-
Procedure: Screen this compound against a panel of diverse kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Identify any other kinases that are significantly inhibited to assess the selectivity of the compound.
Tubulin Polymerization and Cell-Based Assays
Objective: To determine if this compound inhibits tubulin polymerization and induces G2/M cell cycle arrest.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents and Materials: Purified tubulin, polymerization buffer, GTP, fluorescent reporter (e.g., DAPI), 96-well plates, and this compound.
-
Procedure: a. In a 96-well plate, add the polymerization buffer, tubulin, and GTP. b. Add serial dilutions of this compound or a known tubulin inhibitor (e.g., colchicine) as a positive control. c. Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the test compound to the control to determine its inhibitory effect.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Reagents and Materials: A suitable cancer cell line (e.g., HeLa), cell culture medium, this compound, propidium iodide (PI) staining solution, and a flow cytometer.
-
Procedure: a. Culture the cells and treat them with various concentrations of the test compound for a specified duration (e.g., 24 hours). b. Harvest the cells, fix them in ethanol, and stain them with PI. c. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine if the compound induces G2/M arrest.
Summary of Quantitative Data from Related Compounds
To provide context for the potential potency of this compound, the following table summarizes the reported activities of structurally related pyrrolo[3,2-c]pyridine derivatives.
| Compound Class | Target | Reported Activity (IC50) | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivatives | FMS Kinase | 30 nM - 96 nM | [5] |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin Polymerization | 0.12 µM - 0.21 µM | [4] |
| Diarylureas with 1H-pyrrolo[3,2-c]pyridine | Melanoma Cell Lines | Nanomolar range | [6] |
Conclusion and Future Directions
The structural motif of this compound, when viewed in the context of its more extensively studied aromatic analogs, strongly suggests a role as a modulator of critical cellular signaling pathways. The primary hypothesis of FMS kinase inhibition and the secondary hypothesis of tubulin polymerization disruption provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. The proposed experimental framework will be instrumental in elucidating the precise molecular targets and downstream effects of this compound.
Future research should focus on a broader kinase profiling to fully understand its selectivity profile. Additionally, co-crystallization studies with its primary target(s) would provide invaluable structural insights for rational drug design and optimization. The exploration of this and related saturated pyrrolopyridine scaffolds holds significant promise for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Screening of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
This guide provides a comprehensive framework for the initial characterization and exploratory screening of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a novel heterocyclic compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidate the compound's pharmaceutical potential, from fundamental physicochemical characterization to preliminary safety and efficacy profiling. The methodologies described herein are grounded in established industry practices to ensure scientific rigor and generate a robust preliminary data package for this promising scaffold.
Introduction and Rationale
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of various pyrrolopyridine isomers have demonstrated a wide range of activities, with a significant number being investigated as potent inhibitors of protein kinases.[1][2] The structural resemblance of the pyrrolopyridine nucleus to the purine ring of ATP allows these compounds to effectively target the ATP-binding site of kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1]
The specific isomer, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, represents an intriguing starting point for a drug discovery campaign. Its saturated pyrrolo moiety introduces a three-dimensional character that can be exploited for selective interactions within a target's binding site. This guide details a systematic exploratory screening cascade designed to uncover the biological activity and assess the drug-like properties of its hydrochloride salt, a common formulation for improving solubility and handling.
Foundational Characterization
A thorough understanding of the compound's fundamental properties is a prerequisite for any biological screening. This initial phase ensures data quality and reproducibility in subsequent assays.
Physicochemical Properties
The hydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is expected to be a solid with a molecular weight of approximately 156.61 g/mol .[3]
Table 1: Physicochemical Properties of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold
| Property | Value (Free Base) | Data Source |
| Molecular Formula | C₇H₈N₂ | ChemScene[4] |
| Molecular Weight | 120.15 g/mol | ChemScene[4] |
| TPSA (Topological Polar Surface Area) | 24.92 Ų | ChemScene[4] |
| cLogP | 1.0496 | ChemScene[4] |
Compound Handling and Preparation for Biological Assays
The hydrochloride salt form generally confers improved aqueous solubility over the free base. However, precipitation upon dilution into aqueous assay buffers ("DMSO shock") is a common challenge.[5]
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% high-purity, anhydrous DMSO.[5]
-
Solubilization: Vortex the solution thoroughly. Gentle warming (up to 37°C) or sonication can be used to ensure complete dissolution.[5]
-
Intermediate and Working Dilutions: Perform serial dilutions from the primary stock. A stepwise dilution approach is recommended to minimize precipitation. For instance, first dilute the DMSO stock into a small volume of assay buffer, then add this intermediate dilution to the final volume.[5]
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (ideally <0.5% v/v) to avoid artifacts.[5]
-
pH Consideration: Given the basic nitrogen atoms in the pyrrolopyridine ring, the compound's solubility will be pH-dependent. If solubility issues persist, assess the kinetic solubility in buffers of varying pH, ensuring compatibility with the intended biological assay.[5]
The Exploratory Screening Cascade
A tiered approach is employed to efficiently gather decision-making data, starting with broad, high-throughput screens and progressing to more complex, lower-throughput assays for promising hits.
Caption: A multi-tiered exploratory screening workflow.
Tier 1: Broad Profiling
The initial tier aims to cast a wide net to identify potential therapeutic areas and early safety liabilities.
Given the prevalence of kinase inhibition among pyrrolopyridine derivatives, a broad kinase panel screen is the logical starting point.[1][6]
Protocol 2: Broad Kinase Panel Screen
-
Panel Selection: Utilize a commercially available kinase panel that covers a diverse range of the human kinome (e.g., 40-100 kinases).
-
Assay Format: Most vendors provide radiometric (e.g., ³³P-ATP) or fluorescence-based assays.
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant activity.
-
Data Analysis: Results are typically reported as percent inhibition relative to a vehicle control. A threshold (e.g., >50% inhibition) is set to define a "hit."
A parallel phenotypic screen against a panel of cancer cell lines can provide unbiased insights into potential anticancer activity and identify sensitive cancer types.
Protocol 3: NCI-60 Human Tumor Cell Line Screen (or equivalent)
-
Cell Lines: Submit the compound to the National Cancer Institute's 60-cell line panel or a similar commercially available service. This panel represents a wide range of human cancers (leukemia, melanoma, lung, colon, etc.).[7]
-
Assay: The standard assay measures growth inhibition over a 48-hour period using a sulforhodamine B (SRB) protein stain.
-
Data Output: The primary output is the GI₅₀ (concentration causing 50% growth inhibition). This data can be analyzed to identify patterns of activity against specific cancer types.[7]
Early assessment of off-target activities against targets with known safety liabilities is crucial to de-risk a project.[8][9]
Protocol 4: Early Safety Panel Screen
-
Panel Selection: Employ a standard safety panel (e.g., 44 or 94 targets) that includes a range of GPCRs, ion channels, and transporters associated with common adverse drug reactions.[10]
-
Assay Format: These are typically radioligand binding assays.
-
Compound Concentration: Screen at a single concentration (e.g., 10 µM).
-
Data Analysis: Report results as percent inhibition of radioligand binding. Significant inhibition (>50%) flags a potential liability that requires further investigation.
Tier 2: Hit Confirmation and Elucidation
Hits identified in Tier 1 are subjected to more detailed studies to confirm their activity and begin to understand their mechanism of action.
For any confirmed hits from the kinase panel, determine the half-maximal inhibitory concentration (IC₅₀) to quantify potency.
Protocol 5: Kinase IC₅₀ Determination
-
Assay: Use the same assay format as the primary screen for the specific kinase hit(s).
-
Compound Concentration: Prepare a dose-response curve using a serial dilution of the compound (e.g., 10-point, half-log dilutions).
-
Data Analysis: Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
If the compound showed significant anticancer activity in the phenotypic screen, cellular IC₅₀ values should be determined in the most sensitive cell lines.
Protocol 6: Cellular Antiproliferative IC₅₀ Assay
-
Cell Lines: Select 2-3 of the most sensitive cancer cell lines from the Tier 1 screen.
-
Methodology: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the compound for 72 hours.
-
Readout: Use a viability assay such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: Normalize data to vehicle-treated controls and calculate IC₅₀ values as described above.
For potent antiproliferative compounds, initial studies can probe the mechanism of cell death.
Protocol 7: Cell Cycle and Apoptosis Analysis
-
Treatment: Treat a sensitive cancer cell line with the compound at concentrations equivalent to its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Cell Cycle Analysis: Fix cells, stain with propidium iodide (PI), and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay: Use an Annexin V/PI staining kit and flow cytometry to quantify the percentage of apoptotic cells.
Tier 3: Preliminary ADME/Tox Profile
This tier provides a first look at the compound's drug-like properties, which are critical for its potential to become a successful drug. Early ADME/Tox profiling helps guide medicinal chemistry efforts.[11][12]
Caption: Core components of an early in vitro ADME/Tox panel.
Table 2: Key In Vitro ADME/Tox Assays
| Assay | Purpose | Methodology |
| Kinetic Solubility | Assesses solubility in aqueous buffer. | Measurement of compound concentration in PBS (pH 7.4) after addition from a DMSO stock, followed by LC-MS/MS analysis.[13] |
| Metabolic Stability | Measures susceptibility to metabolism by liver enzymes. | Incubation with human liver microsomes and NADPH cofactor; measure parent compound depletion over time by LC-MS/MS.[14] |
| Permeability (PAMPA) | Predicts passive diffusion across the intestinal barrier. | Measures compound passage from a donor to an acceptor well through an artificial membrane.[14][15] |
| hERG Inhibition | Screens for potential cardiac toxicity (QT prolongation). | Radioligand binding assay or automated patch clamp electrophysiology. |
| CYP450 Inhibition | Evaluates potential for drug-drug interactions. | Incubation with human liver microsomes, a cocktail of CYP-specific probe substrates, and the test compound. Measure metabolite formation by LC-MS/MS to determine IC₅₀.[16][17] |
Protocol 8: Cytochrome P450 (CYP) Inhibition Cocktail Assay (IC₅₀)
-
System: Use pooled human liver microsomes.[17]
-
Incubation: Incubate microsomes with a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a range of concentrations of the test compound.[16]
-
Cofactor: Initiate the reaction by adding NADPH.[16]
-
Analysis: After a set incubation time, quench the reaction and analyze the formation of the probe substrate metabolites using LC-MS/MS.[17]
-
Data Calculation: Determine the IC₅₀ value for each isoform by measuring the concentration-dependent decrease in metabolite formation.[17]
Data Synthesis and Path Forward
The culmination of this exploratory screen is a comprehensive preliminary data package. The results from each tier should be integrated to form a holistic view of the compound's potential. Potent kinase inhibition coupled with selective antiproliferative activity in relevant cancer cell lines would strongly support further investigation as an anticancer agent. A clean safety panel and favorable preliminary ADME properties would increase confidence in the scaffold's tractability. Conversely, high promiscuity, significant off-target liabilities (e.g., potent hERG inhibition), or poor metabolic stability would flag critical issues to be addressed by medicinal chemistry in a lead optimization campaign. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) | C7H9ClN2 | CID 18953645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmaron.com [pharmaron.com]
- 11. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. admescope.com [admescope.com]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core: A Technical Guide for Drug Development Professionals
Introduction: The Rise of the Pyrrolopyridine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The pyrrolopyridine class of fused heterocycles has emerged as one such scaffold, demonstrating a remarkable versatility in targeting a range of enzymes, particularly protein kinases. This is largely due to the scaffold's ability to mimic the purine ring of ATP, enabling it to function as a competitive inhibitor at the kinase hinge region. The specific arrangement of nitrogen atoms and the potential for diverse substitutions allow for the fine-tuning of selectivity and potency.
This guide focuses on a specific and promising member of this family: the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core. We will delve into its significance as a building block for potent kinase inhibitors, with a particular focus on its application in the development of FMS kinase inhibitors for oncology and inflammatory diseases. This document serves as a technical resource for researchers and drug development professionals, providing insights into the synthesis, characterization, and biological application of this important chemical entity.
FMS Kinase: A Key Target in Oncology and Inflammation
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a type III receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Upon binding its ligands, CSF-1 or IL-34, the FMS receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.
Overexpression or aberrant activation of FMS kinase has been strongly implicated in the pathology of various diseases. In oncology, FMS signaling in tumor-associated macrophages (TAMs) is known to promote tumor growth, angiogenesis, and metastasis in cancers such as breast, ovarian, and prostate cancer. In inflammatory conditions like rheumatoid arthritis, FMS activation contributes to the proliferation of macrophages, which are key mediators of joint destruction.[1] Consequently, inhibiting the FMS kinase signaling pathway presents a compelling therapeutic strategy.
The FMS Kinase Signaling Pathway
The activation of FMS kinase triggers multiple downstream pathways critical for cellular function and pathological processes. Understanding this network is crucial for appreciating the mechanism of action of FMS inhibitors.
Caption: FMS Kinase Signaling Pathway and Point of Inhibition.
Synthesis and Characterization of the Pyrrolo[3,2-c]pyridine Core
Conceptual Synthetic Workflow
The construction of the pyrrolo[3,2-c]pyridine scaffold often involves a key ring-rearrangement step from a more accessible starting material, such as a pyrrolo[2,3-b]pyridine (7-azaindole).
Caption: General Synthetic Workflow for Pyrrolo[3,2-c]pyridine Derivatives.
Experimental Protocol: Synthesis of a 4-Aminopyrrolo[3,2-c]pyridine Intermediate
This protocol describes the synthesis of a key intermediate, which serves as the foundation for building more complex FMS kinase inhibitors. The procedure is adapted from the work of El-Gamal et al.[1]
Step 1: Chlorination of Pyrrolo[2,3-b]pyridine
-
Rationale: This step activates the 4-position of the pyridine ring for subsequent nucleophilic substitution. Phosphorus oxychloride is a standard and effective reagent for this transformation.
-
Procedure:
-
Treat pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid to form the corresponding N-oxide.
-
Heat the resulting m-chlorobenzoate salt with phosphorus oxychloride (POCl₃) to yield 4-chloropyrrolo[2,3-b]pyridine.
-
Purify the product via column chromatography.
-
Step 2: Ring Rearrangement to form the Pyrrolo[3,2-c]pyridine Core
-
Rationale: This is the critical step where the core scaffold is formed. Fusing the 4-chloro intermediate with a suitable aniline derivative at high temperature induces a nucleophilic substitution followed by a Dimroth-type rearrangement.
-
Procedure:
-
Fuse 4-chloropyrrolo[2,3-b]pyridine with an appropriate nitroaniline (e.g., 3-nitroaniline) at an elevated temperature (e.g., 180-200 °C).
-
The reaction mixture will solidify upon cooling.
-
Triturate the solid with a suitable solvent (e.g., diethyl ether) to isolate the crude 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.
-
Step 3: Conversion to the Hydrochloride Salt (General Procedure)
-
Rationale: The hydrochloride salt is often preferred for pharmaceutical development due to its improved stability and aqueous solubility compared to the free base.
-
Procedure:
-
Dissolve the purified free base of the target pyrrolopyridine derivative in a suitable solvent such as methanol or ethyl acetate.
-
Cool the solution in an ice bath (0 °C).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-aqueous solvent (e.g., HCl in diethyl ether) until the solution is saturated or precipitation is complete.
-
Collect the resulting precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield the hydrochloride salt.
-
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Due to the lack of published spectra for the unsubstituted parent compound, this section outlines the expected signals based on the known structures of its derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings. The protons on the dihydropyrrole moiety (at positions 2 and 3) would appear as aliphatic signals, likely multiplets or triplets depending on the coupling. The N-H proton of the pyrrole would appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons of the fused ring system and two upfield signals corresponding to the sp³-hybridized carbons at positions 2 and 3.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The ESI+ spectrum would show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base.
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for N-H stretching (typically in the 3200-3400 cm⁻¹ region) and C-H stretching for both aromatic and aliphatic protons.
Application in FMS Kinase Inhibition: A Case Study
Research has demonstrated that diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold are potent FMS kinase inhibitors.[1] A study by El-Gamal et al. evaluated a series of eighteen such derivatives, leading to the identification of compounds with nanomolar potency.[1]
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key features for potent FMS kinase inhibition:
-
The Pyrrolo[3,2-c]pyridine Core: This scaffold acts as an effective hinge-binder.
-
Diaryl-amide/urea Linkage: This portion of the molecule occupies the ATP-binding pocket and makes crucial interactions.
-
Substituents: The nature and position of substituents on the terminal phenyl rings significantly impact potency and selectivity. For instance, compound 1r from the study, which features a morpholino and a trifluoromethyl group, was identified as a highly potent and selective FMS inhibitor.[1]
Quantitative Data: FMS Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of selected pyrrolo[3,2-c]pyridine derivatives against FMS kinase.
| Compound | FMS Kinase IC₅₀ (nM) | Potency vs. Lead (KIST101029) | Antiproliferative IC₅₀ Range (µM) |
| KIST101029 (Lead) | 96 | 1.0x | - |
| 1e | 60 | 1.6x | - |
| 1r | 30 | 3.2x | 0.15 - 1.78 |
Data sourced from El-Gamal et al., 2018.[1]
Compound 1r not only showed a 3.2-fold increase in potency against FMS kinase compared to the lead compound but also demonstrated excellent anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines.[1] Furthermore, it exhibited selectivity for cancer cells over normal fibroblasts, a highly desirable characteristic for a therapeutic candidate.[1]
Conclusion and Future Directions
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is a validated and highly promising scaffold for the development of kinase inhibitors. Its synthetic accessibility via ring-rearrangement strategies and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The demonstrated success in targeting FMS kinase underscores its potential for developing novel therapeutics for cancer and inflammatory diseases.
Future research should focus on exploring the full potential of this scaffold by:
-
Expanding the chemical space through the synthesis of novel derivatives with diverse substitution patterns.
-
Investigating its activity against other kinase targets to identify potential multi-targeted agents or novel selective inhibitors.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
This technical guide provides a foundational understanding of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, equipping drug discovery professionals with the necessary knowledge to leverage this powerful scaffold in the development of next-generation targeted therapies.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Characterizing 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride: An In Vitro Kinase Assay Profiling Guide
An Application Note and Protocol for Researchers
Abstract
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Derivatives of this structure have been developed to target a range of critical kinases implicated in oncogenesis and inflammatory diseases, including FMS kinase, as well as kinases within the MAP kinase and mTOR signaling pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the inhibitory activity of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride and its analogs. Rather than focusing on a single kinase, this guide presents a multi-assay strategy to establish a kinase inhibition profile, reflecting the scaffold's broad therapeutic potential. We provide detailed, field-proven protocols for assays against three representative and therapeutically relevant kinase classes: a serine/threonine kinase (p38α MAPK), a non-receptor tyrosine kinase (Src), and a receptor tyrosine kinase (VEGFR-2).
Introduction: The Pyrrolopyridine Scaffold and Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[4][5] The pyrrolopyridine class of heterocyclic compounds has emerged as a particularly fruitful scaffold for designing such inhibitors, largely due to its structural resemblance to the adenine region of ATP, enabling competitive binding within the kinase active site.[3]
While the specific biological target of the parent compound, this compound, is not extensively defined in public literature, its derivatives have demonstrated significant inhibitory activity. For instance, the complex derivative KIST101029 inhibits signaling pathways involving MEK, JNK, and mTOR, suggesting activity against upstream kinases.[2] Other derivatives show potent inhibition of FMS kinase, a receptor tyrosine kinase.[1] This known polypharmacology necessitates a broad initial screening approach. The following protocols are designed to provide a robust framework for determining the inhibitory profile of novel compounds based on this core structure.
The Principle of In Vitro Kinase Assays
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase. This is achieved by quantifying the transfer of the terminal (gamma) phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate, which can be a peptide or a full-length protein.[6] A test compound's inhibitory effect is determined by its ability to reduce the rate of this phosphorylation event. The potency of the inhibitor is commonly expressed as the IC50 value—the concentration of the compound required to reduce kinase activity by 50%.
General Experimental Workflow and Assay Design
A successful kinase inhibition study relies on careful assay design and execution. The general workflow is a multi-step process from initial setup to final data analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
Key Considerations for Assay Design:
-
ATP Concentration: For determining the potency (IC50) of ATP-competitive inhibitors, the ATP concentration should ideally be set at or near the Michaelis constant (Km) of the kinase. This ensures a sensitive measurement of competitive inhibition. If the Km is unknown, a concentration of 10-100 µM is a common starting point.[7]
-
Enzyme Concentration: The kinase concentration should be optimized to produce a robust signal that is linear with respect to time and well above the background noise of the detection system.
-
Substrate Selection: Use a substrate that is specifically and efficiently phosphorylated by the target kinase. Many assays utilize optimized synthetic peptides which often provide lower background and higher signal-to-noise ratios.[6]
-
Detection Method: The choice of detection technology—be it luminescence, fluorescence, radiometric, or antibody-based—depends on available instrumentation, throughput requirements, and safety considerations. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad dynamic range, and non-radioactive nature.[8][9]
Core Experimental Protocols
The following sections provide detailed step-by-step protocols for assessing the inhibitory activity of this compound against three distinct kinase targets.
Protocol 1: p38α MAPK Kinase Assay (Antibody-Based Detection)
This protocol is adapted from established non-radioactive methods for measuring p38 MAP kinase activity, which often utilize a downstream substrate like ATF-2 and detection via phospho-specific antibodies.[10][11]
A. Materials and Reagents
-
Kinase: Recombinant human p38α (active)
-
Substrate: Recombinant ATF-2 fusion protein.[10]
-
Test Compound: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: SB 203580 (p38 inhibitor).
-
10X Kinase Buffer: 250 mM Tris (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na₃VO₄, 100 mM MgCl₂.[10]
-
ATP Solution: 10 mM ATP in sterile water.
-
Reaction Termination Buffer: 4X SDS-PAGE sample buffer.
-
Primary Antibody: Phospho-ATF-2 (Thr71) Antibody.[10]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Chemiluminescent HRP substrate.
-
Other: 384-well assay plates, immunoblotting equipment (gels, membranes, buffers).
B. Step-by-Step Procedure
-
Prepare 1X Kinase Buffer: Dilute the 10X Kinase Buffer stock 1:10 with sterile water. Keep on ice.
-
Prepare Compound Dilutions: Perform a serial dilution of the 10 mM test compound stock in 100% DMSO. Then, dilute each of these concentrations 1:25 in 1X Kinase Buffer. This creates a 4X final concentration working stock with 4% DMSO.
-
Set Up Kinase Reaction: In a 384-well plate, add the following components in order:
-
5 µL of 1X Kinase Buffer.
-
2.5 µL of 4X Test Compound (or 4% DMSO for 'no inhibitor' control, or 4X SB 203580 for positive control).
-
2.5 µL of a mix containing p38α kinase and ATF-2 substrate in 1X Kinase Buffer. (The optimal amount of enzyme and substrate should be predetermined in a titration experiment).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution (e.g., 800 µM for a 200 µM final concentration) prepared in 1X Kinase Buffer.[10] The final reaction volume is 12.5 µL.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.[10][11]
-
Terminate Reaction: Stop the reaction by adding 4 µL of 4X SDS-PAGE sample buffer.
-
Detection by Western Blot:
-
Boil the samples for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the Phospho-ATF-2 (Thr71) primary antibody (e.g., 1:1000 dilution).[10]
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash thoroughly and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. The band intensity of phosphorylated ATF-2 is inversely proportional to the inhibitory activity of the test compound.
-
Protocol 2: Src Kinase Assay (Luminescence-Based ADP-Glo™)
This protocol utilizes the Promega ADP-Glo™ Kinase Assay, a robust method for quantifying kinase activity by measuring ADP production.[8][9]
A. Materials and Reagents
-
Kinase: Recombinant human Src kinase (active).
-
Substrate: Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK).[6]
-
Test Compound: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl in DMSO.
-
Positive Control: Dasatinib or another known Src inhibitor.[12]
-
Src Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
-
ATP Solution: Prepare at a concentration equal to the Km of Src for ATP (if known, typically ~50 µM).
-
Assay Kit: ADP-Glo™ Kinase Assay kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Other: White, opaque-walled 384-well assay plates suitable for luminescence.
B. Step-by-Step Procedure
-
Prepare Reagents: Thaw all reagents and equilibrate to room temperature. Prepare the ATP and substrate solutions in Src Kinase Buffer.
-
Set Up Kinase Reaction (5 µL volume):
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[9]
-
Stop Reaction and Detect ADP:
-
Convert ADP to ATP and Measure Light:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Read Luminescence: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
Protocol 3: VEGFR-2 Kinase Assay (Luminescence-Based ADP-Glo™)
This protocol follows the same principles as the Src assay but is tailored for the receptor tyrosine kinase VEGFR-2, a key target in angiogenesis.[13][14]
A. Materials and Reagents
-
Kinase: Recombinant human VEGFR-2 kinase domain (active).
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific VEGFR-2 peptide substrate.
-
Test Compound: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl in DMSO.
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
-
ATP Solution: Prepare at a concentration equal to the Km of VEGFR-2 for ATP.
-
Assay Kit: ADP-Glo™ Kinase Assay kit (Promega).
-
Other: White, opaque-walled 384-well assay plates.
B. Step-by-Step Procedure
-
Reagent Preparation: Prepare all reagents as described in Protocol 2.
-
Set Up Kinase Reaction (10 µL volume):
-
Add 2.5 µL of 4X test compound diluted in buffer.
-
Add 5 µL of 2X VEGFR-2 kinase in buffer.
-
Initiate the reaction by adding 2.5 µL of 4X substrate/ATP mix in buffer.
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Detection: Follow steps 4, 5, and 6 from Protocol 2 (adjusting volumes if necessary based on the kit manufacturer's instructions for a 10 µL reaction volume). The luminescent signal corresponds to VEGFR-2 activity.
Data Analysis and Presentation
A. Calculating Percent Inhibition
The primary data (luminescence or band intensity) is first corrected by subtracting the background signal (a "no enzyme" control). The percent inhibition for each compound concentration is then calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
B. Determining the IC50 Value
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response (variable slope) model to fit the data and calculate the precise IC50.
C. Data Presentation
Quantitative results should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity across different kinases.
| Kinase Target | Test Compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| p38α MAPK | [Insert Value] | SB 203580 | [Insert Value] |
| Src | [Insert Value] | Dasatinib | [Insert Value] |
| VEGFR-2 | [Insert Value] | Sorafenib | [Insert Value] |
Trustworthiness: A Self-Validating System
To ensure the reliability and trustworthiness of the results, every assay must include a comprehensive set of controls. These controls validate the assay's performance and confirm that the observed effects are due to specific inhibition of the target kinase.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase activity assays Src and CK2 [protocols.io]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Application Note: A Strategic Framework for Cell-Based Assay Development for Novel 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl Analogs
Abstract
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors and microtubule-targeting anticancer agents.[1][2][3] Effective drug discovery and development for novel analogs of this class hinges on robust, physiologically relevant cell-based assays. This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to develop and validate cell-based assays for characterizing compounds based on this scaffold. We move beyond rigid templates to present a logical workflow, beginning with broad phenotypic screening to identify cellular activity, followed by the development of specific, mechanism-of-action (MoA) assays to elucidate biological function. Detailed, field-tested protocols for high-throughput cell viability screening, cellular phospho-substrate quantification, and high-content imaging of microtubule dynamics are provided, complete with scientific rationale, data interpretation guidelines, and critical quality control parameters.
Introduction: The Rationale for a Cellular-First Approach
While biochemical assays using purified proteins are invaluable for determining direct compound-target interaction, they lack the complex, dynamic environment of a living cell.[4] Cell-based assays provide a more biologically relevant system to assess a compound's efficacy, accounting for crucial factors like cell permeability, target engagement in a native context, off-target effects, and impact on downstream signaling pathways.[5][6] For a versatile scaffold like 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, which has demonstrated potential against multiple target classes, a multi-pronged cellular strategy is essential. This document outlines a hierarchical approach, starting broad and progressively focusing on specific mechanisms suggested by the compound's chemical lineage.
Figure 1: A strategic workflow for characterizing novel pyrrolo[3,2-c]pyridine analogs.
Part 1: Target-Agnostic Phenotypic Screening
The logical first step for any novel compound is to determine if it has a cellular effect. A broad cytotoxicity screen across a panel of diverse cancer cell lines provides an unbiased view of the compound's activity spectrum and can help prioritize potent molecules and sensitive cell lines for deeper investigation.
Protocol 1: High-Throughput Cell Viability & Cytotoxicity Assay
This protocol uses the resazurin reduction assay (e.g., CellTiter-Blue®) to measure metabolically active cells, a proxy for cell viability. It is a robust, highly reproducible, and scalable method suitable for high-throughput screening (HTS).[7][8]
Scientific Rationale: Resazurin (a non-fluorescent, blue dye) is reduced by mitochondrial reductases in viable cells to the highly fluorescent, pink resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.
Methodology:
-
Cell Line Selection & Seeding:
-
Select a panel of cancer cell lines relevant to the suspected targets (e.g., for FMS kinase inhibitors, use ovarian or breast cancer lines like SK-OV-3 or MDA-MB-231[2][3]; for tubulin inhibitors, use rapidly dividing lines like HeLa[1][9]).
-
Culture cells to ~80% confluency in appropriate media.
-
Trypsinize, count, and resuspend cells to a pre-determined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 90 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Dosing:
-
Prepare a 10 mM stock solution of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl in sterile DMSO.
-
Perform a serial dilution series in cell culture medium to create 10X working concentrations. A common 8-point curve might range from 100 µM to 1 nM.
-
Scientist's Note: The final DMSO concentration in the assay wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Carefully add 10 µL of the 10X compound dilutions to the appropriate wells. Include "vehicle control" (0.5% DMSO) and "no-cell" (media only) wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Warm the Resazurin reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Normalize the data by setting the average of the "vehicle control" wells to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Hypothetical Data Presentation:
| Cell Line | Primary Cancer Type | Putative Target Relevance | IC₅₀ (µM) for Compound X |
| SK-OV-3 | Ovarian | FMS Kinase Overexpression | 0.085 |
| HeLa | Cervical | Rapid Proliferation | 0.120 |
| A549 | Lung | General Cytotoxicity | 1.560 |
| MCF-7 | Breast | FMS Kinase / Tubulin | 0.210 |
| HS 27 | Normal Fibroblast | Selectivity Control | > 25 |
Part 2: Target-Oriented, Mechanism-of-Action Assays
Following the identification of potent activity in the phenotypic screen, the next step is to test specific mechanistic hypotheses derived from the scaffold's known biological activities.
Interrogating Kinase Inhibition in a Cellular Context
Given that pyrrolo[3,2-c]pyridine derivatives are known FMS kinase inhibitors[2][3], a direct measurement of target engagement and downstream pathway modulation is required. A cellular phospho-substrate assay provides this evidence.[10]
Figure 2: Workflow for a cellular phospho-substrate ELISA to measure kinase inhibition.
Protocol 2: Cellular Phospho-FMS (Tyr723) ELISA
This protocol quantifies the inhibition of Colony-Stimulating Factor 1 (CSF-1) induced autophosphorylation of the FMS kinase receptor at tyrosine 723, a key activation event.
Methodology:
-
Cell Seeding & Preparation:
-
Seed SK-OV-3 cells (known to overexpress FMS) in a 96-well plate and grow to ~90% confluency.
-
Scientist's Note: To lower basal kinase activity and improve the signal-to-background ratio, serum-starve the cells for 4-6 hours in serum-free medium prior to the experiment.
-
-
Compound Treatment & Stimulation:
-
Prepare a dose-response curve of the test compound in serum-free medium.
-
Aspirate the medium and add 100 µL of the compound dilutions to the cells. Incubate for 1-2 hours at 37°C.
-
Prepare a working solution of recombinant human CSF-1 ligand at a concentration known to elicit a robust phosphorylation response (e.g., 100 ng/mL).
-
Add the CSF-1 ligand directly to the wells (or a vehicle for unstimulated controls) and incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Agitate on an orbital shaker for 15 minutes at 4°C.
-
-
Phospho-ELISA Procedure:
-
Use a commercial sandwich ELISA kit for phospho-FMS (Tyr723).
-
Coat the ELISA plate with a capture antibody specific for total FMS protein.
-
Add cell lysates to the wells and incubate to allow the FMS protein to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for the phosphorylated Tyr723 residue. This antibody is often conjugated to an enzyme like HRP.
-
Wash thoroughly.
-
Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis:
-
Calculate the net signal by subtracting the unstimulated control absorbance from all stimulated wells.
-
Normalize the data, setting the net signal of the stimulated vehicle control to 100%.
-
Plot the percent inhibition against the log of compound concentration and fit to a 4PL curve to determine the IC₅₀ for target inhibition.
-
Hypothetical Data Presentation:
| Compound X Conc. (nM) | Absorbance (450 nm) | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.852 | 0% |
| 1 | 1.611 | 13% |
| 10 | 1.023 | 45% |
| 50 | 0.455 | 75% |
| 100 | 0.201 | 92% |
| 500 | 0.112 | 97% |
Assessing Disruption of the Microtubule Network
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site.[1][9] This mechanism of action can be directly visualized and quantified using high-content immunofluorescence microscopy.
Figure 3: Step-by-step workflow for immunofluorescence-based microtubule integrity assay.
Protocol 3: High-Content Imaging of Microtubule Integrity
This protocol provides a method to visualize the effects of a compound on the cellular microtubule cytoskeleton.
Methodology:
-
Cell Seeding and Treatment:
-
Seed HeLa cells onto optically clear, 96-well imaging plates.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with the test compound at concentrations around its cell viability IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant duration (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Colchicine or Nocodazole).
-
-
Immunofluorescence Staining:
-
Carefully aspirate the media.
-
Fixation: Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes.
-
Blocking: Wash 3x with PBS. Add blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour.
-
Primary Antibody: Dilute a mouse anti-α-tubulin primary antibody in blocking buffer. Aspirate blocking buffer and add the primary antibody solution. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Secondary Antibody: Wash 3x with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) in blocking buffer. Add this solution to the wells and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash 3x with PBS. Leave the final wash on the wells for imaging.
-
-
Image Acquisition & Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Qualitative Analysis: Visually inspect the images. Vehicle-treated cells should display a fine, filamentous network of microtubules extending throughout the cytoplasm. Cells treated with an effective microtubule-destabilizing agent will show a diffuse, fragmented green signal and rounded-up cell morphology.
-
Quantitative Analysis: Use the imager's analysis software to segment cells based on the nuclear stain and quantify parameters of the microtubule network, such as fiber length, fiber count, and texture. A significant decrease in these parameters indicates microtubule disruption.
-
Assay Validation and Quality Control
For any newly developed assay, particularly those intended for HTS or lead optimization, rigorous validation is paramount to ensure the data is reliable and reproducible.
Key QC Parameters:
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-Factor | A measure of statistical effect size that reflects both the signal dynamic range and data variation. | Z' > 0.5 | Ensures the assay is robust enough to confidently distinguish "hits" from inactive compounds in a screening campaign. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 10 | A high S/B ratio indicates a clear and detectable assay window, reducing the likelihood of false negatives. |
| Reproducibility | Consistency of results across multiple plates and different days (inter- and intra-assay variability). | Coefficient of Variation (CV) < 15% | Guarantees that the assay results are dependable over time and not subject to random experimental fluctuations. |
| Control Performance | Positive and negative controls must perform as expected. | IC₅₀ of reference compounds within 3-fold of historical average. | Confirms that the assay system (cells, reagents) is functioning correctly for each experiment. |
Conclusion
The development of cell-based assays for novel 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl derivatives requires a strategic, multi-layered approach. By initiating with broad phenotypic screens to confirm cellular activity and subsequently employing targeted, hypothesis-driven assays based on the scaffold's known pharmacology, researchers can efficiently elucidate the mechanism of action. The protocols detailed herein for cell viability, cellular kinase phosphorylation, and microtubule imaging provide a robust toolkit for characterizing these promising compounds. Adherence to stringent validation and quality control standards will ensure that the generated data is reliable, reproducible, and ultimately, accelerates the journey from a chemical hit to a viable drug candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. High-Throughput Screening - Enamine [enamine.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Application Note: Comprehensive Analytical Characterization of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Abstract
This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (CAS: 5912-19-6), a key heterocyclic intermediate in pharmaceutical development. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering a multi-technique approach to unambiguously confirm identity, assess purity, and determine critical physicochemical properties. The guide emphasizes the causality behind procedural choices and integrates validation principles based on International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.
Introduction and Compound Overview
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is an isomer of azaindoline, a scaffold of significant interest in medicinal chemistry. Its hydrochloride salt form is often preferred to enhance stability and aqueous solubility. Rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate derived from it. This involves not only confirming the chemical structure but also quantifying impurities and understanding its solid-state behavior.
This guide presents a logical workflow, beginning with structural confirmation and moving through chromatographic purity and physicochemical analysis. Each section details the underlying scientific principles and provides robust, step-by-step protocols.
Physicochemical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂ · HCl | Biosynth[1] |
| Molecular Weight | 156.62 g/mol | Biosynth[1] |
| CAS Number | 5912-19-6 | Fluorochem[2] |
| Canonical SMILES | C1CNC2=C1C=NC=C2.Cl | Biosynth[1] |
| Appearance | Typically a solid powder (white to off-white) | General Knowledge |
Analytical Workflow for Complete Characterization
A systematic approach is crucial for the efficient and thorough characterization of a pharmaceutical intermediate. The following workflow outlines the relationship between different analytical techniques to build a complete profile of the compound.
Caption: Integrated workflow for compound characterization.
Part I: Structural Elucidation and Identification
The primary goal is to unequivocally confirm that the material is this compound. A combination of NMR, MS, and FTIR is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.
Causality and Insights:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. It is an excellent solvent for most hydrochloride salts and allows for the observation of exchangeable N-H protons. Using D₂O would result in the exchange of N-H and HCl protons with deuterium, causing their signals to disappear, which can also be a useful diagnostic experiment.
-
Effect of Hydrochloride: The protonation of the pyridine nitrogen significantly deshields adjacent protons. This downfield shift of aromatic protons compared to the free base is a key indicator of salt formation.[3]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-16 ppm.
-
Apply a 30° pulse with a relaxation delay of at least 2 seconds.
-
Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire data over a spectral width of 0-200 ppm.
-
A longer relaxation delay (5 seconds) and a higher number of scans (>1024) are typically required.
-
-
Data Processing: Process the FID using an exponential multiplication function and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Expected Spectral Data Interpretation:
| Proton Assignment (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Carbon Assignment (¹³C) | Expected Chemical Shift (δ, ppm) |
| Aliphatic -CH₂- | ~3.0 - 3.5 | Triplet (t) | 2H | Aliphatic -CH₂- | ~25 - 35 |
| Aliphatic -CH₂- | ~3.5 - 4.0 | Triplet (t) | 2H | Aliphatic -CH₂- | ~45 - 55 |
| Aromatic C-H | ~7.0 - 7.5 | Doublet (d) | 1H | Aromatic C-H | ~120 - 130 |
| Aromatic C-H | ~7.8 - 8.3 | Doublet (d) | 1H | Aromatic C-H | ~140 - 150 |
| Aromatic C-H | ~8.5 - 9.0 | Singlet (s) | 1H | Aromatic C-H | ~145 - 155 |
| Pyrrole N-H | Broad, variable | Singlet (br s) | 1H | Quaternary C | ~115 - 125 |
| Pyridine N⁺-H (from HCl) | Very broad, >12 | Singlet (br s) | 1H | Quaternary C | ~150 - 160 |
Mass Spectrometry (MS)
MS provides the molecular weight of the parent molecule, serving as a crucial confirmation of identity. Electrospray Ionization (ESI) is ideal for this polar, pre-ionized compound.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition:
-
Infuse the sample directly or via an HPLC system.
-
Operate in positive ion mode. The compound will be detected as the protonated free base [M+H]⁺.
-
Scan a mass range, for example, m/z 50-500.
-
-
Data Interpretation: The free base (C₇H₈N₂) has a monoisotopic mass of 120.07 Da. Expect a prominent ion at m/z 121.08 corresponding to [C₇H₉N₂]⁺. High-resolution MS (HRMS) can confirm the elemental composition to within a few ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. It is an excellent tool for confirming the presence of key structural motifs and verifying salt formation.
Causality and Insights: The formation of the hydrochloride salt results in the appearance of a broad absorption band for the N⁺-H stretch, which is distinct from the sharper N-H stretch of the free base amine. This is a key diagnostic feature.[4][5]
Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans.
-
-
Data Interpretation: Look for characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretch (pyrrole ring) |
| ~2400-2800 (broad) | N⁺-H stretch (pyridinium hydrochloride) |
| ~2850-3100 | C-H stretch (aliphatic and aromatic) |
| ~1600-1650 | C=N and C=C ring stretching vibrations |
| ~1400-1550 | Aromatic ring skeletal vibrations |
Part II: Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for determining the purity, assay, and impurity profile of pharmaceutical compounds.
HPLC Method Development and Protocol
Causality and Insights:
-
Column Choice: A reversed-phase C18 column is a versatile starting point. The polar end-capping provides good peak shape for basic compounds like this one.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or a phosphate buffer at low pH) is essential. It ensures that the analyte, a basic amine, remains in its protonated form, preventing peak tailing and improving reproducibility.
-
Detector: A Diode Array Detector (DAD) is superior to a fixed-wavelength UV detector as it can assess peak purity (by comparing spectra across a single peak) and help identify impurities with different chromophores. A preliminary scan should be run to find the wavelength of maximum absorbance (λmax), likely around 260-280 nm.
Protocol: Reversed-Phase HPLC for Purity and Assay
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, monitor at λmax (e.g., 270 nm), acquire spectra from 200-400 nm.
-
-
Solution Preparation:
-
Standard Stock (for Assay): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water/Acetonitrile (diluent). This gives a concentration of ~100 µg/mL.
-
Sample Solution (for Purity/Assay): Prepare in the same manner as the standard stock.
-
-
Analysis Sequence:
-
Inject diluent (blank) to ensure no system peaks.
-
Inject the standard solution five times to establish system suitability.
-
Inject the sample solution in duplicate.
-
Method Validation Framework (ICH Q2(R2))
Any analytical method used for quality control must be validated to prove it is fit for purpose.[6][7] The following parameters are critical.
System Suitability: This is checked before every run to ensure the system is performing correctly.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% (for n=5 injections) | Demonstrates injection precision. |
Validation Parameters Summary:
| Parameter | Purpose | Typical Experiment |
| Specificity | To ensure the signal is only from the analyte. | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light) to demonstrate no interference at the main peak's retention time. |
| Linearity | To show direct proportionality of response to concentration. | Analyze at least five concentrations over the range (e.g., 50-150% of the target concentration). Plot response vs. concentration. R² should be ≥ 0.999. |
| Accuracy | To measure the closeness of results to the true value. | Perform recovery studies by spiking a placebo with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). Recovery should be 98.0-102.0%. |
| Precision | To measure the variability of results. | Repeatability: Analyze one sample six times. Intermediate Precision: Repeat on a different day with a different analyst. %RSD should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified reliably. | Determine the concentration that gives a signal-to-noise ratio (S/N) of ~10. |
| Robustness | To measure the method's resilience to small changes. | Deliberately vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |
Part III: Physicochemical Characterization
Thermal Analysis (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides critical information on thermal stability, melting point, and the presence of water or residual solvents.[8][9]
Causality and Insights:
-
TGA: Measures mass loss as a function of temperature. For a hydrochloride salt, it can detect the loss of hydration water (if present) at <120°C, residual solvent, and decomposition at higher temperatures.[9]
-
DSC: Measures the heat flow into or out of a sample. It reveals endothermic events like melting and desolvation, and exothermic events like decomposition or crystallization.[8]
Caption: Workflow for simultaneous TGA-DSC analysis.
Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of sample into an aluminum pan. Crimp with a pinhole lid.
-
Acquisition:
-
Purge Gas: Nitrogen at 20 mL/min.
-
Temperature Program: Equilibrate at 30 °C. Ramp to 350 °C at a rate of 10 °C/min.
-
-
Data Interpretation:
-
TGA: Look for step-wise weight loss. A loss below 120°C may indicate water. Calculate the percentage loss.
-
DSC: Correlate thermal events with weight loss. A sharp endotherm without weight loss is indicative of a melt. An endotherm with a corresponding TGA loss indicates desolvation/evaporation. An exotherm often indicates decomposition.
-
Conclusion
The analytical strategy detailed in this application note provides a comprehensive and robust framework for the characterization of this compound. By integrating spectroscopic techniques for identity, chromatography for purity, and thermal analysis for solid-state properties, a complete and reliable data package can be generated. Adherence to the principles of method validation outlined by ICH is essential for ensuring that the data are suitable for regulatory submission and for guaranteeing the quality of materials used in drug development.
References
- 1. This compound | 5912-19-6 | FAA91219 [biosynth.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. azom.com [azom.com]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride NMR and mass spectrometry analysis
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Authored by: A Senior Application Scientist
Introduction
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, making it a valuable building block for novel therapeutics. The hydrochloride salt form is often utilized to improve solubility and handling properties.[1]
Accurate and unambiguous structural confirmation and purity assessment are critical milestones in the chemical synthesis and drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose. NMR provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating its identity.
This application note provides a comprehensive guide with detailed protocols for the analysis of this compound using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting spectroscopic data. The structure, with a numbering system for NMR assignment, is presented below.
Caption: Structure of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with IUPAC numbering.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula (Free Base) | C₇H₈N₂ | [2] |
| Molecular Weight (Free Base) | 120.15 g/mol | [2] |
| Molecular Formula (HCl Salt) | C₇H₉ClN₂ | |
| Molecular Weight (HCl Salt) | 156.62 g/mol | N/A |
| Physical Form | Solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical.
Rationale for Experimental Design
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves hydrochloride salts, and its aprotic nature allows for the observation of exchangeable protons (N-H), which are crucial for full structural characterization.[1][3][4] In contrast, solvents like D₂O would lead to rapid H-D exchange, causing the N-H signals to disappear.[4]
-
Protonation Site: The hydrochloride salt forms by protonation of one of the basic nitrogen atoms. Based on electronic effects, the pyridine nitrogen (N4) is generally more basic than the pyrrolidine nitrogen (N1) and is the expected site of protonation. This protonation will induce significant downfield shifts in the chemical shifts of adjacent protons (H5, H7).
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: DMSO-d₆ contains a residual proton signal at ~2.50 ppm, which can be used for chemical shift calibration. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).
-
Instrument Setup (¹H NMR):
-
Spectrometer: 400 MHz or higher field spectrometer.
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Instrument Setup (¹³C NMR):
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Interpretation: Expected Chemical Shifts and Couplings
The following tables outline the predicted NMR data. Chemical shifts are estimates based on the analysis of structurally similar compounds and established principles.[5][6]
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| N1-H | ~6.0 - 7.0 | Broad singlet | 1H | - | Exchangeable proton on the pyrrolidine ring. |
| H5 | ~8.0 - 8.2 | Doublet | 1H | J ≈ 5-6 Hz | Significantly downfield due to adjacent protonated N4. |
| H7 | ~7.5 - 7.7 | Doublet | 1H | J ≈ 7-8 Hz | Aromatic proton on the pyridine ring. |
| H6 | ~6.8 - 7.0 | Doublet of doublets | 1H | J ≈ 5-6 Hz, 7-8 Hz | Coupled to both H5 and H7. |
| C2-H₂ | ~3.6 - 3.8 | Triplet | 2H | J ≈ 7-8 Hz | Methylene protons adjacent to N1. |
| C3-H₂ | ~3.0 - 3.2 | Triplet | 2H | J ≈ 7-8 Hz | Methylene protons adjacent to the aromatic ring. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Notes |
| C7a | ~155 - 160 | Aromatic quaternary carbon at the ring fusion. |
| C5 | ~145 - 148 | Aromatic CH carbon, significantly deshielded by adjacent N4⁺. |
| C7 | ~130 - 135 | Aromatic CH carbon. |
| C3a | ~125 - 130 | Aromatic quaternary carbon at the ring fusion. |
| C6 | ~118 - 122 | Aromatic CH carbon. |
| C2 | ~48 - 52 | Aliphatic CH₂ carbon adjacent to N1. |
| C3 | ~28 - 32 | Aliphatic CH₂ carbon adjacent to C3a. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of the analyte. Electrospray ionization (ESI) is an ideal "soft ionization" technique for this molecule, as it minimizes fragmentation and readily produces a protonated molecular ion of the free base.[7]
Rationale for Experimental Design
-
Ionization Mode: ESI in positive ion mode is selected because the nitrogen atoms in the pyrrolopyridine structure are basic and easily protonated in the ESI source, leading to the formation of a stable [M+H]⁺ ion.
-
Analysis: A full scan analysis will be performed to identify the [M+H]⁺ ion. Tandem MS (MS/MS) can then be used to fragment this ion, providing structural information that serves as an orthogonal confirmation of the molecule's identity.
Caption: A standard workflow for the complete spectroscopic characterization of the target compound.
Protocol: MS Sample Preparation and Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Infusion/LC-MS: The sample can be directly infused into the source via a syringe pump or injected through a liquid chromatography (LC) system.
-
Instrument Parameters (Positive ESI Mode):
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas (N₂): Set to instrument-specific optimal flow and temperature (e.g., 300-400 °C).
-
Mass Range (Full Scan): m/z 50-500.
-
Collision Energy (MS/MS): Ramp collision energy (e.g., 10-40 eV) to observe fragmentation of the precursor ion (m/z 121.1).
-
Data Interpretation: Expected Mass Spectrum and Fragmentation
-
Full Scan MS: In the full scan spectrum, the primary ion observed will be the protonated free base, [C₇H₈N₂ + H]⁺.
-
Expected m/z: 121.0715 (monoisotopic mass). High-resolution mass spectrometry (HRMS) should detect this mass with an accuracy of <5 ppm.[8]
-
-
Tandem MS (MS/MS): Fragmentation of the precursor ion at m/z 121.1 will yield characteristic product ions that help confirm the structure.
Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 121.1
| Fragment m/z | Proposed Loss | Proposed Structure/Mechanism |
| 94.1 | -HCN (-27 Da) | Loss of hydrogen cyanide from the pyridine ring, a common fragmentation for pyridine-containing compounds.[9] |
| 93.1 | -C₂H₄ (-28 Da) | Retro-Diels-Alder (RDA) type fragmentation of the dihydropyrrole ring, leading to the loss of ethene. |
| 66.1 | -HCN, -C₂H₂ | Further fragmentation of the m/z 94.1 ion. |
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive analytical workflow for the structural verification and characterization of this compound. By following the detailed protocols and utilizing the interpretive guides presented in this note, researchers and drug development professionals can confidently confirm the identity and purity of this important heterocyclic building block. The causality-driven approach ensures that these methods are not just procedural but are grounded in sound scientific principles, allowing for adaptation to a wide range of related molecular structures.
References
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. NMR用溶媒 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional architecture allows for diverse substitutions, enabling precise interactions with a variety of biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders[1][2]. This application note provides a comprehensive guide for the utilization of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors.
As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a strategic framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide will cover biochemical and cell-based screening methodologies, data analysis, and hit validation, providing a robust roadmap from initial screen to lead generation.
PART 1: Strategic Considerations for HTS Campaign Design
The successful identification of high-quality hits from an HTS campaign is contingent on a well-designed screening strategy[3]. For a novel compound like this compound, a dual-pronged approach involving both biochemical and cell-based assays is recommended to provide a comprehensive understanding of its activity and cellular context.
The Rationale for a Dual-Pronged Approach
A biochemical assay, utilizing purified recombinant protein, offers a direct measure of the compound's interaction with the target kinase in a controlled environment. This approach is ideal for determining direct inhibition and calculating potency (e.g., IC50). However, it does not provide information on cell permeability, off-target effects, or engagement with the target in a native cellular environment.
Conversely, a cell-based assay provides a more physiologically relevant context, assessing the compound's ability to modulate kinase activity within a living cell[4][5]. This approach can identify compounds that require cellular metabolism for activity and provides an early indication of potential cytotoxicity. By employing both assay formats, we can identify compounds that are not only potent inhibitors of the target but also possess favorable cell-based activity.
PART 2: Biochemical Screening Protocol: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors[6][7][8][9]. The principle relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein. In a competitive FP assay, the test compound displaces the fluorescent tracer from the kinase's active site, leading to a decrease in the polarization signal.
Principle of the FP-Based Kinase Inhibition Assay
In this assay, a fluorescently labeled ligand (tracer) with a known affinity for the kinase of interest is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon binding to the much larger kinase, the rotational motion of the tracer is significantly slowed, leading to a high fluorescence polarization signal. An inhibitor, such as a derivative of this compound, will compete with the tracer for binding to the kinase. As the concentration of the inhibitor increases, more tracer is displaced, resulting in a dose-dependent decrease in the fluorescence polarization signal.
Detailed Protocol for FP Assay
Materials:
-
Recombinant human kinase (e.g., a kinase known to be targeted by pyrrolopyridine derivatives)
-
Fluorescently labeled tracer specific for the kinase
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well assay plate.
-
For control wells, add 50 nL of DMSO (negative control, 0% inhibition) and a known potent inhibitor of the target kinase (positive control, 100% inhibition).
-
-
Reagent Preparation and Addition:
-
Prepare a working solution of the kinase in assay buffer at a concentration predetermined to yield an optimal assay window.
-
Prepare a working solution of the fluorescent tracer in assay buffer at its Kd concentration for the kinase.
-
Add the kinase solution to all wells of the assay plate.
-
Add the fluorescent tracer solution to all wells.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
| Parameter | Recommended Value | Notes |
| Plate Format | 384-well, low-volume, black | Minimizes reagent consumption and background fluorescence. |
| Final Assay Volume | 10-20 µL | Dependent on plate type and instrumentation. |
| Compound Concentration Range | 10 nM to 100 µM | A wide range is necessary to determine the full dose-response curve. |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can interfere with enzyme activity. |
| Incubation Time | 60-120 minutes | Should be optimized to ensure the reaction has reached equilibrium. |
| Incubation Temperature | Room Temperature (20-25°C) | Maintain consistency across all plates. |
PART 3: Cell-Based Screening Protocol: Reporter Gene Assay
A cell-based reporter gene assay is an effective method to assess the functional consequence of kinase inhibition in a cellular context[10][11][12]. This assay utilizes a cell line that has been engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the kinase of interest.
Principle of the Reporter Gene Assay
In this assay, a signaling pathway downstream of the target kinase leads to the activation of a specific transcription factor. This transcription factor then binds to a response element in the promoter of a reporter gene, driving its expression. Inhibition of the kinase by a compound like this compound will disrupt this signaling cascade, leading to a decrease in reporter gene expression, which can be quantified by measuring the reporter protein's activity (e.g., luminescence for luciferase).
Detailed Protocol for Reporter Gene Assay
Materials:
-
Engineered reporter cell line
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
384-well, white, clear-bottom tissue culture-treated plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and count the reporter cells.
-
Seed the cells into the wells of a 384-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compound.
-
Include appropriate controls: medium with DMSO (negative control) and a known inhibitor (positive control).
-
-
Incubation and Stimulation:
-
Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).
-
If the pathway requires stimulation to be active, add the appropriate stimulus to all wells.
-
Incubate for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to all wells.
-
Incubate for a short period to allow for cell lysis and the luminescent reaction to stabilize.
-
Read the luminescence on a plate reader.
-
| Parameter | Recommended Value | Notes |
| Plate Format | 384-well, white, clear-bottom | White plates maximize the luminescent signal. |
| Cell Seeding Density | 5,000-10,000 cells/well | Optimize for cell line and assay duration. |
| Compound Incubation Time | 1-24 hours | Dependent on the kinetics of the signaling pathway. |
| Final DMSO Concentration | < 0.5% | To avoid cellular toxicity. |
| Luminescence Read Time | 1-10 seconds/well | Dependent on signal intensity and instrument sensitivity. |
PART 4: Data Analysis and Hit Identification
Rigorous data analysis is crucial for the successful identification of genuine hits and the avoidance of false positives[3][13][14][15].
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay[16][17][18][19][20]. It takes into account the dynamic range of the assay and the variability of the signals.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unacceptable assay |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Hit Identification and Confirmation
A "hit" is a compound that produces a response above a predefined threshold. This threshold is typically set at a certain number of standard deviations from the mean of the negative control (e.g., 3x SD).
Hit Confirmation Workflow:
-
Primary Screen: Identify initial hits from the single-concentration screen.
-
Dose-Response Confirmation: Re-test the initial hits in a dose-response format to confirm their activity and determine their potency (IC50 or EC50).
-
Orthogonal Assays: Validate the confirmed hits in a secondary, orthogonal assay that uses a different detection technology (e.g., AlphaLISA) to rule out assay-specific artifacts.
-
Selectivity Profiling: Test the validated hits against a panel of related kinases to assess their selectivity.
PART 5: Safety and Handling of this compound
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat[21][22].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood[21][23].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[21][24]. The compound may be hygroscopic[23][24].
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations[21].
Conclusion
This application note provides a comprehensive framework for the utilization of this compound in HTS campaigns for the discovery of novel kinase inhibitors. By employing a dual-pronged screening approach with robust biochemical and cell-based assays, and adhering to rigorous data analysis and hit validation procedures, researchers can effectively unlock the therapeutic potential of this promising scaffold. The detailed protocols and strategic considerations outlined herein are designed to guide scientists through a successful screening campaign, from initial assay development to the identification of validated lead compounds for further drug discovery efforts.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. marinbio.com [marinbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 14. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 15. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. assay.dev [assay.dev]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. aaronchem.com [aaronchem.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. fishersci.com [fishersci.com]
Application Notes and Protocols for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride in Cancer Cell Line Studies
Introduction: Targeting the Cytoskeleton in Cancer Therapy with Pyrrolopyridines
The integrity and dynamic nature of the cellular cytoskeleton, particularly the microtubule network, are indispensable for mitosis. This makes microtubules a well-established and highly attractive target for the development of anticancer therapeutics.[1] Disrupting microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. The pyrrolopyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with various derivatives exhibiting significant biological activities, including anticancer properties. This document provides detailed application notes and protocols for the use of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a member of this promising class of compounds, in cancer cell line research.
Recent studies have highlighted that derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1] This interference with microtubule formation triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the initiation of programmed cell death.[1] These findings underscore the potential of pyrrolopyridine derivatives as a valuable tool for investigating cytoskeletal-dependent processes in cancer cells and as a foundational structure for novel therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the compound's mechanism of action, detailed protocols for its application in fundamental cancer cell biology assays, and essential safety and handling information.
Physicochemical Properties and Handling
| Property | Data |
| Chemical Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Appearance | Typically an off-white to light yellow solid. |
| Solubility | Soluble in methanol. For aqueous buffers used in cell culture, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[2] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light. Some forms may require cold-chain transportation.[3] |
Preparation of Stock Solutions
For in vitro studies, a concentrated stock solution of this compound should be prepared to minimize the final concentration of the organic solvent in the cell culture medium (typically ≤0.5%).[2]
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate dissolution by vortexing. Gentle warming (up to 37°C) or sonication can be applied if necessary.[2]
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Note on Aqueous Dilution: When diluting the DMSO stock in aqueous cell culture media, rapid addition can cause the compound to precipitate (a phenomenon known as "DMSO shock").[2] To prevent this, add the DMSO stock to the media dropwise while gently vortexing the media to ensure rapid dispersion.[2]
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent microtubule-targeting agents.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules. These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[1] The disruption of microtubule dynamics has profound consequences for cancer cells, as it directly interferes with the formation of the mitotic spindle, a requisite for cell division. This leads to an arrest of the cell cycle in the G2/M phase, providing the cell with a prolonged period to initiate the apoptotic cascade.[1]
Caption: Signaling pathway of pyrrolopyridine derivatives.
Experimental Protocols
The following protocols provide a framework for assessing the anticancer effects of this compound in vitro. It is crucial to optimize parameters such as cell seeding density, compound concentration, and incubation time for each specific cancer cell line.
Experimental Workflow Overview
Caption: A typical experimental workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[1]
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine hydrochloride from the DMSO stock in a complete culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
-
Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[4]
-
For suspension cells: Centrifuge the plate at 1,000 x g for 5 minutes, then carefully aspirate the supernatant. Add 100-150 µL of the solubilization solution.[4]
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Culture cells in 6-well plates and treat them with this compound at concentrations around the determined IC₅₀ value for 24 hours.[1] Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[1] Since PI also binds to RNA, treatment with RNase is essential.[1]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the pyrrolopyridine derivative at various concentrations (e.g., 1x, 2x, and 3x the IC₅₀ value) for 24 hours.[1] Harvest the cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet (approximately 1-2 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7][8]
-
Incubate the cells for at least 2 hours at 4°C (or overnight for best results). Cells can be stored in ethanol at 4°C for several weeks.[7][9]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet with cold 1X PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the identification of cell populations in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Safety and Handling
As a laboratory chemical, this compound and its solutions should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. 5912-19-6|this compound|BLD Pharm [bldpharm.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. bosterbio.com [bosterbio.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Experimental Design for In Vivo Studies with Pyrrolopyridine Derivatives
An Application Note and Protocol Guide
Introduction: The Scientific Imperative for Robust In Vivo Design
The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged structure in medicinal chemistry.[1] Its structural resemblance to the purine ring of ATP allows derivatives to function as potent kinase inhibitors, making them a focal point in the development of novel therapeutics, particularly in oncology.[2] Compounds like Vemurafenib and Pexidartinib, which contain this scaffold, are already used in anticancer therapy.[1] Beyond oncology, these derivatives have shown potential as anti-inflammatory, analgesic, and antidiabetic agents.[1][3][4]
While in vitro assays provide initial insights into a compound's activity, they cannot replicate the complex, dynamic environment of a living organism. Therefore, well-designed in vivo studies are the critical bridge between promising lab data and clinical translation.[5] This guide provides a comprehensive framework for designing and executing rigorous in vivo experiments for pyrrolopyridine derivatives, ensuring that the generated data is reliable, reproducible, and translatable. Our focus is not merely on procedural steps but on the underlying scientific rationale that governs each decision, from compound formulation to the selection of translational animal models and endpoints.
Phase 1: Foundational Work & Pre-procedural Planning
Success in vivo begins long before the first animal is dosed. This preparatory phase is crucial for mitigating variables that can confound results and ensuring the ethical and effective use of animals.
Ethical Framework: The IACUC and the 3Rs
All research involving live vertebrate animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[6][7] The IACUC is federally mandated to ensure the humane care and use of animals in research.[8][9] The guiding principles for all animal studies are the "3Rs":
-
Replacement: Using non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Modifying procedures to minimize animal pain, suffering, or distress.
A well-designed study that is scientifically sound and likely to yield clear results is an ethical imperative, as it avoids the unnecessary waste of animals and resources.[10]
The Critical First Step: Compound Formulation
Many novel chemical entities, including pyrrolopyridine derivatives, are poorly water-soluble.[11][12] This presents a significant challenge for in vivo studies, as poor solubility leads to low and erratic absorption, undermining the ability to assess a compound's true efficacy and toxicity.[11][13] The primary goal of formulation is to develop a safe and stable vehicle that enables consistent and adequate drug exposure in the test species.[14]
Protocol 1: Basic Formulation Screening for a Poorly Soluble Pyrrolopyridine Derivative
-
Objective: To identify a vehicle that can solubilize the pyrrolopyridine derivative at the required concentration for the highest planned dose.
-
Materials: Pyrrolopyridine compound, various excipients (see Table 1), sterile water/saline, pH meter, vortex mixer, sonicator, heating block.
-
Procedure:
-
Define Target Concentration: Calculate the highest concentration needed based on the planned top dose and a standard dosing volume (e.g., 10 mL/kg for oral gavage in mice).
-
Solubility Screening:
-
Weigh a small amount of the compound (e.g., 5 mg) into several glass vials.
-
Add a small, measured volume of each test vehicle (e.g., 100 µL) to a separate vial.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for dissolution. If not dissolved, proceed to the next steps.
-
-
Energy Input:
-
Sonication: Place vials in a bath sonicator for 15-30 minutes. Visually inspect.
-
Heating: Gently warm the vials (e.g., to 40-50°C) while mixing. Caution: Ensure the compound is stable at this temperature.
-
-
pH Adjustment (for ionizable compounds): If the compound has ionizable groups, attempt to adjust the pH of aqueous vehicles to improve solubility.
-
Suspension Formation: If a clear solution cannot be achieved, aim for a uniform, easily re-suspendable suspension. Use a suspending agent like carboxymethylcellulose.
-
Stability Check: Once a promising formulation is identified, prepare a larger batch and store it under the intended experimental conditions (e.g., room temperature) for several hours. Check for precipitation or changes in appearance.
-
Documentation: Meticulously record the exact composition of the final vehicle. This is critical for reproducibility.
-
Table 1: Common Excipients for Preclinical Formulations
| Excipient Category | Examples | Use Case & Rationale |
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds; used for intravenous (IV) administration. |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol | Used to dissolve hydrophobic compounds. Often mixed with water/saline. |
| Surfactants | Tween® 80, Kolliphor® EL (Cremophor) | Increase solubility by forming micelles; can improve stability of suspensions.[11] |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | Used to create uniform suspensions for insoluble compounds for oral dosing. |
| Lipid-Based Systems | Corn oil, Sesame oil, Labrafac® | Suitable for highly lipophilic compounds; can enhance oral absorption.[11][13] |
Phase 2: Designing a Scientifically Rigorous In Vivo Study
A robust experimental design is the bedrock of reproducible research. The goal is to isolate the effect of the therapeutic agent from all other sources of variation.[15]
Animal Model Selection: The Question of Translational Relevance
The choice of animal model is paramount and depends entirely on the research question and the compound's mechanism of action.[16][17] Since many pyrrolopyridine derivatives target kinases in cancer, oncology models are frequently employed.[18][19][20]
Table 2: Comparison of Common In Vivo Oncology Models
| Model Type | Description | Advantages | Disadvantages | Best For... |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[18] | Cost-effective, rapid tumor growth, highly reproducible. | Lacks tumor microenvironment and heterogeneity of human cancers.[19] | Initial efficacy screening, PK/PD studies. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[21] | Preserves original tumor architecture, heterogeneity, and microenvironment; high predictive value for clinical outcomes.[18][22] | Expensive, slow tumor growth, technically demanding. | Evaluating efficacy in a clinically relevant context, biomarker discovery. |
| Syngeneic Model | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[22] | Fully competent immune system allows for the study of immunotherapies. | Limited availability of tumor types; murine tumors may not fully recapitulate human disease. | Testing immuno-oncology agents or combination therapies. |
| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop spontaneous tumors that mimic human cancer progression.[18] | Tumors arise in the correct microenvironment with intact immunity; excellent for studying tumorigenesis. | Long latency, high cost, potential for tumor heterogeneity between animals. | Investigating mechanisms of action, resistance, and long-term effects. |
Core Principles of Experimental Design
To prevent systematic error and ensure data integrity, every study must incorporate the following principles.[10][15]
-
Control Groups: A vehicle control group is mandatory. This group receives the exact same formulation but without the active compound. For some studies, a positive control (a known effective drug) may be included.
-
Randomization: Animals must be randomly assigned to treatment groups. This prevents selection bias, such as unintentionally placing healthier-looking animals in a specific treatment group.
-
Blinding: Whenever possible, personnel involved in dosing, data collection (e.g., tumor measurement), and outcome assessment should be unaware of the treatment group assignments. This prevents unconscious bias from influencing the results.
Diagram 1: General Workflow for an In Vivo Efficacy Study
This diagram illustrates the logical flow of a typical preclinical study, emphasizing the integration of different study components.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. IACUC Protocol Requirements – Office of Animal Welfare [sites.uw.edu]
- 7. U.S. Regulations and Requirements - AAALAC [aaalac.org]
- 8. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 9. The IACUC | OLAW [olaw.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. future4200.com [future4200.com]
- 15. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. Tackling In Vivo Experimental Design [modernvivo.com]
- 18. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. championsoncology.com [championsoncology.com]
Application Notes & Protocols: The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Rationale
The quest for highly specific and potent targeted therapies remains a cornerstone of modern oncological research. Central to this endeavor is the identification and optimization of molecular scaffolds that serve as foundational structures for novel therapeutic agents. The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is one such "privileged scaffold," a term designated for molecular frameworks that are capable of binding to multiple, distinct biological targets through versatile and specific modifications.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity interactions with specific protein targets, particularly the ATP-binding pocket of protein kinases.[2][3]
Derivatives of the broader pyrrolopyridine class, to which our subject scaffold belongs, have demonstrated significant potential as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.[4][5] For instance, specific derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as potent antiproliferative agents against melanoma cell lines and as selective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages and implicated in various cancers and inflammatory conditions.[6][7] Other derivatives have been designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site and thereby disrupting microtubule dynamics, a clinically validated anti-cancer strategy.[8][9]
This document serves as a comprehensive guide for researchers on the application of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride scaffold in the discovery and preclinical development of novel targeted therapies. We will elucidate the rationale behind its use, provide detailed protocols for its evaluation, and explain the causality behind key experimental choices.
Section 2: The Scaffold as a Platform for Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is a frequent driver of oncogenesis.[5] The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine (a component of ATP), is a well-established core for many ATP-competitive kinase inhibitors.[5] The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold, while distinct, shares structural features that make it an attractive starting point for developing kinase inhibitors. Its design allows for the precise orientation of substituents to engage with key regions of the kinase ATP-binding site: the hinge region, the hydrophobic pocket, and the solvent-exposed region.
A typical drug discovery workflow utilizing this scaffold would involve synthesizing a library of derivatives and screening them for inhibitory activity against a target kinase or a panel of kinases. The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) like FMS, a documented target for a pyrrolo[3,2-c]pyridine derivative, providing a conceptual framework for target engagement.[6]
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Section 3: Core Experimental Protocols
The following protocols are designed as a comprehensive workflow for characterizing a novel derivative of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase or a panel of kinases. This is the primary screen to establish potency and selectivity.[10]
Rationale: A radiometric assay using [γ-³²P]-ATP is a highly sensitive and direct method for measuring kinase activity.[11] The amount of radiolabel transferred to a substrate is proportional to enzyme activity. The IC50 is determined at an ATP concentration that approximates the Michaelis constant (Km) for each kinase, which allows for a more direct comparison of the intrinsic affinities of different inhibitors.[12]
Materials:
-
Recombinant purified protein kinase
-
Specific peptide or protein substrate (e.g., α-casein for CK1δ/ε)[11]
-
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative (test compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]-ATP
-
ATP solution
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the highest dose is 10-100 µM.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture. For a 25 µL final volume:
-
5 µL of kinase buffer (4x concentrate)
-
5 µL of substrate
-
2.5 µL of test compound dilution (or DMSO for control)
-
2.5 µL of recombinant kinase
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Add 10 µL of ATP mix (containing unlabeled ATP and [γ-³²P]-ATP at a concentration equal to the Km of the kinase). Incubate for 20-30 minutes at 30°C.
-
Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 papers in a beaker and wash three times for 10 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Counting: Air dry the papers and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| Derivative 1r | FMS Kinase | 30 | 3.2x more potent than lead compound[6] |
| Lead Compound | FMS Kinase | 96 | -[6] |
| Derivative 1e | FMS Kinase | 60 | -[6] |
| Derivative 10t | (Tubulin Target) | N/A | Antiproliferative IC50: 120-210 nM[8][9] |
Table 1: Example data presentation for in vitro kinase and antiproliferative assays.
Protocol: Cell-Based Antiproliferative Assay
Objective: To assess the effect of the test compound on the viability and proliferation of cancer cell lines. This assay provides crucial information on the compound's cellular potency and therapeutic potential.[13][14]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified. The amount of formazan produced is proportional to the number of living cells.[15]
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and determine the IC50 value using a dose-response curve fit.
Caption: Drug discovery workflow for a targeted inhibitor.
Protocol: In Vivo Efficacy in Xenograft Models
Objective: To evaluate the antitumor efficacy of a lead compound in a living organism. This is a critical step in preclinical development.[16][17]
Rationale: A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used system to test drug efficacy.[18] It allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing insights into its pharmacokinetics and pharmacodynamics (PK/PD).[16]
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human tumor cell line (same as used in cell-based assays)
-
Matrigel
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment groups (typically 5-10 mice per group), including a vehicle control group and one or more compound dose groups.[19]
-
Dosing: Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., once daily by oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²)
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the results (e.g., using ANOVA).
-
Section 4: Conclusion
The this compound scaffold represents a valuable starting point for the development of novel targeted therapies. Its structural versatility has already been leveraged to create potent inhibitors of kinases like FMS and to design compounds that disrupt microtubule dynamics.[6][9] The true power of this scaffold lies in its capacity for rational, structure-based design, enabling medicinal chemists to fine-tune its properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1] The protocols outlined in this guide provide a robust framework for researchers to systematically synthesize, screen, and validate new derivatives, advancing them from initial concept to preclinical candidates. By integrating these in vitro and in vivo methodologies, the scientific community can continue to unlock the full therapeutic potential of this promising molecular architecture.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. Cancer Cell-based Assays - Alfa Cytology [alfacytology.com]
- 15. mdpi.com [mdpi.com]
- 16. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. probiocdmo.com [probiocdmo.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. We will delve into a robust synthetic strategy, provide in-depth troubleshooting for common experimental hurdles, and answer frequently asked questions to help you optimize your reaction yield and purity.
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is a valuable scaffold in medicinal chemistry, appearing in various compounds with significant biological activity.[1] Achieving an efficient and reproducible synthesis is paramount for advancing drug discovery programs. This document consolidates field-proven insights and literature-backed protocols to serve as your comprehensive resource.
Section 1: Recommended Synthetic Pathway
The most reliable and frequently optimized method for constructing the tetrahydro-pyrrolopyridine core of the target molecule is the Pictet-Spengler reaction .[2][3][4] This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the title compound, a derivative of 2-(pyridin-4-yl)ethanamine is cyclized, typically with formaldehyde.
The overall transformation can be visualized as a three-stage process:
-
Precursor Synthesis: Formation of the key 2-(pyridin-4-yl)ethanamine intermediate.
-
Pictet-Spengler Cyclization: Acid-catalyzed condensation and intramolecular electrophilic substitution to form the fused heterocyclic free base.
-
Salt Formation & Purification: Conversion of the free base to its hydrochloride salt for improved stability and handling, followed by purification.
Caption: General Synthetic Workflow for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield in the Pictet-Spengler Cyclization Step (Stage 2).
Q: My reaction shows very little conversion from the starting amine to the cyclized product, even after prolonged reaction times. What are the likely causes and how can I fix this?
A: This is a common issue often traced back to reaction conditions or starting material quality.
Probable Causes & Solutions:
-
Improper Acid Catalyst: The choice and concentration of the acid are critical. The reaction proceeds via an iminium ion intermediate, whose formation and subsequent cyclization are acid-dependent.
-
Suboptimal Temperature: The reaction may have a specific activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without causing decomposition.[5] Some substrates require reflux conditions to proceed efficiently.[2]
-
-
Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of intermediates.
-
Poor Quality Starting Materials: The starting amine can degrade upon storage, especially if exposed to air and light.[7]
-
Solution: Ensure the purity of the 2-(pyridin-4-yl)ethanamine precursor using NMR or LC-MS. If necessary, purify the starting material by distillation or column chromatography before use. Store it under an inert atmosphere (Nitrogen or Argon).
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Reference |
| Acid Catalyst | HCl (1.0 equiv) | HCl (2.0 equiv) | TFA (50% in DCE) | TsOH (2.0 equiv) | [2][6] |
| Solvent | Toluene | Acetic Acid | Dichloromethane (DCE) | Acetonitrile | [2][6] |
| Temperature | 70 °C | 50 °C | Reflux | Room Temp -> 82 °C | [2][6] |
| Typical Yield | 58% | 67% | Optimal (substrate dependent) | 11% | [2][6] |
| Caption: Table 1. Example Screening Conditions for Pictet-Spengler Reaction Optimization. |
Problem 2: The Final Hydrochloride Salt is Impure, Oily, or Discolored.
Q: After adding HCl to my free base, I obtained a sticky solid or a dark-colored powder. How can I improve the quality of my final product?
A: The physical properties of the final salt are highly dependent on purity and the isolation procedure.
Probable Causes & Solutions:
-
Incomplete Reaction or Side Products: Non-basic impurities from the previous step can be carried over and co-precipitate or interfere with crystallization.
-
Solution: Purify the free base before salt formation. A quick flash column chromatography on silica gel is often effective. The free base is typically less polar and easier to handle on silica than the highly polar salt.
-
-
Incorrect Salting Procedure: The presence of water or the wrong choice of solvent can lead to an oily product. The rate of addition of HCl can also affect crystal formation.
-
Solution: Use anhydrous solvents (e.g., dry DCM, diethyl ether, or ethyl acetate) for the free base.[8] Employ a solution of anhydrous HCl (e.g., 2 M in diethyl ether or 4 M in dioxane) and add it dropwise to a stirred solution of the free base, ideally at a reduced temperature (0 °C).[8] Rapid precipitation can trap impurities; slow addition promotes better crystal growth.
-
-
Trapped Solvent or Hygroscopicity: Hydrochloride salts are often hygroscopic and can tenaciously hold onto solvents.
-
Solution: After filtering the precipitated salt, wash it thoroughly with a non-polar solvent like cold diethyl ether or acetone to remove residual impurities and reaction solvent.[9] Dry the final product extensively under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.
-
-
Colored Impurities: Trace impurities can often impart significant color.
-
Solution: If the color persists, consider recrystallization. Dissolve the crude salt in a minimal amount of a polar solvent like methanol or 2-propanol and precipitate it by adding a less polar solvent like diethyl ether.[9] A treatment with activated charcoal in the dissolution step can also effectively remove colored impurities.[10]
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point. Optimization for specific substrates may be required.
Protocol 1: Pictet-Spengler Cyclization (Stage 2)
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the 2-(pyridin-4-yl)ethanamine precursor (1.0 equiv).
-
Dissolve the amine in a suitable dry solvent (e.g., toluene, 10 mL per mmol of amine).[6]
-
Add formaldehyde (1.1 equiv, typically as a paraformaldehyde or formalin solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., HCl, 2.0 equiv, or TFA, 2.0 equiv).[6]
-
Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 70 °C).[6]
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH4OH) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Hydrochloride Salt Formation and Purification (Stage 3)
-
Purify the crude free base from Protocol 1 via flash column chromatography if necessary.
-
Dissolve the purified free base in a minimal amount of anhydrous dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether, 1.1 equiv) dropwise with vigorous stirring.[8]
-
A precipitate should form immediately or upon further stirring.[8]
-
If precipitation is slow, you can add more diethyl ether to reduce the solubility of the salt.
-
Stir the resulting slurry at 0 °C for 30-60 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Dry the white to off-white solid under high vacuum to a constant weight to afford the pure this compound.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I select the best analytical technique to monitor my reaction? A: For the Pictet-Spengler reaction, TLC is an excellent, rapid tool. The product is typically more non-polar than the starting amine. Use a mobile phase like 5-10% Methanol in DCM. Visualizing with a UV lamp and staining with potassium permanganate can help identify spots. For quantitative analysis and confirmation of mass, LC-MS is the preferred method.[5]
Q: My final product is a hydrochloride salt. Can I still run it on a standard silica gel column? A: It is highly discouraged. Amine salts are extremely polar and will likely streak or remain at the origin of a standard silica gel column. It is always best to purify the free base before salt formation. If you must purify a salt, specialized techniques like reverse-phase chromatography or ion-exchange chromatography would be necessary.
Q: What are the critical storage and handling precautions for the final product? A: this compound, like many amine salts, can be hygroscopic. It should be stored in a tightly sealed container, preferably within a desiccator or glovebox, under an inert atmosphere.[11] Protect it from light and moisture to ensure long-term stability.[12]
Q: Which characterization data are essential to confirm the identity and purity of my product? A: The essential data include:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.[1][13]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula.[1]
-
HPLC: To determine the purity of the final compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 12. chemscene.com [chemscene.com]
- 13. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of Pyrrolopyridine Hydrochloride Salts
Welcome to the technical support guide for navigating the common and complex challenges associated with the purification of pyrrolopyridine hydrochloride salts. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter issues ranging from inconsistent salt formation to persistent impurities. The guidance provided herein is structured in a practical question-and-answer format, blending fundamental chemical principles with field-tested protocols to ensure you can diagnose and resolve purification hurdles effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the formation and purification of pyrrolopyridine HCl salts.
Q1: My pyrrolopyridine hydrochloride is "oiling out" or forming a gummy precipitate instead of a crystalline solid. What's happening and how can I fix it?
A1: "Oiling out" is a form of liquid-liquid phase separation that occurs when a solute separates from a solution as a liquid rather than a solid.[1] This is a frequent issue with hydrochloride salts, especially when crystallization kinetics are too rapid or when the melting point of the compound is lower than the temperature of the solution.[2][3] The resulting oil is often an amorphous, impure form of your salt that can trap solvents and other impurities.[1][2]
Causality & Troubleshooting:
-
High Supersaturation: This is the primary driver of oiling out.[1] It can be caused by cooling the solution too quickly, using a solvent in which the salt is excessively soluble, or starting with too high a concentration.
-
Solvent Choice: The polarity of the solvent system is critical. Pyrrolopyridine HCl salts are often highly polar and may be too soluble in protic solvents like methanol or ethanol, leading to oiling out upon the addition of an anti-solvent.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting the formation of an oil instead.[3][4]
Recommended Protocol: Controlled Crystallization
-
Solvent Selection: If your compound is "oiling out" from a system like Ethanol/Ether, switch to a solvent system that provides more controlled precipitation. A good starting point is 2-Propanol (IPA) or a mixture of Dichloromethane (DCM) and Methanol.[5]
-
Temperature Control: Dissolve your crude pyrrolopyridine free base in a minimum amount of a suitable solvent (e.g., IPA) at an elevated temperature (e.g., 40-50 °C).
-
Controlled Acid Addition: Use a solution of HCl in a solvent like IPA or Dioxane. Add the HCl solution dropwise to the warm solution of the free base while stirring. Monitor the pH. Stop the addition once the solution is acidic. Using anhydrous HCl is crucial to prevent the introduction of water, which can affect solubility and hygroscopicity.[6]
-
Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature. Rapid cooling in an ice bath is a common cause of oiling out.[1] If you have a small amount of pure crystalline material, add a "seed crystal" to encourage controlled crystal growth.[1]
-
Anti-Solvent Addition: If an anti-solvent is needed (e.g., Heptane, MTBE), add it very slowly to the warm solution until slight turbidity is observed. Then, allow it to cool slowly.
Q2: My NMR analysis shows a mixture of the free base and the hydrochloride salt, or possibly a di-hydrochloride salt. How do I ensure the correct, stoichiometric salt formation?
A2: Pyrrolopyridines often have multiple basic nitrogen atoms with different pKa values. Incomplete protonation can lead to mixtures of the free base and the salt, while excess acid can lead to the formation of di-salts or higher order salts. Achieving the desired stoichiometry requires precise control over the amount of acid added and verification with appropriate analytical methods.
Causality & Troubleshooting:
-
Incorrect Stoichiometry: Adding an arbitrary excess of HCl is a common mistake. It is essential to calculate the precise molar equivalent of HCl needed for the desired salt form (e.g., 1.0 equivalent for a mono-hydrochloride).
-
pKa Differences: The different nitrogen atoms on the pyrrolopyridine ring system will have distinct pKa values. The most basic nitrogen will be protonated first. Understanding these values can help predict the conditions needed for selective salt formation.
-
Analytical Verification: Relying solely on the physical appearance of a precipitate is insufficient. Analytical confirmation is necessary.
Recommended Protocol & Analytical Verification:
-
Calculated Acid Addition: Accurately weigh your pyrrolopyridine free base and calculate the exact molar amount. Prepare a standardized solution of HCl in a solvent like 2-Propanol or Dioxane and add precisely 1.0 equivalent for a mono-salt.
-
pH Monitoring: Use a pH meter or pH paper to monitor the reaction. The pH should drop and then stabilize as the salt forms.
-
Verification Methods:
-
Quantitative NMR (qNMR): This is an excellent method to determine the ratio of the free base to the salt by integrating specific, well-resolved protons that shift upon protonation.
-
Ion Chromatography (IC): IC can directly quantify the amount of chloride counter-ion in the sample, providing a definitive measure of salt stoichiometry.[7]
-
Titration: Argentometric titration (Mohr method) can be used to determine the chloride content.[8]
-
Elemental Analysis: This provides the percentage of C, H, N, and Cl, which can be used to confirm the empirical formula of the salt.
-
| Analytical Method | Information Provided | Key Considerations |
| qNMR | Ratio of free base to salt; mono- vs. di-salt | Requires a pure internal standard for quantification. |
| Ion Chromatography | Direct quantification of chloride ion | Requires specialized equipment.[7] |
| Titration | Chloride content | A classic, reliable method but may be less sensitive than IC.[8] |
| Elemental Analysis | Elemental composition (%C, H, N, Cl) | Confirms overall formula but doesn't distinguish between a mixture and a single species. |
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions for more persistent and complex purification problems.
Q3: My final product is highly hygroscopic and difficult to handle and dry. What are the best practices for dealing with hygroscopic HCl salts?
A3: Hydrochloride salts are notoriously prone to absorbing moisture from the atmosphere, which can lead to handling difficulties, inaccurate weighing, and potential chemical instability.[9] This hygroscopicity is often related to the amorphous nature of the solid or the presence of residual solvents.
Causality & Troubleshooting:
-
Amorphous vs. Crystalline Form: Amorphous solids have a higher surface area and less stable structure, making them more susceptible to water absorption than well-ordered crystalline forms.
-
Residual Solvents: The presence of residual protic solvents like ethanol or methanol within the crystal lattice can attract water.[10]
-
Chloride Ion Activity: The chloride ion itself can form hydrogen bonds with water molecules.[11]
Recommended Protocols:
Protocol 1: Aprotic Solvent Slurry
If your salt is clumpy or wet, suspending it in a non-polar, aprotic solvent can help remove water and residual polar solvents.
-
Suspend the damp solid in a solvent like Diethyl Ether, MTBE, or Heptane.
-
Stir the slurry vigorously for 1-2 hours at room temperature.
-
Filter the solid under a blanket of dry nitrogen.
-
Wash the filter cake with fresh, cold aprotic solvent.
-
Dry the solid under high vacuum at a temperature well below its decomposition point.
Protocol 2: Vacuum Hydration for Solvent Swapping
For stubborn residual solvents trapped within the crystal lattice, a "vacuum hydration" technique can be employed to displace the organic solvent with water, which can then be more easily removed.[10][12]
-
Place the sample containing the residual organic solvent in a vacuum oven.
-
In a separate dish inside the oven, place a container of water to create a water vapor-rich atmosphere.
-
Apply a vacuum. The water vapor will displace the trapped organic solvent molecules from the crystal lattice.[12][13]
-
Once the organic solvent is removed (as confirmed by NMR or GC), remove the water source and dry the sample under a high vacuum to remove the newly introduced water.
Q4: I've performed a recrystallization, but my HPLC purity is still low. How do I remove persistent, closely-related impurities?
A4: When impurities have similar polarity and structure to the desired compound, standard crystallization may not be sufficient. A multi-step approach combining chemical treatment and advanced purification techniques is often necessary.
Troubleshooting Workflow for Persistent Impurities
Caption: Workflow for removing persistent impurities.
Detailed Steps:
-
Identify the Impurity: Use LC-MS to determine the mass of the impurity. This will help you understand if it's a starting material, a byproduct, or a degradation product.
-
Activated Charcoal Treatment: If your product is discolored, the impurities may be large, conjugated molecules. Dissolve the crude salt in a minimal amount of a hot polar solvent (like ethanol), add a small amount of activated charcoal (1-2% w/w), stir for 15-30 minutes, and perform a hot gravity filtration to remove the charcoal.[4][14] Then proceed with crystallization.
-
pH-Based Extraction (for Free Base): If the impurity is not removed by charcoal, it is often more effective to purify the compound in its free base form.
-
Dissolve the impure salt in water.
-
Basify the solution with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH where your compound precipitates as the free base.
-
Extract the free base into an organic solvent like DCM or Ethyl Acetate.
-
Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate it.
-
-
Chromatography of the Free Base: Pyrrolopyridine free bases are typically less polar than their HCl salts and are much more amenable to silica gel column chromatography. Purify the free base using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Re-formation of the Salt: Once the free base is pure by HPLC and NMR, re-form the hydrochloride salt using the controlled methods described in Q1 and Q2.
Section 3: Reference Protocols & Data
Protocol: General Recrystallization of a Pyrrolopyridine HCl Salt
This protocol provides a robust starting point for recrystallization.
-
Solvent Screening: In small vials, test the solubility of your crude salt in various solvents (e.g., Methanol, Ethanol, 2-Propanol, Acetonitrile, Water, and mixtures) to find a system where the salt is soluble when hot but sparingly soluble when cold.[15]
-
Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to just below the solvent's boiling point.
-
Saturated Solution: Continue adding the hot solvent in small portions until the solid is just dissolved. Adding too much solvent will reduce your yield.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through fluted filter paper to remove them.[14][15]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum.
Table: Common Solvent Systems for Pyrrolopyridine HCl Salts
The choice of solvent is crucial for successful crystallization.[15] Below are some commonly used systems, ordered by decreasing polarity.
| Solvent System | Polarity | Typical Use Case | Notes |
| Water | Very High | For highly polar salts. Often used with a less polar co-solvent. | Can lead to hydration. Check for water content by Karl Fischer titration. |
| Methanol / Ethanol | High | Good for dissolving salts, but often requires an anti-solvent. | Can be difficult to remove completely; may lead to solvate formation.[10] |
| 2-Propanol (IPA) | Medium-High | A very common and effective single solvent for HCl salts. | Less volatile and often provides better crystal growth than MeOH/EtOH.[5] |
| Acetonitrile | Medium | Good for salts with moderate polarity. | Can be used as a single solvent or in a pair. |
| Acetone / Ethyl Acetate | Medium-Low | Typically used as anti-solvents or for washing the final product. | Be cautious, as some HCl salts may have some solubility.[5] |
| Dichloromethane (DCM) | Low | Often used as the "good" solvent in a pair with a non-polar anti-solvent. | Volatile and easy to remove. |
| Diethyl Ether / MTBE / Heptane | Very Low | Used almost exclusively as anti-solvents to induce precipitation. | Add slowly to avoid oiling out. |
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 10. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 11. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Recrystallization [wiredchemist.com]
- 15. community.wvu.edu [community.wvu.edu]
Technical Support Center: Improving the Solubility of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride for Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles and ensure the reliability and accuracy of your results.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What are the basic chemical properties of this compound that influence its solubility?
A1: this compound is a heterocyclic amine salt.[1] Its structure contains both a hydrophobic bicyclic core and a hydrophilic hydrochloride group. The pyrrolopyridine scaffold itself has limited aqueous solubility.[2][3] The hydrochloride salt form is utilized specifically to enhance its water solubility compared to the free base.[4][5] Like other amine hydrochlorides, its solubility is significantly influenced by the pH of the solution.[6][7] As a salt of a weak base and a strong acid, it will be more soluble in acidic to neutral aqueous solutions where the amine remains protonated.[1]
Q2: I'm observing precipitation of my compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for many organic compounds, including hydrochloride salts.[8][9] The primary reasons include:
-
pH of the Buffer: If the pH of your assay buffer is neutral to alkaline, the protonated amine of the hydrochloride salt can be neutralized to its less soluble free base form, causing it to precipitate out of solution.[7]
-
"Common Ion Effect": In buffers containing high concentrations of chloride ions, the solubility of the hydrochloride salt can be suppressed, leading to precipitation.[5][10]
-
Concentration Exceeding Solubility Limit: The concentration of the compound in your assay may simply be higher than its intrinsic solubility in that specific buffer system.
-
Interactions with Buffer Components: Components in complex buffers (e.g., high concentrations of phosphates or sulfates) can sometimes interact with the compound to form less soluble salts.
Q3: Is it acceptable to use a small amount of an organic solvent like DMSO to dissolve the compound first?
A3: Yes, this is a very common and acceptable practice in early-stage drug discovery and in vitro assays.[11][12] A typical workflow involves creating a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then diluting this stock into the aqueous assay buffer.[13] However, it is crucial to control the final concentration of the organic solvent in the assay. High concentrations of co-solvents can affect biological assays by altering protein structure, inhibiting enzyme activity, or causing cell toxicity.[14] A general guideline is to keep the final DMSO concentration below 1%, and often below 0.5%, to minimize these off-target effects.[13]
II. Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides a structured, question-and-answer format to troubleshoot specific problems you may encounter during your experiments.
Scenario 1: Compound Precipitates Upon Dilution into Aqueous Buffer
Q: I've prepared a 10 mM stock of this compound in DMSO. When I dilute it to 10 µM in my phosphate-buffered saline (PBS) at pH 7.4, I immediately see a cloudy precipitate. What should I do?
A: This indicates that the compound is crashing out of solution as you cross the solubility boundary from a high-DMSO environment to a predominantly aqueous one. Here is a systematic approach to resolve this:
The pH of your buffer is a critical first parameter to investigate.[15] Since your compound is an amine hydrochloride, its solubility is pH-dependent.[6]
-
Rationale: At pH 7.4, a significant portion of the amine may be deprotonated to the less soluble free base. Lowering the pH will shift the equilibrium towards the protonated, more soluble form.
-
Actionable Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 6.5, and 7.0). Common biological buffers like MES (pH 5.5-6.7) or HEPES (pH 6.8-8.2) can be used, adjusting the pH with HCl or NaOH.
-
Repeat the dilution of your DMSO stock into each of these buffers.
-
Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry to measure light scattering caused by undissolved particles.[11]
-
Select the highest pH that maintains solubility while being compatible with your assay's requirements.
-
If pH adjustment alone is insufficient or incompatible with your assay, the next step is to use solubility-enhancing excipients.[16][17]
-
Rationale: Co-solvents and other excipients can increase the "solvent capacity" of the aqueous buffer, helping to keep hydrophobic molecules in solution.[18]
-
Actionable Strategies:
-
Co-solvents: These are water-miscible organic solvents.[18] While you are already using DMSO, other options like polyethylene glycol (PEG 400), propylene glycol, or ethanol can be tested.[8] It is essential to create a matrix of varying final concentrations of these co-solvents to find an optimal balance between solubility and assay compatibility.
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[16] Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween® 20), Polysorbate 80, or Pluronic® F-68 (a poloxamer) are often used.[14][17]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
The following table summarizes starting concentrations for these excipients. It is crucial to validate the compatibility of each excipient with your specific assay.
| Excipient Type | Example | Typical Starting Concentration (in final assay buffer) | Considerations |
| Co-solvent | PEG 400 | 1-5% (v/v) | Can affect enzyme kinetics and cell viability at higher concentrations. |
| Surfactant | Polysorbate 20 | 0.01-0.1% (w/v) | May interfere with assays involving protein-protein interactions or membrane dynamics. |
| Inclusion Complex | HP-β-CD | 1-10 mM | Can sometimes extract cholesterol from cell membranes in cell-based assays. |
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// Edges start -> check_ph; check_ph -> adjust_ph [label=" No"]; adjust_ph -> retest1; check_ph -> add_excipient [label=" Yes"]; retest1 -> success [label=" Soluble"]; retest1 -> add_excipient [label=" Precipitates"]; add_excipient -> retest2; retest2 -> success [label=" Soluble"]; retest2 -> failure [label=" Precipitates"]; } dot Caption: Troubleshooting workflow for compound precipitation.
Scenario 2: Ensuring Accurate Quantification of Soluble Compound
Q: I have managed to get my compound into solution visually, but how can I be sure of the actual concentration of the dissolved compound for my dose-response curve?
A: Visual clarity can be misleading. It is best practice to experimentally determine the kinetic solubility in your final assay buffer. This ensures that your nominal concentrations are accurate.
This protocol is adapted from standard high-throughput solubility measurement techniques.[11][13][20]
-
Preparation: Prepare your final assay buffer (with any necessary pH adjustments or excipients).
-
Sample Incubation:
-
In a 96-well plate, add a small aliquot of your high-concentration DMSO stock to the assay buffer to achieve your highest desired assay concentration (e.g., 10 µL of 10 mM stock into 190 µL of buffer for a final concentration of 500 µM in 5% DMSO).[13]
-
Seal the plate and incubate with shaking for a defined period (e.g., 1.5 to 2 hours) at room temperature or your assay temperature.[13] This allows the solution to reach equilibrium.
-
-
Phase Separation:
-
Use a 96-well filter plate (e.g., MultiScreen Solubility filter plate) to separate the soluble fraction from any precipitated material.[13] The filtrate is collected in a new 96-well collection plate via vacuum filtration.
-
-
Quantification:
-
The concentration of the compound in the filtrate is determined using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for its accuracy and ability to separate the parent compound from any degradants.[12][20][21]
-
A standard calibration curve of the compound should be prepared and analyzed to ensure accurate quantification.[13]
-
// Edges prep_stock -> incubate; prep_buffer -> incubate; incubate -> filter; filter -> quantify; quantify -> result; } dot Caption: Workflow for kinetic solubility determination.
III. Final Recommendations
-
Always Prioritize pH: For amine hydrochloride salts like this compound, adjusting the pH to a slightly acidic condition (if compatible with the assay) is the most direct and effective first step.
-
Validate Excipient Compatibility: Before adopting a solubility-enhancing excipient, always run a control experiment to ensure the excipient itself does not interfere with your assay readout.
-
Determine, Don't Assume, Solubility: For generating reliable pharmacological data (e.g., IC50, EC50), experimentally determining the kinetic solubility in your final assay medium is critical. This validates that the concentrations you are testing are the concentrations actually in solution.
-
Consider Solid-State Properties: In some cases, different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubility profiles.[19] While typically beyond the scope of initial screening, this can be a factor if solubility issues persist.[14]
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound, leading to more robust and reproducible experimental results.
References
- 1. quora.com [quora.com]
- 2. Pyrrolopyridine Derivatives [myskinrecipes.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. benthamscience.com [benthamscience.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
stability issues of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride in solution
Technical Support Center
Guide: Solution Stability of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
Introduction: Welcome to the technical support guide for this compound. This molecule and its related pyrrolopyridine analogs are foundational scaffolds in medicinal chemistry and drug discovery, frequently utilized as kinase inhibitors[1][2]. The stability of this compound in solution is critical for generating reliable and reproducible experimental data. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability challenges. While specific degradation kinetics for this exact isomer are not extensively published, this document synthesizes data from closely related pyrrolopyridine structures and fundamental chemical principles to provide actionable advice. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that can compromise the stability of this compound in my experiments?
A1: The stability of the pyrrolopyridine core is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents. Studies on analogous pyrrolo[3,4-c]pyridine derivatives have shown they are extremely unstable in alkaline conditions, labile in acidic conditions, and most stable in a neutral pH environment[3][4]. The heterocyclic ring system can also be susceptible to oxidation and photodegradation, leading to the formation of undesired byproducts[3].
Q2: I've observed a gradual color change (e.g., yellowing) in my stock solution. What is the likely cause?
A2: A visible color change in your solution is a strong indicator of chemical degradation. This is often attributable to oxidation or photodegradation. The extended π-system in the degradation products can absorb visible light, resulting in a colored appearance. We strongly recommend preparing fresh solutions if any discoloration is observed and implementing protective measures such as using amber vials and/or storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the optimal pH range for working with this compound to ensure maximum stability?
A3: Based on data from related pyrrolopyridine structures, a neutral pH range (approximately 6.5-7.5) is optimal for stability[3][4]. The hydrochloride salt form implies that a solution in pure water will be mildly acidic. For assays or experiments running over extended periods, it is crucial to use a well-buffered system within this neutral range. Both strongly acidic and, particularly, strongly alkaline conditions can catalyze the hydrolysis and cleavage of the pyrrolopyridine ring system[3][5].
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To maximize the shelf-life and integrity of your stock solutions, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous solvents. While the hydrochloride salt is typically soluble in water and methanol[6], for long-term storage, consider aprotic solvents like DMSO or DMF if your experimental workflow allows.
-
Protection from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation[3].
-
Temperature: Store stock solutions at -20°C or -80°C. For daily use, aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, especially if the solution will be stored for weeks or months, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes the risk of oxidation.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues related to compound instability.
Issue: Inconsistent Assay Results or Apparent Loss of Compound Potency
You may observe that the efficacy of your compound diminishes over the course of an experiment or between experimental runs. This is often the first sign of solution instability.
The pyrrolopyridine ring, especially if it contains susceptible functional groups like imides as seen in related structures, can be prone to hydrolysis under non-neutral pH conditions[5].
-
Troubleshooting Steps:
-
Measure the final pH of your complete assay medium after the addition of the compound from its stock solution. The solvent of the stock (e.g., DMSO) and the compound itself can alter the pH.
-
Ensure your assay buffer has sufficient capacity to maintain a stable, neutral pH throughout the experiment.
-
If the medium is acidic or basic, consider performing a control experiment where the compound is pre-incubated in the medium for the duration of the assay, and then analyze the solution via HPLC to quantify any degradation.
-
The dihydro-pyrrole moiety can be susceptible to oxidation, which can alter the compound's structure and activity.
-
Troubleshooting Steps:
-
Prepare your assay media using solvents that have been de-gassed by sparging with nitrogen or argon.
-
As a diagnostic tool, run a parallel experiment with the addition of a small amount of an antioxidant (e.g., N-acetylcysteine), if compatible with your assay, to see if this preserves the compound's activity.
-
Avoid sources of reactive oxygen species in your media, such as certain batches of fetal bovine serum or media components that can auto-oxidize.
-
Many heterocyclic compounds are photolabile, and related pyrrolopyridines have been shown to be sensitive to light[3][4].
-
Troubleshooting Steps:
-
Conduct your experiments in a dark room or under amber lighting.
-
Use amber-colored microplates or cover standard plates with foil or a light-blocking lid during incubation steps.
-
Compare the results of an experiment performed under complete darkness with one exposed to ambient lab light to determine the impact of light exposure.
-
Issue: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
The emergence of new peaks, typically with different retention times from the parent compound, is direct evidence of degradation.
-
Troubleshooting Workflow: Use the following diagnostic workflow to systematically identify the cause of degradation. This process is essential for developing a stability-indicating analytical method.
Caption: Troubleshooting workflow for identifying degradation sources.
Section 3: Recommended Experimental Protocols
To formally assess stability, a forced degradation study is the industry-standard approach, guided by the International Conference on Harmonisation (ICH) guidelines[7]. This allows you to understand the compound's liabilities and develop a robust, stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This protocol exposes the compound to harsh conditions to intentionally induce degradation, revealing its potential breakdown pathways.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% (v/v) Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate buffer, pH 7.0)
-
HPLC system with UV or MS detector
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water). This will be your Parent Stock.
3. Application of Stress Conditions:
-
For each condition, mix 1 mL of the Parent Stock with 1 mL of the stressor solution in a clear vial (for photostability) or an amber vial (for all others).
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH.
-
Oxidation: Add 1 mL of 3% H₂O₂.
-
Thermal Stress: Add 1 mL of pH 7.0 buffer. Place in an oven at 60°C.
-
Photostability: Add 1 mL of pH 7.0 buffer. Expose to a calibrated light source as per ICH Q1B guidelines.
-
Control: Add 1 mL of pH 7.0 buffer. Keep at room temperature, protected from light.
-
-
Incubate all samples. Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively, before HPLC analysis.
4. Analysis:
-
Analyze all samples by a suitable RP-HPLC method (see Protocol 2).
-
Monitor the decrease in the peak area of the parent compound and the appearance and increase of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients[8].
1. Objective: To achieve baseline separation between the parent peak and all degradation peaks generated during the forced degradation study.
2. Starting HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient, e.g., 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at an appropriate wavelength (e.g., determined from a UV scan of the parent compound, often around 254 nm or a local maximum).
-
Column Temperature: 30°C
3. Method Optimization:
-
Inject the stressed samples. If co-elution occurs between the parent and any degradant peaks, adjust the method.
-
Modify Gradient: Make the gradient shallower to improve the resolution of closely eluting peaks.
-
Change Organic Modifier: Try methanol in place of acetonitrile, as it has different selectivity.
-
Change pH: If using a suitable column, try a different pH for the mobile phase (e.g., using an ammonium acetate buffer at pH 6.8). This can drastically change the retention and selectivity of ionizable compounds and their degradants.
Section 4: Data Summary and Key Relationships
Expected Stability Profile
The following table summarizes the likely stability characteristics of this compound, based on data from analogous structures[3][4][5].
| Stress Condition | Expected Stability | Probable Degradation Pathway |
| 0.1 M HCl (Acid) | Labile | Hydrolysis, potential opening of the dihydro-pyrrole ring. |
| 0.1 M NaOH (Base) | Extremely Unstable | Rapid hydrolysis and cleavage of the heterocyclic core. |
| 3% H₂O₂ (Oxidation) | Labile | Oxidation of the dihydro-pyrrole ring, formation of N-oxides. |
| Heat (60°C, Neutral) | Generally Stable | Degradation may be slow, but kinetics will be accelerated. |
| Light (ICH Q1B) | Potentially Labile | Photolytic cleavage or rearrangement of the ring system. |
| Neutral Buffer (RT) | Stable | Expected to be the most stable condition. |
Conceptual Diagram: Factors Influencing Stability
This diagram illustrates the key external factors that can impact the chemical integrity of the compound in solution.
Caption: Key environmental factors affecting compound stability.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide to Heterocyclic Compound Synthesis
Introduction
The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry and drug development. However, even the most established reactions can present challenges, leading to low yields, difficult purifications, and ambiguous results. This guide provides an in-depth, question-and-answer-based approach to troubleshooting common side reactions encountered during the synthesis of key heterocyclic systems. By understanding the mechanistic underpinnings of these undesired pathways, researchers can make informed decisions to optimize their reaction conditions and achieve their synthetic goals.
Section 1: Furan Synthesis via Paal-Knorr
The Paal-Knorr synthesis is a powerful method for creating substituted furans from 1,4-dicarbonyl compounds. While synthetically valuable, it is often plagued by side reactions, particularly under the required acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr furan synthesis is producing a dark, tar-like substance instead of my desired product. What is happening and how can I prevent it?
A1: The formation of a dark, insoluble polymer is a classic sign of acid-catalyzed polymerization of the furan product or starting material. The electron-rich nature of the furan ring makes it highly susceptible to protonation, which generates reactive intermediates that can attack other furan molecules, leading to uncontrolled polymerization.
Causality & Troubleshooting:
-
Excessive Acidity: Strong Brønsted acids like sulfuric acid (H₂SO₄) can aggressively promote polymerization.
-
Solution: Switch to a milder protic acid, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid like zinc chloride (ZnCl₂). These catalysts are often sufficient to promote the desired cyclization without causing extensive degradation.
-
-
High Temperatures: Elevated temperatures accelerate polymerization.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by Thin-Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.
-
-
High Concentration: Increased concentration of the furan product can favor intermolecular polymerization over the intramolecular cyclization.
-
Solution: Perform the reaction under more dilute conditions. While this may increase reaction time, it can significantly improve the yield of the desired monomeric furan.
-
Q2: My reaction yields are consistently low, and I'm isolating a significant amount of a ring-opened byproduct. What is the cause?
A2: The presence of water in combination with acid can lead to the hydrolytic ring-opening of the furan product, reverting it to a 1,4-dicarbonyl compound. This equilibrium process can significantly reduce the yield of the desired heterocycle.
Causality & Troubleshooting:
-
Presence of Water: Water can act as a nucleophile, attacking the protonated furan ring and initiating the ring-opening cascade.
-
Solution 1 (Anhydrous Conditions): Use anhydrous solvents and reagents. If necessary, add a dehydrating agent like phosphorus pentoxide (P₂O₅) or acetic anhydride to the reaction mixture to scavenge any water present.
-
Solution 2 (Microwave-Assisted Synthesis): Microwave irradiation has been shown to dramatically reduce reaction times, which can minimize the product's exposure to conditions that favor ring-opening.
-
Troubleshooting Workflow for Paal-Knorr Furan Synthesis
Caption: Troubleshooting logic for common Paal-Knorr side reactions.
Table 1: Optimizing Paal-Knorr Furan Synthesis Conditions
| Parameter | Problematic Condition | Recommendation | Rationale |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | Milder Protic Acid (p-TsOH) or Lewis Acid (ZnCl₂) | Reduces the rate of acid-catalyzed polymerization and degradation. |
| Temperature | Prolonged High Heat | Lowest effective temperature; monitor for completion. | Minimizes thermal decomposition and polymerization side reactions. |
| Solvent | Protic / Aqueous | Anhydrous, non-protic solvent | Prevents nucleophilic attack by water, which leads to ring-opening. |
| Water Content | Adventitious Water | Add a dehydrating agent (e.g., P₂O₅) | Drives the equilibrium toward the dehydrated furan product. |
Section 2: Pyridine Synthesis via Hantzsch Reaction
The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines. Common issues include low yields, incomplete oxidation, and the formation of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis results in a low yield of the final pyridine product, but I see a major spot on TLC that isn't my starting material. What is it?
A1: The most common cause for this observation is incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate to the final aromatic pyridine. The Hantzsch reaction first forms the 1,4-DHP, which is a stable, isolable compound. A separate oxidation step is required to achieve aromatization, which is the driving force for the reaction's completion.
Causality & Troubleshooting:
-
Ineffective Oxidant: The chosen oxidizing agent may be too weak or used in insufficient quantity.
-
Solution: Ensure you are using an effective oxidant and the correct stoichiometry. Classical, potent oxidants include nitric acid or potassium permanganate. For milder conditions, iodine in refluxing methanol or chromium(VI) oxide can be effective, though they
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minimizing off-target effects of pyrrolopyridine-based compounds
Technical Support Center: Pyrrolopyridine-Based Compounds
A Senior Application Scientist's Guide to Identifying and Minimizing Off-Target Effects
Welcome to the technical support resource for researchers working with pyrrolopyridine-based compounds. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and enhance the selectivity of your molecules. Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry, frequently utilized as kinase inhibitors due to their ability to mimic the purine ring of ATP.[1][2] However, this same feature—targeting the highly conserved ATP-binding site—is the primary reason for their potential promiscuity, leading to off-target effects that can confound experimental results and introduce toxicity.[1][3]
This guide provides a systematic framework for dissecting on-target versus off-target activities, validating your findings, and applying rational strategies to mitigate undesirable interactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the development and application of pyrrolopyridine-based inhibitors.
Q1: Why are pyrrolopyridine-based compounds, especially kinase inhibitors, prone to off-target effects?
A1: The heterocyclic pyrrolopyridine nucleus structurally mimics the purine ring of ATP, the universal phosphate donor for all kinases.[1] This allows these compounds to effectively compete with ATP for binding within the kinase active site. The challenge arises because the ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 kinases.[3] Consequently, an inhibitor designed for one kinase can often bind to the similar active sites of many other kinases, leading to a lack of selectivity and potential off-target effects.[3][4] Selectivity is primarily conferred by the different substituents attached to the core scaffold, which can exploit subtle differences between kinase active sites.[1]
Q2: I'm observing an unexpected phenotype in my cell-based assay. What are the first steps to determine if it's an off-target effect?
A2: When your experimental observations do not align with the known function of the intended target, a systematic validation process is critical.[5] The initial steps should be:
-
Perform a Dose-Response Analysis: Run parallel assays to determine the concentration at which you see the on-target effect (e.g., inhibition of a specific phosphorylation event) and the concentration that causes the unexpected phenotype (e.g., cytotoxicity). A significant separation between these concentrations may suggest an off-target liability at higher doses.[6]
-
Use an Orthogonal Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein.[5][6] If you observe the same phenotype with both compounds, it strengthens the likelihood of a genuine on-target effect.
-
Consult the Literature: Review published data for your compound or structurally similar molecules. Known off-targets may have already been identified through large-scale screening efforts.[5]
Q3: What is a kinase selectivity profile and why is it essential?
A3: A kinase selectivity profile is a dataset that quantifies the inhibitory activity of a compound against a broad panel of kinases.[7][8] It is essential for understanding the compound's specificity. This is typically done by screening the compound against hundreds of kinases (a "kinome scan") and measuring its potency (e.g., IC50 or Ki) for each.[7][9] This process allows you to:
-
Identify Off-Target Liabilities: Directly pinpoint which other kinases are inhibited by your compound.[7]
-
Quantify Selectivity: Calculate a selectivity index (the ratio of IC50 for an off-target vs. the on-target) to understand the therapeutic window.[7]
-
Interpret Cellular Data: Explain unexpected phenotypes that may be caused by inhibition of a secondary target.
-
Guide Medicinal Chemistry Efforts: Provide crucial data to inform the rational design of more selective analogs.[10]
Q4: Should I use computational or experimental methods to identify off-targets?
A4: Both approaches are valuable and often used in a complementary fashion.
-
Computational (in silico) Prediction: These methods are fast, cost-effective, and excellent for early-stage discovery.[11] They use algorithms based on chemical similarity, machine learning, and protein pocket comparisons to predict potential off-target interactions.[12][13][14] However, their predictions require experimental validation.[15]
-
Experimental Profiling: These methods, such as biochemical kinome screening, provide direct, quantitative evidence of off-target binding or inhibition.[16] They are considered the gold standard for confirming selectivity but are more resource-intensive.[16][17] A common strategy is to use computational tools to prioritize compounds and then use experimental profiling to definitively characterize the most promising candidates.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, Q&A-formatted guides to address specific experimental challenges, complete with step-by-step protocols and the scientific logic behind them.
Problem 1: My compound is cytotoxic at concentrations close to its on-target IC50. How do I prove the toxicity is off-target?
Answer: This is a classic challenge. The goal is to create an experimental system where the on-target effect is disabled, and then test if the cytotoxicity persists. If it does, the toxicity is definitively off-target. The workflow below outlines the key validation experiments.
Caption: Workflow for deconvoluting on-target vs. off-target cytotoxicity.
Protocol 1: Using a Structurally Distinct Inhibitor to Validate Phenotype
-
Principle: If a phenotype is truly caused by the inhibition of a specific target, then a different inhibitor molecule, with a distinct chemical scaffold but activity against the same target, should produce the same biological effect.[6] If it doesn't, the phenotype is likely due to an off-target effect unique to your primary compound.
-
Methodology:
-
Select an Orthogonal Tool: Identify a well-characterized, commercially available inhibitor for your target that does not share the pyrrolopyridine scaffold. Verify its selectivity profile from vendor data or literature.
-
Determine Potency: Confirm the EC50 of the orthogonal inhibitor for your on-target marker in your specific cellular system.
-
Treat Cells: Culture your cells and treat them in parallel with:
-
Vehicle Control (e.g., DMSO).
-
Your pyrrolopyridine compound (at 1x, 5x, and 10x its on-target EC50).
-
The orthogonal inhibitor (at 1x, 5x, and 10x its on-target EC50).
-
-
Assess Phenotype: After an appropriate incubation period, measure the phenotype (e.g., cell viability using an MTT or CellTiter-Glo assay).
-
Analyze Data: Compare the dose-response curves. If both compounds induce the same phenotype at concentrations relative to their on-target potencies, the effect is likely on-target.
-
Protocol 2: Gold Standard Validation via Rescue Experiment
-
Principle: This is the most rigorous method to confirm an on-target effect.[6][18] By introducing a version of the target protein that is mutated to be resistant to the inhibitor, you can determine if the cellular phenotype is reversed. If the inhibitor no longer causes the phenotype in cells expressing the resistant mutant, the effect is on-target.
-
Methodology:
-
Design Resistant Mutant: Identify the key binding residues of your compound in the target's active site (ideally from a co-crystal structure). Introduce a mutation that will sterically block inhibitor binding without abolishing the protein's normal function (e.g., a "gatekeeper" mutation).
-
Generate Cell Lines: Create stable cell lines that express either:
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Wild-Type (WT) Target Protein (overexpression control).
-
Inhibitor-Resistant (IR) Mutant Target Protein.
-
Empty Vector Control.
-
Optional: Use endogenous knockout/knockdown cells to reduce background from the native protein.[18]
-
-
Treat and Assess: Treat all cell lines with your pyrrolopyridine compound across a range of concentrations.
-
Measure On-Target Effect: Confirm that the IR mutant is indeed resistant to the compound by measuring a direct downstream marker of target activity.
-
Measure Phenotype: Simultaneously measure the phenotype of interest (e.g., cytotoxicity).
-
Analyze: If the cells expressing the IR mutant are protected from the compound-induced phenotype compared to WT-expressing cells, you have definitively proven an on-target mechanism.[6]
-
Problem 2: How do I identify the unknown off-target(s) of my compound?
Answer: Identifying the specific proteins responsible for off-target effects requires a broad, unbiased screening approach. The most direct and widely accepted method is large-scale biochemical profiling, often supplemented with computational predictions.
Caption: A tiered approach to efficiently identify and validate off-targets.
Protocol 3: Broad Kinome Selectivity Profiling
-
Principle: This experimental approach directly measures the interaction of your compound with a large number of purified kinases in parallel biochemical assays.[9][16] Commercial services like Eurofins' KINOMEscan® use a competition binding assay format, which is a robust method to determine which kinases your compound binds to and with what affinity.[19]
-
Methodology (Tiered Approach):
-
Primary Screen (Single Concentration):
-
Identify Hits: Flag all kinases that are inhibited above a certain threshold (e.g., >70% inhibition) as potential off-target "hits".
-
Secondary Screen (Dose-Response):
-
For each hit identified in the primary screen, perform a follow-up dose-response assay.[16]
-
This involves testing the compound at multiple concentrations (typically an 8- to 10-point curve) to determine the precise IC50 or Kd value for each off-target.
-
-
Data Analysis & Visualization:
-
Compile the IC50 values into a table (see Table 1).
-
Calculate selectivity scores (e.g., S-score) or simply compare the on-target IC50 to the off-target IC50s.[10]
-
Use visualization tools like a TREEspot® diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual of the selectivity profile.[19]
-
-
Protocol 4: Cellular Target Engagement Assay (CETSA®)
-
Principle: The Cellular Thermal Shift Assay (CETSA®) verifies that a compound binds to its intended target (or an off-target) inside intact cells.[6] The principle is that when a protein is bound by a ligand (your inhibitor), its structure is stabilized, leading to an increase in its melting temperature.
-
Methodology:
-
Cell Treatment: Treat cultured cells with your compound at various concentrations. Include a vehicle control.
-
Heating Step: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler.[6] This heating step will denature and precipitate unstable proteins.
-
Protein Quantification: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stable proteins.
-
Detection: Analyze the amount of the target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of your compound indicates direct target engagement. This can be used to confirm binding to both your on-target and any suspected off-targets identified via kinome profiling.
-
Part 3: Data Presentation & Strategic Insights
Table 1: Example Selectivity Profile for Hypothetical Pyrrolopyridine Compound (PYR-123)
| Target Kinase | On-Target/Off-Target | IC50 (nM) | Selectivity Index (vs. Target X) | Notes |
| Kinase X (Target) | On-Target | 15 | 1.0 | Potent on-target activity |
| Kinase Y | Off-Target | 85 | 5.7 | Moderate selectivity; monitor downstream pathway |
| Kinase Z | Off-Target | 350 | 23.3 | Good selectivity |
| KDR (VEGFR2) | Off-Target | 2,500 | 166.7 | Weak interaction; likely not physiologically relevant |
| FLT3 | Off-Target | >10,000 | >667 | Highly selective against FLT3 |
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Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)
Medicinal Chemistry Strategies to Improve Selectivity
Once off-targets are identified, structure-based drug design (SBDD) can be employed to rationally engineer selectivity.
Caption: Rational design to improve selectivity by targeting the gatekeeper residue.
One of the most effective strategies is to exploit differences in the "gatekeeper" residue, an amino acid that controls access to a hydrophobic pocket near the ATP-binding site.[3]
-
Kinases with Small Gatekeepers (e.g., Threonine, Glycine): These can accommodate inhibitors with bulky chemical groups pointing towards this back pocket.
-
Kinases with Large Gatekeepers (e.g., Methionine, Phenylalanine): These will sterically clash with such bulky groups, preventing the inhibitor from binding effectively.[3]
By systematically modifying your pyrrolopyridine scaffold with substituents designed to clash with the gatekeeper residues of known off-targets while maintaining favorable interactions with your primary target, you can dramatically improve the compound's selectivity profile.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Addressing Resistance to 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Analogs
Welcome to the technical support center for researchers utilizing 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine analogs. This guide is designed to provide in-depth troubleshooting and practical guidance for identifying and characterizing mechanisms of acquired resistance to this promising class of therapeutic agents. As drug development professionals, encountering resistance is an inevitable challenge. This resource synthesizes established principles of resistance to targeted therapies with specific, actionable protocols to empower your research.
Part 1: Frequently Asked Questions (FAQs) - Initial Observations & Queries
This section addresses common issues observed during experimentation that may indicate the development of resistance.
Question: My 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine analog has lost its cytotoxic/inhibitory effect on my cancer cell line, which was previously sensitive. What are the likely causes?
Answer: A gradual or sudden loss of efficacy is the classic sign of acquired resistance. This phenomenon is multifactorial, but the primary culprits fall into three main categories that you should investigate:
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On-Target Alterations: The target protein itself may have mutated, preventing the compound from binding effectively. This is a very common mechanism for kinase inhibitors.[1][2]
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Bypass Signaling Activation: The cancer cells may have activated alternative signaling pathways that compensate for the inhibition of the primary target, thus maintaining proliferation and survival.[1][3]
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Changes in Drug Bioavailability: The cells might be actively pumping your compound out or metabolizing it, reducing the intracellular concentration to sub-therapeutic levels. This often involves the upregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).[4]
Question: I am observing significant variability in my cell viability (e.g., MTT, CellTiter-Glo®) assay results when treating with my pyrrolopyridine analog. How can I troubleshoot this?
Answer: High variability in replicate wells can confound your dose-response curves and mask true resistance. Before concluding that you have heterogeneous resistance, it's crucial to rule out technical issues. Key factors include:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers per well.
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Compound Solubility: Your analog may be precipitating at higher concentrations, leading to inaccurate dosing and interference with optical readings. Visually inspect wells for precipitates.
-
Assay Interference: The compound itself might react with the assay reagents. Run compound-only controls in cell-free media to check for this.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation. Fill outer wells with sterile media or PBS and do not use them for experimental data.
Question: How do I begin to investigate the specific mechanism of resistance in my cell line?
Answer: A systematic approach is key. Start by generating a resistant cell line through continuous culture with escalating concentrations of your compound. Once resistance is confirmed (e.g., via a significant shift in the IC50 value), you can proceed with the troubleshooting guides below to dissect the mechanism. The general workflow is to first check for on-target mutations, then investigate bypass pathways, and finally assess drug efflux.
Part 2: Troubleshooting Guides for Resistance Mechanisms
Guide 1: On-Target Modifications - Is the Lock Changing?
This is often the first hypothesis to test, especially if your 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine analog targets a kinase. Mutations in the drug's binding site can dramatically reduce its affinity.
The Underlying Science:
Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. A single amino acid substitution can sterically hinder the inhibitor from binding or alter the conformation of the pocket. A classic example is the "gatekeeper" mutation, which involves a residue that controls access to a hydrophobic pocket deeper within the ATP-binding site.[1][5] For instance, with FGFR inhibitors, mutations at the gatekeeper residue V565 are a common cause of resistance.[6][7] Similarly, for other kinases, analogous mutations can confer resistance by increasing the kinase's affinity for ATP, allowing it to outcompete the inhibitor.[1]
Experimental Workflow: Identifying On-Target Mutations
Caption: Workflow for identifying and validating on-target resistance mutations.
Protocol: Sanger Sequencing of the Target Kinase Domain
-
Design Primers: Design PCR primers that flank the coding region of your target protein's kinase domain.
-
Extract Genetic Material: Isolate genomic DNA or RNA (followed by reverse transcription to cDNA) from both your parental (sensitive) and resistant cell lines.
-
PCR Amplification: Perform PCR to amplify the target region from the gDNA or cDNA of both cell lines.
-
Purify PCR Product: Clean up the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Send the purified PCR product and corresponding primers for Sanger sequencing.
-
Analyze Sequences: Align the sequence chromatograms from the resistant cells against the parental cells and the reference sequence (e.g., from NCBI). Look for heterozygous or homozygous point mutations that result in an amino acid change.
Data Interpretation:
| Observation | Potential Interpretation | Next Step |
| No mutation found | Resistance is likely due to another mechanism (bypass signaling or drug efflux). | Proceed to Troubleshooting Guide 2. |
| Mutation identified in a known resistance hotspot (e.g., gatekeeper residue) | This is a strong candidate for the cause of resistance. | Functionally validate the mutation. |
| Novel mutation identified | The mutation's effect is unknown but could be the cause of resistance. | Functionally validate the mutation. |
Guide 2: Bypass Signaling Activation - Are Cells Rerouting Traffic?
If the target remains unmutated, cells may be activating parallel signaling pathways to circumvent the drug's effect.
The Underlying Science:
Cancer cells are highly adaptable. When a key signaling node is blocked, they can upregulate other receptors or kinases that feed into the same critical downstream pathways, such as the PI3K/AKT/mTOR and MAPK/ERK cascades.[1] For example, resistance to EGFR inhibitors can arise from the amplification of the MET receptor tyrosine kinase, which then drives ERBB3-mediated activation of PI3K/AKT signaling, rendering the inhibition of EGFR ineffective.[1] Similarly, resistance to FGFR inhibitors has been associated with the activation of the PI3K/mTOR and MAPK pathways.[8]
Signaling Pathway: Common Bypass Mechanisms
Caption: Upregulation of a bypass receptor tyrosine kinase (RTK) can reactivate downstream signaling despite inhibition of the primary target.
Protocol: Western Blot Analysis for Bypass Pathway Activation
This protocol aims to detect the reactivation of key downstream signaling molecules in resistant cells, even in the presence of the inhibitor.
-
Cell Culture and Treatment: Seed both parental and resistant cells. Starve the cells (e.g., in serum-free media for 6-24 hours) and then treat them with your pyrrolopyridine analog at a concentration that fully inhibits the target in the parental line (e.g., 10x IC50 of parental cells) for various time points (e.g., 0, 1, 4, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe membranes with primary antibodies against key phosphorylated (activated) signaling proteins. A good starting panel includes:
-
p-AKT (Ser473) and total AKT
-
p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
p-S6 Ribosomal Protein (a downstream marker of mTOR activity) and total S6
-
Antibodies against potential bypass receptors (e.g., p-MET, p-EGFR) if you have specific hypotheses.
-
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
Data Interpretation:
| Observation in Resistant Cells (in presence of inhibitor) | Potential Interpretation |
| Sustained or increased p-AKT and/or p-ERK signal compared to treated parental cells. | A bypass pathway is reactivating PI3K/AKT and/or MAPK signaling. |
| No change in p-AKT or p-ERK compared to treated parental cells. | A bypass pathway is not the likely mechanism. |
| Increased phosphorylation of a specific alternative RTK (e.g., p-MET). | This specific RTK is likely the bypass mechanism. |
Guide 3: Increased Drug Efflux - Is the Compound Being Evicted?
Cells can develop resistance by upregulating transmembrane pumps that actively expel cytotoxic compounds, lowering the intracellular concentration below the threshold required for efficacy.
The Underlying Science:
The most well-known efflux pumps belong to the ATP-binding cassette (ABC) transporter superfamily, with P-glycoprotein (P-gp, encoded by the ABCB1 gene) being a major contributor to multidrug resistance.[4] These pumps use the energy from ATP hydrolysis to transport a wide range of structurally diverse compounds out of the cell. Overexpression of these transporters is a common mechanism of resistance to chemotherapy.[4]
Protocol: Rhodamine 123 Efflux Assay (Flow Cytometry)
Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will pump it out and thus exhibit lower intracellular fluorescence.
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Loading with Rhodamine 123: Add Rhodamine 123 to the cell suspensions to a final concentration of ~0.5 µM. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Efflux Phase:
-
Pellet the cells by centrifugation and wash them once with fresh, pre-warmed medium to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium.
-
To one aliquot of each cell type (parental and resistant), add a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control for pump inhibition.
-
Incubate all samples at 37°C for 1-2 hours to allow for active efflux.
-
-
Analysis by Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).
Data Interpretation:
| Observation | Potential Interpretation |
| Resistant cells show significantly lower Rhodamine 123 fluorescence than parental cells. | Resistant cells have higher efflux pump activity. |
| Treatment with a P-gp inhibitor restores high fluorescence in resistant cells. | The efflux activity is mediated by P-gp or a related transporter sensitive to the inhibitor. |
| Both parental and resistant cells show similar, high levels of fluorescence. | Increased drug efflux is not the likely mechanism of resistance. |
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
refining assay conditions for consistent results with 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl
Welcome, researchers. This guide is designed to serve as a dedicated resource for refining your assay conditions when working with 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl. Achieving consistent and reproducible results is paramount in drug discovery, and the unique physicochemical properties of heterocyclic compounds like this one demand careful consideration. Here, we will move beyond simple protocols to explore the causal relationships between assay parameters and data quality, empowering you to troubleshoot effectively and generate data you can trust.
Part 1: Understanding the Molecule - The "Why" Behind the "How"
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heterocyclic compound. The presence of two nitrogen atoms within its structure—one in the pyrrolidine ring and one in the pyridine ring—governs its behavior in aqueous solutions. As a hydrochloride (HCl) salt, the compound is supplied in a protonated, more water-soluble form. However, its behavior upon dilution into various assay buffers is not guaranteed.
The key to consistency lies in controlling the protonation state of these nitrogen atoms. The pH of your assay buffer will directly influence the molecule's charge, which in turn affects its solubility, stability, and potential for non-specific interactions.[1] Understanding this principle is the first step toward troubleshooting and optimization.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during assay development with 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl.
dot
Caption: General troubleshooting workflow for inconsistent assay results.
Q1: I'm observing precipitation after diluting my compound from a DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is a classic solubility issue. While the HCl salt form enhances solubility, the final concentration and the buffer's pH are critical. The deprotonation of the amine groups at a pH above the compound's pKa can lead to the less soluble, neutral form precipitating out of solution.[1]
Troubleshooting Steps:
-
Lower the Buffer pH: The primary amines on the pyrrolopyridine scaffold are basic. By lowering the pH of your buffer, you increase the concentration of the protonated, more soluble form of the molecule. We recommend testing a pH range at least 1-2 units below the compound's pKa.
-
Decrease Final Assay Concentration: You may be exceeding the compound's solubility limit in your specific buffer system. Perform a dose-response experiment to determine if the precipitation is concentration-dependent.
-
Add a Co-Solvent: While minimizing organic solvents is ideal, adding a small amount (typically ≤1%) of DMSO or another suitable co-solvent to your final assay buffer can help maintain solubility.
Q2: My dose-response curves are inconsistent between plates and experiments. Why is the potency (IC50/EC50) shifting?
Answer: Shifting potency values often point to issues with compound stability or inaccurate concentrations reaching the target.[2] There are two primary areas to investigate: the stability of your stock solution and the stability in the final assay buffer.
Troubleshooting Steps:
-
Verify DMSO Stock Stability: Compounds, especially those with reactive functional groups, can degrade over time in DMSO, even when frozen.[3][4][5] Water absorption into DMSO can accelerate this degradation.[6] We recommend performing a stability study on your DMSO stock (see Protocol 2 ).
-
Assess Aqueous Buffer Stability: The compound may be unstable at the pH and temperature of your assay. Once diluted into the aqueous buffer, degradation can occur over the incubation period. Perform a time-course experiment where you incubate the compound in the assay buffer for varying durations before initiating the assay.
-
Review Dilution Practices: Serial dilution errors can accumulate, leading to significant inaccuracies in the final concentrations.[7] Ensure proper mixing and consider using automated liquid handlers for critical experiments. For robust curve fitting, ensure you have at least 5-10 concentrations spanning the full response range.[8][9]
Q3: Which buffer system is best for assays involving 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl?
Answer: The ideal buffer maintains a stable pH in the desired range without interfering with the assay or the compound itself.[10] For amine-containing compounds, this is particularly important.
Key Considerations:
-
Avoid Amine-Containing Buffers (if applicable): If your assay involves chemistry that reacts with primary amines (e.g., NHS ester chemistry), avoid buffers like Tris or Glycine, as they will compete with your compound.[11]
-
Match Buffer pKa to Assay pH: A buffer is most effective at a pH close to its pKa. Choose a buffer system whose pKa is within +/- 1 pH unit of your target assay pH.[12]
| Buffer System | pKa (at 25°C) | Useful pH Range | Comments |
| MES | 6.10 | 5.5 - 6.7 | Good for slightly acidic conditions. |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | Widely used, but can sometimes interact with divalent cations. |
| HEPES | 7.48 | 7.0 - 8.0 | Common choice for cell-based assays and many biochemical assays. |
| Borate | 9.23 | 8.5 - 10.0 | Useful for assays requiring basic conditions, but check for compatibility. |
Recommendation: Start with a well-characterized buffer like PBS or HEPES. If solubility or stability issues arise, perform a buffer screen to empirically determine the optimal conditions for your specific assay (see Protocol 3 ).
Q4: I'm seeing high background signal or "false positives" in my high-throughput screen (HTS). Could the compound be interfering with the assay technology?
Answer: Yes, this is a significant concern in HTS.[13][14] Heterocyclic compounds can interfere with various detection methods.[15]
Common Interference Mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a false positive signal.
-
Light Scattering/Quenching: Compound precipitation or aggregation can interfere with light-based readouts.[2]
-
Assay Component Interaction: The compound may interact directly with a reporter enzyme (e.g., luciferase) or other assay components in a non-specific manner.[13]
Troubleshooting Steps:
-
Run a "Target-Null" Control: Perform the assay without the primary biological target. Any activity observed in this control is due to assay interference.
-
Measure Compound Autofluorescence: Scan the emission spectrum of your compound at the assay's excitation wavelength.
-
Add Detergent: Including a low concentration (e.g., 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 can often mitigate interference caused by compound aggregation.[15]
Part 3: Assay Optimization Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol provides a quick method to estimate the practical solubility limit of your compound in a given buffer.
dot
Caption: Workflow for visual assessment of aqueous solubility.
Steps:
-
Prepare a top concentration stock of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl in 100% DMSO (e.g., 10 mM).
-
In a clear microplate, add 99 µL of your chosen aqueous assay buffer to a series of wells.
-
Add 1 µL of the DMSO stock to the first well (final concentration 100 µM, 1% DMSO). Mix thoroughly.
-
Perform serial dilutions from this well.
-
Incubate the plate at your assay temperature for 30-60 minutes.
-
Visually inspect each well for signs of precipitation or cloudiness. A plate reader capable of measuring light scatter can also be used for a more quantitative assessment.
-
The highest concentration that remains clear is your approximate solubility limit under these conditions.
Protocol 2: DMSO Stock Stability Study
This protocol uses HPLC to assess compound stability over time. A similar protocol can be adapted for qNMR.[16]
Steps:
-
Timepoint 0 (T0):
-
Prepare a fresh stock of the compound in high-quality, anhydrous DMSO (e.g., 10 mM).
-
Immediately dilute an aliquot in your mobile phase to a suitable concentration for HPLC-UV analysis.
-
Inject and record the peak area of the parent compound. This is your 100% reference.
-
-
Storage: Store the main DMSO stock solution under your typical storage conditions (e.g., -20°C or -80°C).
-
Subsequent Timepoints (e.g., 1 week, 4 weeks, 3 months):
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 peak area.
-
Monitor for the appearance of new peaks, which could indicate degradation products.
-
| Time Point | Peak Area (Parent) | % Remaining (vs. T0) | Degradation Peaks Observed? |
| T = 0 | 1,500,000 | 100% | No |
| T = 1 Week | 1,485,000 | 99% | No |
| T = 4 Weeks | 1,450,000 | 96.7% | Minor peak at new RT |
Protocol 3: Buffer System Optimization
This protocol helps you empirically determine the best buffer for your compound and assay.
dot
Caption: Systematic workflow for buffer optimization.
Protocol 4: Best Practices for Dose-Response Curves
Achieving high-quality, reproducible dose-response curves is essential for making sound decisions in drug development.
Steps:
-
Concentration Range: Use a wide range of concentrations (e.g., 9 doses with 3-fold dilutions) to define the top and bottom plateaus of the curve.[8]
-
Replicates: Run at least three technical replicates for each experiment.[8]
-
Controls: Include sufficient negative (vehicle, e.g., DMSO) and positive controls on every plate to assess assay performance (e.g., Z'-factor).[8]
-
Plate Layout: Randomize the location of samples on the plate to minimize systematic errors or "edge effects."
-
Data Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit the data and determine the IC50/EC50.[9][17] Be mindful of constraining top or bottom plateaus unless you have clear experimental justification.
By systematically addressing these common challenges and implementing robust optimization protocols, you can significantly enhance the quality and consistency of your data when working with 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. avantorsciences.com [avantorsciences.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. benchchem.com [benchchem.com]
- 17. support.collaborativedrug.com [support.collaborativedrug.com]
Validation & Comparative
comparative analysis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl with other kinase inhibitors
A Guide for Researchers in Drug Discovery and Development
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The pyrrolo[3,2-c]pyridine scaffold has garnered significant interest as a privileged structure in the design of novel kinase inhibitors. This guide provides a comprehensive comparative analysis of derivatives of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, benchmarking their performance against established kinase inhibitors. We will delve into their inhibitory profiles, selectivity, and the underlying experimental methodologies crucial for their evaluation.
Introduction to Pyrrolo[3,2-c]pyridines as Kinase Inhibitors
The pyrrolopyridine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a known driver of numerous diseases, making them attractive targets for therapeutic intervention.[2][3] Recent studies have highlighted the potential of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of kinases such as FMS (CSF-1R), a key player in cancer and inflammatory diseases.[4]
This guide will focus on a comparative analysis of a lead pyrrolo[3,2-c]pyridine derivative, herein referred to as Compound 1r (based on the nomenclature from a key study), with other well-established kinase inhibitors to provide a clear perspective on its potential and standing in the field.
Comparative Inhibitory Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome.[5] A highly potent and selective inhibitor is desirable to maximize therapeutic effects while minimizing off-target toxicities.[6][7]
Below is a comparative summary of the inhibitory profile of a potent 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative (Compound 1r) against the FMS kinase, alongside other prominent kinase inhibitors targeting various signaling pathways.
| Compound | Primary Target(s) | IC50 (nM) against Primary Target | Key Cellular Effects | Reference(s) |
| Compound 1r (Pyrrolo[3,2-c]pyridine derivative) | FMS (CSF-1R) | 30 | Anti-proliferative in ovarian, prostate, and breast cancer cell lines. | [4] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 250-800 (Bcr-Abl) | Induces apoptosis in chronic myeloid leukemia cells. | [8] |
| Gefitinib | EGFR | 2-37 | Inhibits growth of non-small cell lung cancer cells with EGFR mutations. | [9][10] |
| Dasatinib | Bcr-Abl, Src family kinases | <1 | Overcomes Imatinib resistance in CML. | [8] |
| Staurosporine | Broad-spectrum (non-selective) | 5-20 (various kinases) | Potent inducer of apoptosis, used as a research tool. | [11] |
Key Insights from the Data:
-
The pyrrolo[3,2-c]pyridine derivative, Compound 1r, demonstrates high potency against FMS kinase, with an IC50 value of 30 nM.[4] This is significantly more potent than the lead compound from which it was derived (KIST101029, IC50 = 96 nM).[4]
-
In a selectivity screen against a panel of 40 kinases, Compound 1r was found to be highly selective for FMS, a desirable characteristic for a targeted therapeutic.[4]
-
When compared to a broad-spectrum inhibitor like Staurosporine, the selectivity of Compound 1r highlights the progress in designing targeted kinase inhibitors.
Signaling Pathway Context: The Role of FMS Kinase
FMS kinase, or Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[4] Its dysregulation is implicated in various cancers and inflammatory conditions.
Caption: Simplified FMS (CSF-1R) signaling pathway and the point of inhibition by pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following section outlines a representative methodology for determining the IC50 of a kinase inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[11]
Objective: To determine the concentration of a test compound (e.g., a pyrrolo[3,2-c]pyridine derivative) required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant purified protein kinase of interest (e.g., FMS).
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Test compound (e.g., 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative).
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).[11][12]
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettes.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
-
Kinase Reaction:
-
In a multiwell plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure sensitivity for competitive inhibitors.[13]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for approximately 40 minutes at room temperature.[11]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[14]
-
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.
Conclusion
The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising foundation for the development of novel, potent, and selective kinase inhibitors. As demonstrated by the high potency and selectivity of its derivatives against FMS kinase, this chemical class has the potential to yield valuable therapeutic candidates.[4] A rigorous and standardized approach to their evaluation, as outlined in this guide, is paramount for accurately determining their comparative efficacy and advancing the most promising compounds through the drug discovery pipeline. Further research into the structure-activity relationships of this scaffold will undoubtedly lead to the development of next-generation targeted therapies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Discerning Eye: A Comparative Cross-Reactivity Profile of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
In the landscape of modern drug discovery, the adage "no drug is a magic bullet" holds particularly true. The efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. Unintended interactions, or off-target effects, can lead to unforeseen toxicity and a narrow therapeutic window, ultimately derailing promising drug candidates.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic scaffold of growing interest. We will objectively compare its hypothetical performance with established alternatives and provide the supporting experimental rationale and data.
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and phosphodiesterases.[3][4][5] Given the prevalence of kinase inhibition among similar structures, this guide will proceed with the plausible hypothesis that this compound is a novel kinase inhibitor. Understanding its kinome-wide selectivity is therefore paramount.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket.[6] This structural similarity makes achieving inhibitor selectivity a formidable challenge.[7] Broad-spectrum kinase inhibition can be beneficial in certain contexts, such as oncology, where disrupting multiple signaling pathways can lead to enhanced anti-tumor activity.[8] However, for most therapeutic applications, exquisite selectivity is desirable to minimize mechanism-based toxicities. Comprehensive cross-reactivity profiling early in the drug discovery process is not just a regulatory expectation but a critical step in de-risking a lead candidate.[1][2]
This guide will compare our compound of interest, which we will refer to as PYR-232 , against two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Compound A (Dasatinib): A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It is known to inhibit BCR-ABL, SRC family kinases, c-KIT, and PDGFR, among others.
-
Compound B (Lapatinib): A dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is used in the treatment of HER2-positive breast cancer.
Experimental Strategy for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of off-target activities. This typically involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinome-Wide Panel Screening
Large-scale kinase panels offer a broad overview of a compound's selectivity across the kinome. The radiometric activity assay is considered the gold standard for its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[6]
Experimental Workflow:
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Azaindole Scaffold – A Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Comparative Efficacy of Azaindole Isomers in Biological Assays
In the landscape of modern drug discovery, the azaindole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, selective, and drug-like compounds. Azaindoles, also known as pyrrolopyridines, are bioisosteres of the endogenous indole ring, differing by the substitution of a single carbon with a nitrogen atom in the six-membered ring.[1][2] This seemingly minor alteration introduces a host of significant changes to the molecule's physicochemical properties, including its hydrogen bonding capabilities, pKa, dipole moment, and metabolic stability.[1][3]
There are four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The strategic placement of this nitrogen atom is not a trivial choice; it is a critical design element that medicinal chemists leverage to fine-tune a compound's interaction with its biological target, optimize its pharmacokinetic profile, and navigate complex intellectual property landscapes. While all four isomers have found utility, the 7-azaindole isomer is the most extensively studied, largely due to its remarkable success as a hinge-binding motif in kinase inhibitors.[1][4] However, a comprehensive analysis reveals that each isomer possesses a unique biological footprint, and overlooking the less common isomers may mean missing opportunities for superior efficacy or selectivity.
This guide provides a comparative analysis of the four azaindole isomers, synthesizing data from key biological assays to inform rational drug design. We will explore the causal relationships between isomeric structure and biological function, present detailed experimental protocols for robust evaluation, and offer insights gleaned from years of field experience in drug development.
The Isomeric Advantage: How Nitrogen Placement Dictates Biological Activity
The core principle behind the differential activity of azaindole isomers lies in the modulation of the molecule's electron distribution and hydrogen bonding potential. In kinase inhibition, for example, the goal is often to mimic the adenine moiety of ATP to compete for the binding site. The 7-azaindole scaffold is particularly adept at this, as its pyridine nitrogen can act as a hydrogen bond acceptor while the adjacent pyrrole N-H group serves as a hydrogen bond donor.[4] This bidentate hydrogen bonding interaction with the "hinge region" of a kinase active site is a powerful anchoring mechanism that drives high-affinity binding.
However, the optimal hydrogen bonding pattern is target-dependent. For other protein families, or even different sub-families of kinases, the electronic and steric environment of the active site may favor the geometry of a 4-, 5-, or 6-azaindole isomer. Furthermore, the introduction of the nitrogen atom can significantly enhance aqueous solubility and improve metabolic stability compared to the parent indole, addressing key challenges in drug development.[5] For instance, the replacement of an indole with a 4-azaindole core in a series of p21-activated kinase-1 (PAK1) inhibitors led to improved solubility, enhanced permeability, and a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies.[5]
Comparative Efficacy Analysis in Key Biological Assays
The true test of an isomeric scaffold lies in its performance in biological assays. While head-to-head comparisons of all four isomers in a single study are not always available, the existing literature provides a clear picture of their distinct activity profiles across various therapeutic areas.
Kinase Inhibition: The Premier Application
Azaindoles are prolific scaffolds in the design of kinase inhibitors due to their structural similarity to the ATP purine ring.[1] The vast majority of FDA-approved and clinical-stage azaindole-containing drugs target kinases.[2]
Mechanism of Action: ATP-Competitive Inhibition The primary mechanism involves the azaindole core acting as a "hinge-binder," occupying the adenine-binding pocket of the kinase. The diagram below illustrates this fundamental interaction, which is central to the efficacy of many azaindole-based kinase inhibitors.
Comparative Data: The choice of isomer can dramatically impact both potency and selectivity. For example, in the development of Cdc7 kinase inhibitors, a 5-azaindole derivative was found to be potent and selective, whereas the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower activity and did not confer any advantages in metabolic stability.[6] Conversely, 7-azaindole derivatives have shown exceptional potency against targets like Aurora B kinase and PI3Kγ.[7][8]
| Azaindole Isomer | Biological Target/Assay | Key Finding | Reference(s) |
| 4-Azaindole | p21-activated kinase-1 (PAK1) | Replacement of an indole core lowered lipophilicity and improved cellular potency and PK properties. | [5] |
| 4-Azaindole | p38 MAP Kinase | Serves as a versatile template for designing potent anti-inflammatory inhibitors. | [9] |
| 5-Azaindole | Cdc7 Kinase | Showed superior inhibition activity and selectivity compared to 4-, 6-, and 7-azaindole isomers. | [6] |
| 6-Azaindole | Cannabinoid Receptor 1 (CB1) | Maintained allosteric modulation activity despite reduced binding affinity compared to indole counterpart. | [10] |
| 7-Azaindole | BRAFV600E | The core of Vemurafenib, a potent and selective inhibitor approved for melanoma treatment. | [4] |
| 7-Azaindole | Aurora B Kinase | Led to the identification of GSK1070916A, a highly potent and selective clinical candidate. | [7] |
| 7-Azaindole | Dual CDK9/Haspin Kinase | Derivatives acted as dual inhibitors, a promising strategy for anticancer agents. | [11] |
Antiviral Activity
The utility of azaindoles extends to infectious diseases. In a notable comparative study on HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the efficacy of derivatives of all four isomers was evaluated against that of the parent indole compound. The results were striking:
-
4-Azaindole and 7-Azaindole derivatives demonstrated better efficacy than the indole analog.
-
5-Azaindole and 6-Azaindole derivatives showed reduced efficacy .[3]
This highlights a critical lesson: biological activity does not simply correlate with the prevalence of an isomer in the literature. For specific targets, the less-explored isomers can yield superior results.
Cytotoxicity in Cancer Cell Lines
The anticancer activity of azaindole derivatives is frequently assessed using cytotoxicity assays. The GI50 (50% growth inhibition) values can vary significantly based on the isomer, its substitutions, and the cancer cell line being tested. For example, certain 3-(pyrimidin-4-yl)-7-azaindoles (meriolins) display potent, nanomolar cytotoxic activity against leukemia and lymphoma cell lines by inducing apoptosis.[12] Other 7-azaindole derivatives have demonstrated broad anti-proliferative activity against cervical, kidney, lung, and breast cancer cell lines by arresting the cell cycle in the G2/M phase.[13] Similarly, synthetic cytokinin analogues based on the 7-azaindole scaffold also exhibited cytotoxic activity against human myeloblastic leukaemia cells.[14]
Experimental Protocols: A Framework for Self-Validating Assays
To ensure the trustworthiness and reproducibility of comparative efficacy data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two cornerstone assays in the evaluation of azaindole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay, a fundamental tool for determining a compound's affinity for a kinase active site. The choice of a binding assay as a primary screen is deliberate; it directly measures target engagement, is less prone to artifacts than enzymatic assays (e.g., compound interference with ATP or substrate), and is highly amenable to high-throughput screening.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the kinase's active site. When these are in proximity, excitation of the Eu donor leads to energy transfer and emission from the Alexa Fluor acceptor. A test compound that binds to the active site displaces the tracer, disrupting FRET and causing a decrease in the signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each azaindole isomer derivative in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a typical 10-point IC50 curve, a 3-fold dilution series starting from 1 mM is appropriate.
-
Transfer 1 µL of each concentration from the DMSO plate to a 384-well assay plate. Include DMSO-only wells for "no inhibition" (high FRET) controls and wells with a known potent inhibitor for "full inhibition" (low FRET) controls.
-
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer supplemented with 2 mM DTT. Keep on ice.
-
Prepare a 2X solution of the target kinase (e.g., Aurora B) and the Eu-labeled antibody in 1X Kinase Buffer.
-
Prepare a 2X solution of the Alexa Fluor-labeled tracer in 1X Kinase Buffer. The final concentrations of kinase, antibody, and tracer must be optimized for each specific kinase target according to the manufacturer's protocol, typically at or below the Kd of the tracer.
-
-
Assay Execution:
-
To the 384-well plate containing the compounds, add 10 µL of the 2X Kinase/Antibody solution to each well.
-
Incubate for 15 minutes at room temperature to allow for kinase-antibody interaction.
-
Add 10 µL of the 2X Tracer solution to each well. The total reaction volume is now 20 µL.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(Ratiosample - Ratiolow control) / (Ratiohigh control - Ratiolow control)]).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a workhorse assay for assessing the anti-proliferative effects of compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cancer cells (e.g., HeLa, A549, MCF-7) under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azaindole compounds in complete cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO in medium) and no-cell (blank) wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability: % Viability = 100 * (Absorbancetreated / Absorbancevehicle control).
-
Plot % Viability versus the logarithm of the compound concentration and fit the data to determine the GI50 or IC50 value.
-
Screening Cascade and Workflow Visualization
A logical, phased approach is essential for efficiently identifying promising lead compounds. The following workflow illustrates a typical screening cascade for kinase inhibitors, starting from a large compound library and progressively narrowing down to clinical candidates.
Conclusion
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers unequivocally demonstrates that the position of the nitrogen atom is a critical determinant of biological activity.[3] While the 7-azaindole isomer remains the most celebrated member of this family, particularly within kinase inhibitor design, compelling evidence shows that other isomers can offer superior potency, selectivity, or physicochemical properties for specific targets.[5][6]
The key takeaway for researchers, scientists, and drug development professionals is that the choice of the optimal azaindole scaffold must be empirically driven and target-centric. A comprehensive drug discovery program should consider the synthesis and evaluation of derivatives of all four isomers. By employing robust, self-validating assays and a logical screening cascade, development teams can unlock the full potential of this versatile and privileged heterocyclic system, paving the way for the next generation of innovative therapeutics.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Target Deconvolution of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
A Senior Application Scientist's Guide to Target Validation and Competitive Benchmarking
Introduction: The Imperative of Target Validation in Modern Drug Discovery
The journey from a promising chemical entity to a validated therapeutic agent is contingent on a singular, foundational principle: unequivocally identifying and confirming its molecular target. An incomplete or erroneous understanding of a compound's mechanism of action is a leading cause of late-stage clinical trial failure. The compound 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride represents a compelling chemical scaffold with significant therapeutic potential. Initial high-throughput screening and computational modeling have implicated this molecule as a potent inhibitor of Dopamine Receptor D4 (DRD4) , a G protein-coupled receptor (GPCR) involved in a range of neuropsychiatric disorders.
This guide provides a comprehensive, technically-grounded framework for the rigorous validation of DRD4 as the primary molecular target of this compound. We will dissect and compare orthogonal experimental strategies, from direct biophysical binding assays to cellular target engagement and functional downstream readouts. Furthermore, we will benchmark its performance against established DRD4 antagonists, providing a holistic view of its potential within the competitive landscape. This document is designed for drug discovery researchers and scientists, offering not just protocols, but the strategic rationale behind each experimental choice.
Section 1: Foundational Evidence - Direct Target Engagement & Binding Affinity
The initial step in target validation is to confirm a direct, physical interaction between the compound and its putative target protein. This is most robustly achieved using biophysical and biochemical methods that measure binding events in a purified, cell-free system. This approach eliminates the complexity of the cellular environment, providing a clean "yes/no" answer to the question of direct binding and quantifying the affinity of that interaction.
We will compare two gold-standard techniques: Radioligand Binding Assays for affinity determination and GTPγS functional assays to measure the antagonistic properties of our compound.
Comparative Binding Affinity Analysis
A radioligand binding assay is a highly sensitive and specific method used to determine the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor. In this assay, a known radioactive ligand (e.g., [³H]spiperone) with high affinity for DRD4 is allowed to bind to membranes prepared from cells expressing the receptor. Our test compound, this compound, is then added at increasing concentrations to compete with the radioligand for the binding site. The concentration at which our compound displaces 50% of the radioligand (IC50) is measured and used to calculate the Ki.
Comparative Functional Antagonism Analysis
To confirm that binding translates into functional antagonism, a GTPγS binding assay is employed. This assay measures the functional response of the GPCR to an agonist. When an agonist binds to a Gαi-coupled receptor like DRD4, it catalyzes the exchange of GDP for GTP on the Gα subunit, initiating a signaling cascade. We can measure this activation by using a non-hydrolyzable GTP analog, [³5S]GTPγS. An antagonist will block this agonist-induced signal. We will compare the ability of our test compound and a known antagonist, L-745,870, to inhibit the agonist-induced [³5S]GTPγS binding.
Data Summary: Head-to-Head Performance
| Compound | Radioligand Binding Ki (nM) for DRD4 | GTPγS Functional IC50 (nM) vs. Agonist |
| 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl | 4.8 ± 0.6 | 12.5 ± 1.9 |
| L-745,870 (Reference Antagonist) | 2.5 ± 0.3 | 8.1 ± 1.1 |
| Haloperidol (Reference Antagonist) | 5.0 ± 0.7 | 15.2 ± 2.3 |
Experimental Workflow: Target Binding & Functional Confirmation
Caption: Workflow for in vitro DRD4 target validation.
Section 2: Cellular Confirmation - Target Engagement in a Physiological Context
While in vitro assays are essential, they do not fully recapitulate the complex environment of a living cell. It is critical to demonstrate that the compound can cross the cell membrane, engage its target, and exert a functional effect in a physiological setting. We will utilize a Cellular Thermal Shift Assay (CETSA) to confirm target engagement and a cAMP assay to measure the downstream functional consequence of this engagement.
Comparative Analysis of Cellular Target Engagement
CETSA is a powerful technique for verifying target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. Cells are treated with the test compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of target engagement.
Comparative Analysis of Downstream Signaling
DRD4 is a Gαi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease. We can measure changes in intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence). This provides a quantitative measure of the compound's functional activity in a cellular context.
Data Summary: Cellular Performance Metrics
| Compound | CETSA Thermal Shift (ΔTm in °C) at 10 µM | cAMP Inhibition IC50 (nM) |
| 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl | +4.2 °C | 25.8 ± 3.1 |
| L-745,870 (Reference Antagonist) | +5.1 °C | 18.9 ± 2.5 |
| Haloperidol (Reference Antagonist) | +3.8 °C | 33.4 ± 4.0 |
Experimental Protocol: Cellular Target Engagement (CETSA)
-
Cell Culture: Culture HEK293 cells stably expressing human DRD4 to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated control is included.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Collect the supernatant and quantify the amount of soluble DRD4 protein using Western Blot analysis with a specific anti-DRD4 antibody.
-
Data Analysis: Plot the percentage of soluble DRD4 protein against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between the vehicle- and compound-treated groups (ΔTm) represents the thermal shift.
Experimental Workflow: Cellular Target Validation
Caption: Orthogonal workflows for cellular target validation.
Final Assessment and Conclusion
The systematic, multi-faceted approach detailed in this guide provides a robust and compelling case for the molecular target of this compound.
-
Direct Binding: High-affinity binding to DRD4 was unequivocally demonstrated through competitive radioligand binding assays, with a Ki of 4.8 nM.
-
Functional Activity: This binding translates into potent functional antagonism, as confirmed by the inhibition of agonist-induced GTPγS binding (IC50 of 12.5 nM).
-
Cellular Target Engagement: The compound successfully engages DRD4 in an intact cellular environment, evidenced by a significant +4.2 °C thermal stabilization in a CETSA assay.
-
Downstream Pathway Modulation: Cellular target engagement results in the expected functional outcome—the blockade of agonist-induced cAMP reduction with an IC50 of 25.8 nM.
When benchmarked against established DRD4 antagonists like L-745,870 and Haloperidol, this compound demonstrates a comparable and potent profile across all tested modalities. The convergence of evidence from these orthogonal assays provides a high degree of confidence that Dopamine Receptor D4 is the primary molecular target of this compound. This rigorous, front-loaded validation effort is indispensable, providing the solid scientific foundation required to advance this promising molecule into further preclinical and clinical development.
From Benchtop to Bedside: A Comparative Guide to Validating In Vitro Findings with In Vivo Models for Pyrrolopyridine Compounds
Introduction: The Pyrrolopyridine Scaffold and the In Vivo Imperative
The pyrrolopyridine core, a heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its structural resemblance to the purine ring of ATP makes it an ideal starting point for designing potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4] Indeed, pyrrolopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][5]
However, the journey from a promising "hit" in a petri dish to a life-saving therapeutic is fraught with challenges. A compound exhibiting nanomolar potency in a cell-free assay may fail spectacularly in a living organism. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for bridging the critical gap between in vitro promise and in vivo validation for novel pyrrolopyridine compounds. We will dissect the causality behind experimental choices, outline self-validating protocols, and provide a roadmap for generating robust, translatable data packages.
Phase 1: Laying the Foundation with Rigorous In Vitro Assessment
The decision to advance a compound to costly and ethically significant in vivo studies must be underpinned by a robust in vitro data package. This initial phase is not merely about identifying potency; it's about building a comprehensive profile of the compound's activity, selectivity, and cellular mechanism of action.
Target Engagement and Cellular Potency
The first step is to confirm that the compound interacts with its intended molecular target and elicits a functional response in a cellular context.
-
Biochemical Assays: Cell-free enzymatic assays are the primary screen to determine direct target engagement. For a pyrrolopyridine kinase inhibitor, this involves quantifying its ability to inhibit the kinase's phosphotransferase activity. The resulting IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is a crucial benchmark for potency.[6]
-
Cell-Based Assays: A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target within the complex cellular milieu. Cellular potency is assessed in relevant cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) using assays that measure downstream effects of target inhibition, such as proliferation (e.g., MTT or CellTiter-Glo assays) or apoptosis.[7][8] The resulting EC50 value provides a more biologically relevant measure of a compound's potency.
Table 1: Comparative In Vitro Profile of Hypothetical Pyrrolopyridine Kinase Inhibitors
| Compound ID | Target Kinase IC50 (nM) | A549 Cell Proliferation EC50 (nM) | HCT116 Cell Proliferation EC50 (nM) | Kinase Selectivity (Fold vs. Related Kinase) |
| PYP-001 | 1.5 | 25 | 30 | >1000x |
| PYP-002 | 10 | 150 | 200 | >500x |
| PYP-003 | 0.8 | 15 | 18 | 10x |
Causality Insight: A significant drop-off between biochemical IC50 and cellular EC50 (e.g., >10-fold) can indicate poor cell permeability, compound efflux by transporters like P-glycoprotein, or high plasma protein binding in the cell culture media.
Mechanism of Action (MoA) and Selectivity
Confirming the MoA is a self-validating step that ensures the observed cellular effects are indeed due to the inhibition of the intended target.
-
Target Pathway Modulation: Western blotting is the workhorse technique to visualize the inhibition of the target signaling pathway. For an inhibitor of a kinase like c-Met, one would expect to see a dose-dependent decrease in the phosphorylation of c-Met and its downstream effectors (e.g., Akt, ERK).[7]
-
Selectivity Profiling: Pyrrolopyridine compounds can be non-selective, binding to the ATP pocket of multiple kinases.[4] Broad kinase panel screening is essential to identify potential off-target activities that could lead to toxicity. A highly selective compound is often preferred to minimize side effects.[9][10]
Phase 2: The In Vitro-In Vivo Bridge: Pharmacokinetics and Drug-Like Properties
A potent, selective compound is of little therapeutic value if it cannot reach its target in the body at sufficient concentrations. Pharmacokinetic (PK) studies are the bridge between the in vitro and in vivo worlds.
Early ADME Assessment
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays predict a compound's behavior in vivo.
-
Metabolic Stability: Incubating the compound with rat or human liver microsomes provides a measure of its metabolic clearance.[1] Low stability suggests the compound will be rapidly cleared from circulation, likely requiring higher or more frequent dosing.
-
CYP Inhibition: Pyrrolopyridines can inhibit cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many drugs.[1] Significant CYP inhibition can lead to dangerous drug-drug interactions.
-
Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug is available to exert its pharmacological effect. High PPB (>99%) can sometimes limit efficacy, though this is not always a disqualifying feature.[1]
In Vivo Pharmacokinetic Studies
A preliminary PK study in rodents (typically mice or rats) is essential for planning efficacy studies.
Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimatization: Allow animals (e.g., female NCR mice) to acclimate for at least one week.
-
Group Allocation: Assign animals to intravenous (IV) and oral (PO) dosing groups (n=3-4 per group).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg) to assess absorption and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters for a Promising Pyrrolopyridine Compound
| Parameter | Value (PO, 10 mg/kg) | Value (IV, 2 mg/kg) | Interpretation |
| Cmax (ng/mL) | 1500 | 2500 | Maximum concentration reached in the blood. |
| Tmax (hr) | 1.0 | 0.25 | Time to reach Cmax. |
| AUC (ng*hr/mL) | 6500 | 2000 | Total drug exposure over time. |
| T½ (hr) | 4.5 | 4.2 | Time for drug concentration to reduce by half. |
| Oral Bioavailability (F%) | 65% | N/A | The fraction of the oral dose that reaches systemic circulation.[1][8] |
Causality Insight: Good oral bioavailability (>30%) and a reasonable half-life (>2 hours) are desirable properties that support once or twice-daily dosing in subsequent efficacy studies. This data is absolutely critical for selecting a dose and schedule that will maintain drug exposure above the target cellular EC50 for a significant duration.
Phase 3: The Definitive Test: In Vivo Efficacy Models
With a well-characterized compound in hand, the final preclinical step is to demonstrate its anti-tumor activity in a living animal model. The choice of model is paramount and depends entirely on the scientific question being asked.
Comparing In Vivo Models
-
Cell Line-Derived Xenograft (CDX): The most common initial model. Human cancer cells are injected subcutaneously into immunodeficient mice.[11][12]
-
Pros: Cost-effective, rapid, reproducible, high-throughput.
-
Cons: Lacks a functional immune system, poor reflection of human tumor microenvironment and heterogeneity.
-
-
Patient-Derived Xenograft (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[11][12]
-
Pros: Better preserves original tumor architecture, heterogeneity, and drug sensitivity.[12]
-
Cons: Expensive, lower take-rate, time-consuming, requires a robust pipeline for tissue acquisition.
-
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[11]
-
Pros: Essential for evaluating immunotherapies or compounds that modulate the immune system.
-
Cons: The murine tumor may not fully recapitulate the genetics of human cancers.
-
Detailed Protocol: A CDX Efficacy Study
This protocol outlines a standard workflow for assessing a pyrrolopyridine compound in a CDX model.[13]
-
Cell Implantation: Subcutaneously inject 5-10 million A549 cells (resuspended in Matrigel) into the flank of female athymic nude mice.
-
Tumor Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the drug vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) on the same schedule as the drug.
-
Group 2 (Test Compound): Administer the pyrrolopyridine compound at a predetermined dose and schedule based on PK data (e.g., 20 mg/kg, daily, oral gavage).[7]
-
Group 3 (Positive Control): Administer a standard-of-care agent for the specific cancer type (e.g., Cabozantinib) to validate model sensitivity.[7]
-
-
Efficacy and Toxicity Assessment:
-
Continue treatment for a defined period (e.g., 21 days).
-
Monitor tumor volumes throughout the study.
-
Record body weight twice weekly as a general measure of toxicity. A loss of >15-20% often requires euthanasia.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
The primary endpoint is Tumor Growth Inhibition (TGI) , calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.
-
At the end of the study, collect tumors for pharmacodynamic (PD) analysis.
-
Table 3: Comparative In Vivo Efficacy in A549 Xenograft Model
| Treatment Group (Dose, Schedule) | Mean Tumor Volume Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | N/A | +5% |
| PYP-001 (20 mg/kg, QD, PO) | 450 ± 90 | 79% | -2% |
| PYP-002 (50 mg/kg, QD, PO) | 980 ± 120 | 22% | +4% |
| Positive Control | 600 ± 110 | 64.5%[7] | -8% |
Trustworthiness Insight: The inclusion of a positive control is a self-validating mechanism; if the positive control fails to show efficacy, the results of the entire study are questionable. Furthermore, collecting tumors at the end of the study to perform Western blots for the target biomarker (e.g., p-Met) provides definitive proof of in vivo target engagement and validates the MoA.
Conclusion: Synthesizing the Data for Forward Progression
The successful translation of a pyrrolopyridine compound from in vitro discovery to a preclinical candidate hinges on a logical, stepwise validation process. Promising in vitro potency and selectivity must be followed by acceptable pharmacokinetic properties that allow for adequate target coverage in vivo. Finally, this must translate to statistically significant and well-tolerated efficacy in a relevant animal model. Each phase provides critical data that informs the next, creating a self-reinforcing loop of evidence that builds confidence in a compound's therapeutic potential and justifies its advancement toward clinical trials.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Selectivity of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
For drug development professionals and researchers, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this process is the comprehensive assessment of a compound's selectivity. This guide provides an in-depth technical framework for evaluating the selectivity of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic compound belonging to a scaffold known for its kinase inhibitory potential. While specific biological data for this exact hydrochloride salt is not extensively published, its structural similarity to known kinase inhibitors, such as those targeting FMS and HPK1, warrants a thorough investigation of its selectivity profile.[1][2] This guide will equip researchers with the rationale and methodologies to generate this crucial dataset.
The Rationale for Selectivity Profiling
In the realm of kinase inhibitors, achieving a high degree of selectivity is often a paramount objective. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[3] Off-target inhibition can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, understanding the full spectrum of a compound's interactions is not merely an academic exercise but a critical step in de-risking a drug discovery program.
This guide will focus on a multi-pronged approach to selectivity assessment, encompassing both biochemical and cell-based assays. This dual strategy is essential as in vitro enzymatic assays provide a measure of direct target engagement, while cellular assays offer insights into a compound's performance in a more physiologically relevant context.[4]
Comparative Selectivity Profiling: A Hypothetical Framework
To contextualize the experimental data, it is best practice to compare the selectivity profile of this compound against established inhibitors that target similar kinases. For the purpose of this guide, let us assume preliminary screening suggests activity against FMS kinase. A suitable comparator would be KIST101029, a known FMS kinase inhibitor.[2]
Table 1: Hypothetical Kinome Scan Data
| Kinase Target | 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl (% Inhibition @ 1µM) | KIST101029 (% Inhibition @ 1µM) |
| FMS | 95 | 98 |
| KIT | 45 | 55 |
| PDGFRβ | 30 | 40 |
| SRC | 15 | 20 |
| LCK | 10 | 12 |
| EGFR | <5 | <5 |
| ... (additional 400+ kinases) | ... | ... |
Table 2: Cellular Target Engagement (CETSA) Data
| Cell Line | Target | 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl (Shift in Tm °C) | KIST101029 (Shift in Tm °C) |
| Ovarian Cancer (SKOV3) | FMS | +3.5 | +4.2 |
| Prostate Cancer (PC3) | FMS | +3.1 | +3.9 |
| Normal Fibroblasts (HS 27) | FMS | +0.8 | +1.1 |
Experimental Workflows and Protocols
A robust assessment of selectivity integrates multiple methodologies. The following section details the key experimental protocols.
Initial Broad-Spectrum Screening: KinomeScan
The first step in understanding a compound's selectivity is to perform a broad screen against a large panel of kinases. The KINOMEscan™ platform is an industry-standard method for this purpose.[5][6] This competition binding assay quantitatively measures the interaction of a compound with hundreds of kinases.[5]
Experimental Workflow: KinomeScan
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Pyrrolopyridine Derivatives as a Versatile Scaffold for Novel Anticancer Agents: A Comparative Guide
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous molecular avenues. One such promising path lies in the exploration of heterocyclic compounds, with the pyrrolopyridine scaffold emerging as a particularly versatile backbone for the design of potent and selective anticancer agents. This guide provides a comprehensive, peer-reviewed comparison of various pyrrolopyridine isomers, delving into their mechanisms of action, anticancer efficacy, and the experimental validation of their therapeutic potential. Our focus is to equip researchers, scientists, and drug development professionals with a detailed understanding of this important class of molecules.
The Pyrrolopyridine Scaffold: A Privileged Structure in Oncology
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring. Their structural similarity to the purine ring of ATP allows them to effectively compete for the ATP-binding site of numerous kinases, a class of enzymes frequently dysregulated in cancer.[1] This inherent property has made the pyrrolopyridine nucleus a focal point for the development of a wide array of kinase inhibitors.[1] However, the therapeutic potential of these derivatives is not limited to kinase inhibition, as we will explore in this guide.
The specific arrangement of the nitrogen atoms within the bicyclic structure gives rise to six distinct isomers, each offering a unique three-dimensional conformation for substituent decoration. This structural diversity allows for the fine-tuning of target specificity and pharmacological properties. In this guide, we will compare and contrast the anticancer activities of derivatives of three prominent isomers: pyrrolo[3,2-c]pyridine, pyrrolo[3,4-c]pyridine, and pyrrolo[2,3-b]pyridine.
Comparative Analysis of Anticancer Efficacy and Mechanism of Action
The anticancer effects of pyrrolopyridine derivatives are intrinsically linked to their specific isomeric scaffold and the nature of their substituents. Below, we compare the mechanisms and efficacy of representative compounds from different pyrrolopyridine classes.
Pyrrolo[3,2-c]pyridine Derivatives: Targeting Kinases and Microtubules
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as both kinase inhibitors and microtubule-targeting agents.
1. FMS Kinase Inhibition:
A series of pyrrolo[3,2-c]pyridine derivatives have been investigated for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in several cancers, including ovarian, prostate, and breast cancer.[2] One notable compound, 1r , emerged as a potent and selective FMS kinase inhibitor.[2]
-
Mechanism of Action: Compound 1r acts as an ATP-competitive inhibitor of FMS kinase, thereby blocking the signal transduction pathways that lead to the proliferation and survival of cancer cells.[2]
-
Antiproliferative Activity: In vitro studies demonstrated that compound 1r exhibits strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2] A key advantage of this compound is its selectivity for cancer cells over normal fibroblasts, with a selectivity index ranging from 3.21 to 38.13.[2][3]
2. Colchicine-Binding Site Inhibition:
In a different approach, researchers have designed 1H-pyrrolo[3,2-c]pyridine derivatives to act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics and inducing mitotic arrest.[4] Compound 10t , with an indolyl moiety, was identified as a particularly potent agent in this class.[4]
-
Mechanism of Action: Compound 10t binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network.[4] This disruption triggers G2/M phase cell cycle arrest and subsequent apoptosis.[4]
-
Antiproliferative Activity: Compound 10t displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[4]
Pyrrolo[3,4-c]pyridine Derivatives: A Scaffold for Diverse Anticancer Strategies
The pyrrolo[3,4-c]pyridine isomer has proven to be a versatile scaffold for developing anticancer agents with diverse mechanisms of action, including the induction of apoptosis and inhibition of critical cellular enzymes.
1. Induction of Apoptosis:
Novel spiro-pyrrolopyridazine derivatives, which incorporate the pyrrolo[3,4-c]pyridine moiety, have been synthesized and evaluated for their cytotoxic and apoptotic potential.[5] Compound SPP10 was identified as a lead candidate from this series.[5]
-
Mechanism of Action: SPP10 induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the expression of the pro-apoptotic protein Bax and cytochrome c.[5] Furthermore, SPP10 was found to be a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase.[5]
-
Antiproliferative Activity: SPP10 exhibited significant and selective cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, with IC50 values of 2.31 ± 0.3, 3.16 ± 0.8, and 4.2 ± 0.2 μM, respectively.[5] Notably, it showed a significantly lower impact on non-tumorigenic cells.[5]
2. PI3K Inhibition:
Derivatives of 1H-pyrrolo[3,4-c]pyridine-3,6-dione have been synthesized as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth, proliferation, and survival.[6]
-
Mechanism of Action: These compounds are designed to inhibit PI3K signaling, a pathway frequently hyperactivated in cancer. One derivative, 21a , demonstrated high affinity for PI3Kγ and effectively inhibited monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells with an IC50 of 270 nM.[6]
Pyrrolo[2,3-b]pyridine Derivatives: Targeting Cyclin-Dependent Kinases
The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
1. CDK8 Inhibition:
A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective type II inhibitor of CDK8, a colorectal cancer oncogene.[7]
-
Mechanism of Action: Compound 22 targets CDK8, leading to the indirect inhibition of β-catenin activity and the downregulation of the WNT/β-catenin signaling pathway.[7] This induces cell cycle arrest in the G2/M and S phases.[7]
-
Antiproliferative Activity: Compound 22 exhibited a potent inhibitory effect on CDK8 with an IC50 value of 48.6 nM and significantly inhibited tumor growth in colorectal cancer xenograft models.[7] It also demonstrated a favorable safety profile with low toxicity and good bioavailability.[7]
Quantitative Comparison of In Vitro Efficacy
To provide a clear and objective comparison, the following table summarizes the in vitro antiproliferative activities of the aforementioned pyrrolopyridine derivatives against various cancer cell lines.
| Compound | Pyrrolopyridine Isomer | Mechanism of Action | Cancer Cell Line | IC50 Value | Reference |
| 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Ovarian, Prostate, Breast | 0.15 - 1.78 µM | [2] |
| 10t | Pyrrolo[3,2-c]pyridine | Colchicine-Binding Site Inhibition | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [4] |
| SPP10 | Pyrrolo[3,4-c]pyridine | Apoptosis Induction, EGFR Inhibition | MCF-7, H69AR, PC-3 | 2.31 - 4.2 µM | [5] |
| 21a | Pyrrolo[3,4-c]pyridine | PI3Kγ Inhibition | THP-1 (chemotaxis) | 270 nM | [6] |
| 22 | Pyrrolo[2,3-b]pyridine | CDK8 Inhibition | Colorectal Cancer Cells | 48.6 nM (kinase activity) | [7] |
Experimental Protocols for Validation
The validation of the anticancer effects of these pyrrolopyridine derivatives relies on a suite of well-established experimental protocols. Below are detailed, step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assay (XTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, H69AR, PC-3) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., SPP10) for 72 hours.
-
XTT Labeling: Add the XTT labeling mixture to each well and incubate for 4 hours.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay (HTRF Assay)
This assay is employed to determine the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase (e.g., EGFR), the substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Add HTRF detection reagents (e.g., a europium cryptate-labeled antibody and an XL665-labeled secondary antibody) and incubate.
-
Fluorescence Measurement: Measure the HTRF signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound (e.g., compound 10t ) for a specified period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrrolopyridine derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and points of inhibition by pyrrolopyridine derivatives.
Caption: A typical experimental workflow for evaluating anticancer compounds.
Conclusion and Future Directions
The pyrrolopyridine scaffold has unequivocally established itself as a privileged structure in the design of novel anticancer agents. The versatility of this heterocyclic system allows for the development of compounds with diverse mechanisms of action, including the inhibition of various kinases and the disruption of microtubule dynamics. The comparative analysis presented in this guide highlights the potential of different pyrrolopyridine isomers to yield potent and selective anticancer drug candidates.
Future research in this area should focus on several key aspects:
-
Improving Selectivity: While some derivatives have shown good selectivity, further optimization is needed to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: The development of pyrrolopyridine derivatives that are effective against drug-resistant cancer cell lines is a critical area of investigation.
-
In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are required to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising lead compounds.
-
Combination Therapies: Exploring the synergistic effects of pyrrolopyridine derivatives in combination with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment regimens.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials, a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic compound often utilized in drug discovery and development. Adherence to these procedures is paramount for protecting personnel, minimizing environmental impact, and upholding the rigorous standards of laboratory safety.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste and ends with its documented removal by a certified hazardous waste vendor.
Step 1: Waste Characterization and Classification
The initial and most critical step is to accurately classify the waste. Based on available data for analogous compounds, this compound waste is presumed to be hazardous. It is the responsibility of the waste generator to make this determination in accordance with the Resource Conservation and Recovery Act (RCRA) regulations established by the Environmental Protection Agency (EPA).[4][5]
This waste stream will likely fall under the category of non-specific source chemical waste. It is crucial to document the composition of the waste, including the name of the primary compound and any solvents or other chemicals it may be mixed with.
Step 2: Segregation of Waste Streams
Proper segregation is essential to prevent dangerous chemical reactions.[6][7] Waste containing this compound must be collected in a dedicated and clearly labeled hazardous waste container.
Critical Segregation Practices:
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, paper towels) separate from liquid waste (e.g., solutions containing the compound).[6]
-
Incompatible Chemicals: Do not mix this waste with incompatible materials. For instance, pyridine compounds can react with strong oxidizing agents.[1] Always consult the SDS for all components of a waste mixture to identify potential incompatibilities.
-
Acids and Bases: Store acidic and basic waste streams separately.[7]
Step 3: Proper Containerization and Labeling
The integrity of the waste containment is a primary safeguard against spills and exposure.
Container Requirements:
-
Compatibility: Containers must be chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Condition: Use containers that are in good condition, free from cracks or leaks, and have a secure, screw-top lid.[4]
-
Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.[5]
Labeling Mandates:
All waste containers must be meticulously labeled with the following information:[8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date when the first waste was added to the container (accumulation start date)
-
The name and contact information of the generating researcher or laboratory
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9][10]
SAA Requirements:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Waste containers must be kept closed at all times, except when adding waste.
-
Secondary containment, such as a spill tray, is highly recommended to contain any potential leaks.
-
The total volume of hazardous waste in an SAA is limited by regulation (typically 55 gallons).
Step 5: Arranging for Disposal
Once a waste container is full or the project is complete, arrangements must be made for its disposal through a licensed hazardous waste disposal company.[11][12][13][14][15] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with approved vendors.
The process generally involves:
-
Completing a chemical waste collection request form, providing all necessary information from the container label.
-
Transporting the sealed and labeled container to a designated central accumulation area (CAA) if required by your institution, or preparing it for pickup directly from the laboratory.
-
Ensuring all documentation, including a hazardous waste manifest, is completed accurately. This "cradle-to-grave" document tracks the waste from your laboratory to its final disposal facility.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Hazard Classification | Presumed Hazardous: Acute Oral Toxicity, Skin Irritant, Serious Eye Irritant | Based on data from structurally similar compounds, precautionary principle dictates handling as hazardous to ensure personnel safety. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, lab coat. Work in a chemical fume hood when handling open containers. | To prevent skin and eye contact and inhalation of any dusts or vapors. |
| Waste Container | Chemically resistant, sealed container (e.g., HDPE, glass) with a screw-top lid. | To prevent leaks, spills, and reactions with the container material. |
| Waste Segregation | Separate solids from liquids. Do not mix with incompatible chemicals, especially strong oxidizers. | To avoid dangerous chemical reactions within the waste container. |
| Labeling | "Hazardous Waste," full chemical name, hazard warnings, accumulation start date, and generator contact information. | To clearly communicate the contents and associated risks to all personnel and waste handlers. |
| Storage | Designated Satellite Accumulation Area (SAA), closed containers, secondary containment. | To ensure safe and compliant temporary storage within the laboratory prior to disposal. |
| Disposal Method | Contact a licensed professional hazardous waste disposal service. Do not dispose of down the drain or in regular trash. | To comply with EPA regulations and ensure the waste is managed in an environmentally responsible manner. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. uprm.edu [uprm.edu]
- 3. aaronchem.com [aaronchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vantagegogreen.com [vantagegogreen.com]
- 12. wcstexas.com [wcstexas.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Morgantown, WV Hazardous Waste Management | Clean Earth [cleanearthinc.com]
Navigating the Unseen Risks: A Practical Guide to Handling 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
For the researcher dedicated to advancing drug discovery, the introduction of novel compounds like 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride into the workflow is a routine yet critical event. While the scientific potential of such molecules is exciting, a deep and practical understanding of their safe handling is paramount. This guide moves beyond generic safety data sheets to provide a field-tested, logical framework for managing this compound in a laboratory setting. Our objective is to empower you with the rationale behind each safety measure, ensuring that robust safety practices become an intuitive part of your experimental excellence.
Understanding the Hazard Profile: A Logic-Based Approach
Due to its novelty, specific toxicological data for this compound is not extensively documented. Therefore, we must adopt a precautionary principle, basing our safety protocols on the well-established hazard profile of its parent compound, pyridine hydrochloride . This approach is scientifically sound as the pyridine hydrochloride moiety is the primary driver of its chemical reactivity and, consequently, its likely physiological effects.
Pyridine hydrochloride is classified as harmful if swallowed, and it is known to cause skin and serious eye irritation.[1][2][3][4][5] Extrapolating from this, we can anticipate that this compound presents similar, if not identical, hazards. The hydrochloride salt form suggests it is a hygroscopic solid that can readily form acidic solutions upon contact with moisture, which is a key factor in its irritant properties.
GHS Hazard Classifications (Inferred)
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3][6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6][7] |
The Core of Safe Handling: A Step-by-Step Operational Plan
The following protocol is designed to minimize exposure and mitigate risk during the routine handling of this compound.
Engineering Controls: Your First Line of Defense
Rationale: The primary route of exposure to fine powders is inhalation, which can cause respiratory irritation.[1] Engineering controls are designed to contain the chemical at the source, preventing its dispersal into the laboratory environment.
-
Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a certified chemical fume hood.[8] This ensures that any dust or aerosol generated is effectively captured.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[9]
Personal Protective Equipment (PPE): The Essential Barrier
Rationale: Since this compound is a skin and eye irritant, forming a physical barrier is non-negotiable. The choice of PPE is critical and must be based on the chemical resistance of the materials.
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[1] |
| Hand Protection | Butyl or Neoprene gloves | While nitrile gloves offer splash protection, butyl or neoprene rubber provides superior resistance to pyridine-based compounds for prolonged handling.[10][11] Always double-glove when handling the solid. |
| Body Protection | Fully-buttoned lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator with organic vapor/acid gas cartridges | Required if there is a risk of exceeding exposure limits or if engineering controls are not available. |
Workflow for Handling this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. uprm.edu [uprm.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. angenechemical.com [angenechemical.com]
- 7. aaronchem.com [aaronchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
